6-Azaspiro[3.4]octan-2-ylmethanol
Description
Properties
IUPAC Name |
6-azaspiro[3.4]octan-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-5-7-3-8(4-7)1-2-9-6-8/h7,9-10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZXVXPJKIJJOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Strategic Synthesis of 6-azaspiro[3.4]octan-2-ylmethanol: A Technical Guide for Medicinal Chemistry
Abstract
The quest for novel molecular scaffolds that confer advantageous physicochemical properties is a cornerstone of modern drug discovery. Spirocyclic systems, with their inherent three-dimensionality, offer a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved target engagement, enhanced solubility, and favorable metabolic profiles. Among these, the 6-azaspiro[3.4]octane framework has emerged as a valuable motif. This in-depth technical guide provides a comprehensive and actionable blueprint for the synthesis of a key derivative, 6-azaspiro[3.4]octan-2-ylmethanol, tailored for researchers, medicinal chemists, and drug development professionals. We will dissect a robust and efficient synthetic pathway, elucidating the causal logic behind each experimental step and furnishing detailed, validated protocols.
Introduction: The Significance of the 6-Azaspiro[3.4]octane Scaffold
The incorporation of rigid, non-planar structures into drug candidates is a well-established strategy to enhance pharmacological properties. The 6-azaspiro[3.4]octane moiety, a bicyclic system featuring a spiro-fused azetidine and cyclopentane ring, provides a unique conformational constraint. This defined three-dimensional architecture allows for precise vectoral presentation of substituents, which can be critical for optimizing interactions with biological targets. The presence of the nitrogen atom in the azetidine ring offers a key handle for further functionalization and can also serve as a crucial pharmacophoric element. The target molecule of this guide, this compound, introduces a primary alcohol, a versatile functional group that can be further elaborated to explore structure-activity relationships (SAR) or to attach linkers for various applications, including Proteolysis Targeting Chimeras (PROTACs).
Retrosynthetic Analysis and Strategic Planning
A logical and efficient synthesis of this compound hinges on the availability of a suitable spirocyclic precursor. Our retrosynthetic strategy identifies the commercially available tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate as a pivotal starting material. This approach circumvents the often-complex construction of the spirocyclic core, allowing for a more streamlined and resource-efficient synthesis.
The retrosynthesis is as follows:
Caption: Retrosynthetic analysis of this compound.
This two-step sequence involves:
-
Reduction of the ketone: The carbonyl group at the 2-position of the N-Boc protected spirocycle is selectively reduced to the corresponding alcohol.
-
Deprotection of the amine: The tert-butyloxycarbonyl (Boc) protecting group is removed to yield the final target molecule.
This strategy is advantageous due to the high-yielding and well-characterized nature of both transformations.
Experimental Protocols
The following protocols are designed to be self-validating, with clear endpoints and established purification techniques.
Step 1: Synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
The selective reduction of the ketone in the presence of the Boc-protecting group is readily achieved using sodium borohydride (NaBH₄). This reagent is a mild and effective hydride donor for the reduction of aldehydes and ketones and is compatible with the acid-sensitive Boc group under standard conditions.[1][2][3]
Caption: Reduction of the spirocyclic ketone to the corresponding alcohol.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | 203661-71-6 | 225.29 | 1.0 | 1.0 |
| Sodium borohydride (NaBH₄) | 16940-66-2 | 37.83 | 1.5 | 1.5 |
| Methanol (MeOH) | 67-56-1 | 32.04 | - | - |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | - | - | - |
| Brine (saturated aqueous NaCl solution) | - | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Procedure:
-
To a stirred solution of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in methanol (10 mL per gram of starting material) at 0 °C (ice-water bath), add sodium borohydride (1.5 eq) portion-wise over 15 minutes. The addition is exothermic, and the temperature should be maintained below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of deionized water (5 mL per gram of starting material) at 0 °C.
-
Concentrate the reaction mixture in vacuo to remove the methanol.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate as a white solid.
Step 2: Synthesis of this compound
The final step involves the removal of the Boc protecting group. This is typically achieved under acidic conditions.[4][5][6] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for this transformation. The reaction proceeds via protonation of the carbamate followed by fragmentation to the free amine, carbon dioxide, and tert-butyl cation.[5]
Caption: Acid-catalyzed deprotection of the N-Boc group.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | 1363381-95-6 | 227.30 | 1.0 | 1.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Trifluoroacetic acid (TFA) | 76-05-1 | 114.02 | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | - | - | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Brine (saturated aqueous NaCl solution) | - | - | - | - |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | - |
Procedure:
-
Dissolve tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate (1.0 eq) in dichloromethane (10 mL per gram of starting material) and cool the solution to 0 °C.
-
Slowly add trifluoroacetic acid (5-10 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove the excess TFA and DCM.
-
Dissolve the residue in dichloromethane and carefully neutralize with saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound. The product can be further purified by crystallization or chromatography if necessary.
Summary of Quantitative Data
The following table provides expected outcomes for the described synthetic sequence. Yields are representative and may vary based on scale and experimental conditions.
| Step | Product | Starting Material | Key Reagents | Expected Yield (%) | Purity (%) (by LC-MS) |
| 1 | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate | NaBH₄, MeOH | 85-95 | >95 |
| 2 | This compound | tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | TFA, DCM | 90-98 | >98 |
Conclusion and Future Perspectives
This technical guide has outlined a robust and efficient two-step synthesis of this compound, a valuable building block for medicinal chemistry. By leveraging a commercially available N-Boc protected spirocyclic ketone, this pathway provides a practical and scalable route to the target molecule. The detailed, step-by-step protocols and the rationale behind the choice of reagents and conditions are intended to empower researchers to confidently synthesize this and related compounds.
The versatility of the final product, with its primary alcohol and secondary amine functionalities, opens up a wide array of possibilities for further chemical exploration. Future work could focus on the stereoselective synthesis of this molecule, as the stereochemistry at the 2-position will likely have a significant impact on biological activity. The development of diverse libraries based on this scaffold will undoubtedly contribute to the discovery of novel therapeutics with improved properties.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 3. leah4sci.com [leah4sci.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.co.uk [fishersci.co.uk]
An In-depth Technical Guide to the Physicochemical Properties of 6-azaspiro[3.4]octan-2-ylmethanol
Introduction
6-azaspiro[3.4]octan-2-ylmethanol is a unique spirocyclic amine of increasing interest within the fields of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure provides a valuable scaffold for the synthesis of novel chemical entities with the potential for enhanced target binding and improved pharmacokinetic profiles. As a building block for more complex molecules, a thorough understanding of its fundamental physicochemical properties is paramount for its effective utilization in research and development.[1] This guide provides a comprehensive overview of the known properties of this compound and details the standard experimental protocols for the determination of its key physicochemical parameters.
Molecular Structure and Core Properties
The foundational characteristics of this compound are summarized in the table below. These properties are essential for a variety of applications, from reaction stoichiometry calculations to preliminary computational modeling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | [1] |
| Molecular Weight | 141.214 g/mol | [1] |
| CAS Number | 1420958-53-7 | [1] |
| Predicted XlogP | 0.1 | [2] |
XlogP is a computationally predicted measure of lipophilicity.
Experimental Determination of Physicochemical Properties
While some basic properties of this compound are known, a complete experimental profile is crucial for its application in drug development. The following sections detail the standard, field-proven methodologies for determining its solubility, pKa, and lipophilicity.
Solubility
Solubility is a critical determinant of a compound's bioavailability and formulation feasibility.[3][4] The thermodynamic solubility of this compound in various aqueous and organic solvents should be determined to guide its use in both synthetic and biological contexts.
Recommended Protocol: Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the equilibrium between the dissolved and undissolved compound.[5][6]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, methanol) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration.[3] Care must be taken to avoid adsorption of the compound onto the filter material.[3]
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Workflow for Thermodynamic Solubility Determination
Caption: Workflow for shake-flask solubility determination.
Acidity Constant (pKa)
The pKa of the secondary amine in the 6-azaspiro[3.4]octane ring system is a critical parameter that dictates the compound's ionization state at different pH values. This, in turn, influences its solubility, membrane permeability, and interaction with biological targets.
Recommended Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[7] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added.
Methodology:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water or a suitable co-solvent if aqueous solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH with a calibrated pH meter.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant, allowing the system to reach equilibrium at each step.
-
Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine groups have been protonated.[7]
Workflow for pKa Determination by Potentiometric Titration
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP/LogD)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties. It is commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH (typically 7.4) is a more physiologically relevant parameter.
Recommended Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
While the shake-flask method is the traditional approach for LogP determination, RP-HPLC offers a faster and more efficient alternative that requires less compound.[8][9] This method correlates the retention time of a compound on a hydrophobic stationary phase with the retention times of a series of calibrant compounds with known LogP values.
Methodology:
-
System Setup: Use a C18 or similar reverse-phase HPLC column. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).
-
Calibration: Inject a series of standard compounds with known LogP values spanning a relevant range and record their retention times. Create a calibration curve by plotting the known LogP values against the logarithm of the capacity factor (log k').
-
Sample Analysis: Inject a solution of this compound and determine its retention time under the same chromatographic conditions.
-
Calculation: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value. For LogD determination, the aqueous component of the mobile phase should be buffered to the desired pH (e.g., 7.4).
Conclusion
This compound is a promising building block for the development of novel therapeutics. A comprehensive understanding of its physicochemical properties is essential for its rational application in drug design and development. This guide provides the known foundational data for this compound and outlines the standard, robust experimental protocols for determining its solubility, pKa, and lipophilicity. The application of these methodologies will enable researchers to build a complete physicochemical profile of this compound, thereby facilitating its successful incorporation into innovative drug discovery programs.
References
- 1. calpaclab.com [calpaclab.com]
- 2. PubChemLite - {6-azaspiro[3.4]octan-2-yl}methanol hydrochloride (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. rheolution.com [rheolution.com]
- 5. researchgate.net [researchgate.net]
- 6. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. acdlabs.com [acdlabs.com]
- 9. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 6-azaspiro[3.4]octan-2-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel spirocyclic compound, 6-azaspiro[3.4]octan-2-ylmethanol. As a valuable building block in medicinal chemistry, a thorough understanding of its structural features is paramount for its effective utilization in drug design and development. This document outlines detailed, field-proven protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it presents a detailed analysis of the predicted spectroscopic data, offering insights into the structural elucidation of this spiro-heterocycle. This guide is intended to be a practical resource for researchers, enabling them to confidently identify and characterize this compound and its derivatives.
Introduction: The Significance of this compound in Medicinal Chemistry
Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their inherent three-dimensionality, conformational rigidity, and the novel chemical space they occupy compared to traditional flat aromatic structures. The 6-azaspiro[3.4]octane framework, in particular, offers a unique combination of a hydrophilic amine and a versatile cyclopentane ring, making it an attractive motif for introducing desirable pharmacokinetic and pharmacodynamic properties. The substituent, a hydroxymethyl group at the 2-position, provides a key handle for further chemical elaboration.
A precise and unambiguous characterization of this compound is the foundational step for its incorporation into drug candidates. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming its molecular structure, purity, and stability. This guide provides the essential knowledge and practical protocols to achieve a comprehensive spectroscopic profile of this important building block.
Molecular Structure and Properties
C1 [label="C", pos="0,1!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="0,-1!"]; C4 [label="C", pos="-1,0!"]; C5_spiro [label="C", pos="0,0!"]; N6 [label="NH", pos="-2,0!"]; C7 [label="CH2", pos="-1.5,1.5!"]; C8 [label="CH2", pos="-2.5,1.5!"]; C9_spiro [label="C", pos="-2,0!"]; O10 [label="OH", pos="2.5,0!"]; C11 [label="CH2", pos="1.7,0!"];
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5_spiro; C5_spiro -- C1; C5_spiro -- N6; N6 -- C7; C7 -- C8; C8 -- C9_spiro; C9_spiro -- C5_spiro; C2 -- C11; C11 -- O10;
}
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For a spirocyclic system like this compound, 1D (¹H and ¹³C) and 2D NMR experiments are crucial for unambiguous assignment of all protons and carbons.
Experimental Protocol: NMR Data Acquisition
3.1.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[2][3] If solubility is an issue, deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used. The choice of solvent is critical as it can influence chemical shifts and should not have signals that overlap with the analyte peaks.[4]
-
Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
3.1.2. Instrument Parameters (300 MHz Spectrometer)
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Spectral Width (SW): 0-12 ppm.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans (NS): 1024 to 4096, due to the lower natural abundance of ¹³C.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 0-220 ppm.
-
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in Table 1. The spirocyclic nature of the molecule leads to a complex pattern of signals, with diastereotopic protons in the cyclopentane and azetidine rings.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.64 | dd | 2H | -CH₂OH |
| ~3.40 | t | 2H | N-CH₂ (azetidine) |
| ~3.20 | t | 2H | N-CH₂ (azetidine) |
| ~2.50 | m | 1H | CH-CH₂OH |
| ~2.0-2.2 | m | 2H | CH₂ (cyclopentane) |
| ~1.8-2.0 | m | 2H | CH₂ (cyclopentane) |
| ~1.6-1.8 | m | 2H | CH₂ (cyclopentane) |
| ~1.5 | br s | 2H | NH, OH |
Table 1. Predicted ¹H NMR data for this compound.
-
Interpretation:
-
The protons of the hydroxymethyl group are expected to appear as a doublet of doublets around 3.64 ppm.
-
The methylene groups of the azetidine ring are predicted to be triplets around 3.40 and 3.20 ppm.
-
The methine proton adjacent to the hydroxymethyl group is expected to be a multiplet around 2.50 ppm.
-
The cyclopentane ring protons will present as complex overlapping multiplets in the region of 1.6-2.2 ppm.
-
The amine and hydroxyl protons are expected to be broad singlets and their chemical shifts can vary depending on concentration and solvent.
-
Predicted ¹³C NMR Data and Interpretation
The predicted proton-decoupled ¹³C NMR spectrum in CDCl₃ is summarized in Table 2.
| Chemical Shift (ppm) | Assignment |
| ~65.0 | -CH₂OH |
| ~55.0 | Spiro-C |
| ~50.0 | N-CH₂ (azetidine) |
| ~48.0 | N-CH₂ (azetidine) |
| ~45.0 | CH-CH₂OH |
| ~35.0 | CH₂ (cyclopentane) |
| ~30.0 | CH₂ (cyclopentane) |
| ~25.0 | CH₂ (cyclopentane) |
Table 2. Predicted ¹³C NMR data for this compound.
-
Interpretation:
-
The carbon of the hydroxymethyl group is the most downfield aliphatic carbon at approximately 65.0 ppm.
-
The spiro-carbon, being a quaternary carbon, is expected around 55.0 ppm.
-
The two methylene carbons of the azetidine ring are predicted to be in the 48.0-50.0 ppm range.
-
The methine carbon of the cyclopentane ring is expected around 45.0 ppm.
-
The remaining three methylene carbons of the cyclopentane ring are predicted to appear between 25.0 and 35.0 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: FT-IR Data Acquisition
4.1.1. Sample Preparation (Neat Liquid)
-
If the sample is a liquid at room temperature, the neat liquid film method is the simplest.
-
Place one or two drops of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).[5]
-
Place a second salt plate on top and gently rotate to create a thin, uniform film.[6]
-
Mount the sandwiched plates in the spectrometer's sample holder.[5]
4.1.2. Instrument Parameters
-
Mode: Transmittance
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Predicted IR Data and Interpretation
The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 2960-2850 | Strong | C-H stretching (aliphatic) |
| 1470-1440 | Medium | CH₂ bending |
| 1100-1000 | Strong | C-O stretching (primary alcohol) |
| 1200-1100 | Medium | C-N stretching |
Table 3. Predicted IR absorption bands for this compound.
-
Interpretation:
-
A prominent broad band in the 3400-3200 cm⁻¹ region is indicative of the O-H and N-H stretching vibrations, likely overlapping.
-
Strong absorptions in the 2960-2850 cm⁻¹ range are due to the C-H stretching of the sp³ hybridized carbons.
-
The presence of a strong band around 1100-1000 cm⁻¹ is characteristic of the C-O stretching of a primary alcohol.
-
A medium intensity band in the 1200-1100 cm⁻¹ region can be attributed to the C-N stretching of the azetidine ring.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.
Experimental Protocol: ESI-MS Data Acquisition
5.1.1. Sample Preparation
-
Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a solvent suitable for electrospray ionization (ESI), such as methanol or acetonitrile/water (50:50 v/v).
-
A small amount of formic acid (0.1%) can be added to the solution to promote protonation and the formation of [M+H]⁺ ions in positive ion mode.
5.1.2. Instrument Parameters (ESI-TOF or ESI-QTOF)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3-4 kV
-
Drying Gas (N₂): Flow rate and temperature should be optimized for the specific instrument.
-
Mass Range: m/z 50-500
Predicted Mass Spectrum and Fragmentation
M [label="[M+H]⁺\nm/z = 142.12"]; F1 [label="[M+H-H₂O]⁺\nm/z = 124.11", fillcolor="#EA4335"]; F2 [label="[M+H-CH₂OH]⁺\nm/z = 111.11", fillcolor="#FBBC05"];
M -> F1 [label="- H₂O"]; M -> F2 [label="- CH₂OH"]; }
Figure 2. Predicted major fragmentation pathways for this compound.
| m/z (predicted) | Ion Formula | Description |
| 142.12 | [C₈H₁₆NO]⁺ | Protonated molecule ([M+H]⁺) |
| 124.11 | [C₈H₁₄N]⁺ | Loss of water from the protonated molecule |
| 111.11 | [C₇H₁₃N]⁺ | Loss of the hydroxymethyl group |
Table 4. Predicted m/z values for major ions of this compound in ESI-MS.
-
Interpretation:
-
The protonated molecule, [M+H]⁺, is expected at an m/z of approximately 142.12.
-
A common fragmentation pathway for alcohols is the loss of water, which would result in a fragment ion at m/z 124.11.
-
Cleavage of the C-C bond adjacent to the alcohol can lead to the loss of the hydroxymethyl radical, resulting in a fragment at m/z 111.11.
-
Conclusion
The comprehensive spectroscopic analysis of this compound, as outlined in this guide, provides a robust framework for its unequivocal identification and characterization. The predicted NMR, IR, and MS data, in conjunction with the detailed experimental protocols, offer researchers and drug development professionals the necessary tools to confidently work with this valuable spirocyclic building block. Adherence to these methodologies will ensure the quality and integrity of the compound, thereby facilitating its successful application in the synthesis of novel therapeutic agents.
References
Introduction: The Rise of a Three-Dimensional Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Azaspiro[3.4]octane Core: Discovery, Synthesis, and Application
In the modern era of drug discovery, chemists are increasingly venturing beyond "flatland"—the two-dimensional space dominated by aromatic and planar molecules—to explore sp³-rich, three-dimensional scaffolds.[1] This shift is driven by the need to access novel chemical space, enhance selectivity, and improve the physicochemical properties of drug candidates.[2] Among the scaffolds that have gained significant traction, the azaspiro[3.4]octane core stands out. This rigid, bicyclic system, featuring a nitrogen-containing four-membered ring (azetidine) fused to a five-membered ring (cyclopentane) through a shared quaternary carbon, offers a unique combination of structural rigidity and well-defined exit vectors for substitution.[3]
Its inherent three-dimensionality allows for precise spatial orientation of functional groups, which can lead to improved interactions with biological targets.[2] Furthermore, azaspiro[3.4]octane derivatives are increasingly being recognized as valuable bioisosteres for common motifs in drug molecules, such as piperazine and morpholine, offering a novel intellectual property position and the potential to modulate properties like solubility and metabolic stability.[2][4] This guide provides a comprehensive overview of the history, synthetic evolution, and burgeoning applications of this important scaffold for researchers and drug development professionals.
The Synthetic Challenge: Early Strategies for Core Construction
The construction of the strained azaspiro[3.4]octane framework is not trivial. The primary challenge lies in the creation of the sterically hindered spirocyclic quaternary carbon center that joins the azetidine and cyclopentane rings. Early and foundational synthetic work focused on annulation strategies, building one ring onto a pre-existing other.
Three distinct and successful routes for the synthesis of the parent 2-azaspiro[3.4]octane have been developed, each with its own merits and limitations.[5] These approaches can be broadly categorized into two main strategies: annulation of the cyclopentane ring onto an azetidine precursor, or annulation of the four-membered azetidine ring onto a cyclopentane precursor.[5] These initial methods utilized conventional chemical transformations and readily available starting materials, laying the groundwork for more advanced methodologies.[5]
Caption: Foundational synthetic strategies for the azaspiro[3.4]octane core.[5]
Evolution of Synthetic Methodologies
As the value of the azaspiro[3.4]octane scaffold became more apparent, the development of more efficient, scalable, and versatile synthetic routes became a priority. Modern methods focus on step-economy and the ability to introduce diverse functionality.
[3+2] Cycloaddition Reactions
A significant advancement in the synthesis of substituted azaspiro[3.4]octanes, particularly diazaspiro variants, involves the use of [3+2] cycloaddition reactions. This approach is particularly effective for creating 2,6-diazaspiro[3.4]octane, a valuable piperazine substitute.[4] The key transformation often involves the reaction of an in situ generated azomethine ylide with an electron-deficient exocyclic alkene.[1] This methodology allows for the rapid construction of molecular complexity and can provide multi-gram quantities of the desired products in high yields.[4]
Visible-Light-Induced Nitrogen-Atom Deletion
A novel and innovative strategy for accessing certain azaspirocycles involves a visible-light-induced nitrogen-atom deletion of unactivated secondary amines.[3] This transformation enables the conversion of readily available N-spiroheterocycles, such as spiropyrrolidines, into the corresponding N-deleted carbocycles. For example, 6-azaspiro[3.4]octane can be efficiently prepared from a corresponding spiropyrrolidine precursor using this method.[3] This strategy introduces a unique retrosynthetic disconnection, streamlining access to scaffolds that might be challenging to synthesize via traditional ring-forming reactions.[3]
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and physicochemical properties of azaspiro[3.4]octane derivatives have made them highly attractive in modern drug discovery programs. They have been successfully incorporated into a range of biologically active molecules targeting diverse diseases.
Role as Bioisosteres and Physicochemical Property Modulators
A primary application of the azaspiro[3.4]octane scaffold is as a three-dimensional, non-classical bioisostere for common saturated heterocycles. Replacing a traditional morpholine or piperazine ring with an azaspirocycle can significantly impact a molecule's properties. This substitution can increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with higher clinical success rates.[2] The rigid structure can also lead to improved selectivity and metabolic stability while modulating lipophilicity (LogP/LogD), which is crucial for optimizing pharmacokinetic profiles.[2]
Therapeutic Targets and Bioactive Compounds
Derivatives of the azaspiro[3.4]octane core have been identified as potent modulators of several important biological targets.
-
Muscarinic M4 Receptor Agonists: Several patents disclose novel 2-azaspiro[3.4]octane derivatives that act as agonists for the muscarinic acetylcholine M4 receptor.[6][7][8] These compounds are being investigated for the treatment of psychosis, cognitive dysfunction, and substance use disorders.[6]
-
Monoacylglycerol Lipase (MGL) Modulators: Azaspirocycles have been incorporated into compounds designed as MGL modulators. These are being explored for their therapeutic potential in treating diseases and disorders associated with MGL receptor activity.[9]
-
Antitubercular Agents: In the search for new treatments for tuberculosis, a series of nitrofuran derivatives based on a 2,6-diazaspiro[3.4]octane core were synthesized. This work led to the identification of a remarkably potent lead compound with a minimal inhibitory concentration of 0.016 µg/mL against Mycobacterium tuberculosis.[10]
The table below summarizes key examples of azaspiro[3.4]octane derivatives and their applications in drug discovery.
| Derivative Class | Biological Target | Therapeutic Area | Key Attribute |
| 2-Azaspiro[3.4]octanes | Muscarinic M4 Receptor | CNS Disorders, Psychiatry | Agonist Activity |
| 7-Oxa-5-azaspiro[3.4]octanes | Monoacylglycerol Lipase (MGL) | Various | Modulator Activity |
| 2,6-Diazaspiro[3.4]octanes | DprE1/DprE2 (M. tuberculosis) | Infectious Disease | Potent Inhibition |
| Oxa-azaspiro[3.4]octanes | Epidermal Growth Factor Receptor (EGFR) | Oncology | Improved Solubility, Potency |
Experimental Protocols: A Validated Synthetic Workflow
To ensure trustworthiness and reproducibility, this section details a representative, self-validating experimental protocol for the synthesis of a key azaspiro[3.4]octane intermediate. The following protocol is adapted from a reported synthesis of a 2,6-diazaspiro[3.4]octane building block, a versatile precursor for further elaboration.[10]
Protocol: Synthesis of 2-tert-Butoxycarbonyl-6-(methylsulfonyl)-2,6-diazaspiro[3.4]octane
Causality: This multi-step synthesis begins with a protected diazaspirooctane precursor. The goal is to functionalize the secondary amine with a mesyl group, which acts as a stable protecting group and can influence the electronic properties of the scaffold. The Boc-protecting group on the other nitrogen allows for orthogonal deprotection and subsequent derivatization.
Step 1: Mesylation of the Secondary Amine
-
Dissolve the crude starting amine (1.0 equiv.) in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.1 M.
-
Add triethylamine (Et₃N) (1.25 equiv.) dropwise to the solution. This base acts as an acid scavenger for the HCl generated during the reaction.
-
Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction with the highly reactive mesyl chloride.
-
Add methanesulfonyl chloride (MsCl) (1.25 equiv.) dropwise to the cooled solution.
-
Allow the mixture to warm to room temperature and stir overnight to ensure the reaction goes to completion.
-
Validation Check: Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Perform an aqueous workup by washing the organic layer sequentially with 10% aq. K₂CO₃ solution and brine. This removes the triethylamine hydrochloride salt and any remaining acidic impurities.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude mesylated product.
Caption: Experimental workflow for the mesylation of a 2,6-diazaspiro[3.4]octane intermediate.
Conclusion and Future Outlook
The azaspiro[3.4]octane scaffold has firmly established itself as a valuable building block in modern medicinal chemistry. Its journey from a synthetic curiosity to a key component in clinical candidates highlights the industry's move towards greater molecular three-dimensionality. The development of robust and scalable synthetic routes has been critical to this evolution, enabling broader exploration of its chemical space.[1][11] As researchers continue to seek novel ways to improve drug properties and circumvent existing patent landscapes, the strategic application of the azaspiro[3.4]octane core and its heteroatom-containing variants is poised to grow, promising new therapeutic agents with enhanced efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. AU2020364186B2 - 5-oxa-2-azaspiro(3.4)octane derivatives as M4 agonists - Google Patents [patents.google.com]
- 7. 2-azaspiro[3.4]octane derivatives as m4 agonists - Patent US-2021107889-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PH12022550859A1 - 2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]
- 9. US11505546B2 - Azaspirocycles as monoacylglycerol lipase modulators - Google Patents [patents.google.com]
- 10. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead [mdpi.com]
- 11. Collection - Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare [acs.figshare.com]
A Technical Guide to the Chemical Stability and Degradation of 6-Azaspiro[3.4]octan-2-ylmethanol
Abstract
The incorporation of three-dimensional scaffolds is a critical strategy in modern drug discovery to enhance physicochemical properties and navigate novel chemical space. The 6-azaspiro[3.4]octane framework represents a valuable motif, imparting rigidity and specific spatial arrangements to bioactive molecules. This guide provides an in-depth technical framework for assessing the chemical stability and degradation pathways of a key derivative, 6-azaspiro[3.4]octan-2-ylmethanol. Addressed to researchers, scientists, and drug development professionals, this document outlines a systematic approach based on established regulatory principles and chemical knowledge. We delve into the molecule's structural liabilities, propose a comprehensive forced degradation strategy, detail the development of a stability-indicating analytical method, and provide insights into data interpretation. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust and reliable data essential for advancing drug candidates from discovery to development.
Introduction: The Strategic Importance of Stability Profiling
In the trajectory of drug development, an early and thorough understanding of a molecule's intrinsic chemical stability is paramount.[1] A stable molecule is crucial for ensuring consistent manufacturability, predictable bioavailability, and patient safety. Forced degradation, or stress testing, is a regulatory requirement and a scientific necessity that provides critical insights into the chemical behavior of a drug substance.[2] These studies are instrumental in identifying potential degradation products, elucidating degradation pathways, and developing validated, stability-indicating analytical methods.[1][3]
This compound is a compound of interest due to its spirocyclic core, a structural feature often associated with improved clinical success rates by increasing the fraction of sp³-hybridized carbons (Fsp³) and enhancing molecular three-dimensionality.[4] This guide presents a predictive and strategic approach to evaluating its stability. By dissecting its structure, we can anticipate its vulnerabilities and design a targeted experimental plan to systematically probe its degradation under various stress conditions.
Molecular Analysis and Predicted Degradation Pathways
The chemical structure of this compound contains two key functional groups that are the primary sites for potential degradation: a secondary amine within the azaspirocyclic ring and a primary alcohol.
-
Secondary Amine: Amines are susceptible to oxidation.[1] The lone pair of electrons on the nitrogen atom can be oxidized to form an N-oxide or undergo more complex oxidative degradation, potentially leading to ring opening under harsh conditions.
-
Primary Alcohol: Primary alcohols can be oxidized to form aldehydes, which may subsequently be oxidized to carboxylic acids. While generally stable to hydrolysis, the alcohol moiety can undergo reactions under specific conditions, such as esterification in the presence of acidic excipients.
Based on this analysis, the primary anticipated degradation pathways are oxidation and, to a lesser extent, photolysis and thermal degradation. Hydrolytic degradation is less likely for the core structure but must be investigated as part of a standard stress testing panel.[5]
Caption: Predicted degradation pathways for this compound.
A Strategic Framework for Forced Degradation Studies
The objective of a forced degradation study is to achieve a modest level of degradation, typically between 5-20%.[6] This level is sufficient to generate and detect primary degradation products without causing such extensive degradation that secondary and tertiary products obscure the initial pathways.[6] The following protocols are proposed as a robust starting point, with the understanding that conditions may need to be optimized for this specific molecule.
Experimental Workflow Overview
The overall strategy involves preparing a stock solution of the compound, subjecting it to various stress conditions in parallel, and analyzing the samples at predetermined time points using a stability-indicating method.
Caption: General workflow for conducting forced degradation studies.
Detailed Experimental Protocols
Materials:
-
This compound
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, HPLC-PDA system, LC-MS system, photostability chamber, oven.
Protocol 1: Hydrolytic Degradation This protocol assesses stability across a range of pH values.[6]
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or water. Prepare degradation media: 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).
-
Degradation: Add a known volume of the stock solution to each of the three media to a final concentration of ~0.1 mg/mL. Incubate the solutions at 60°C.
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24, and 48 hours).
-
Quenching: Immediately neutralize the acidic and basic samples to halt the degradation reaction before analysis. For acidic samples, add an equivalent amount of 0.1 M NaOH, and for basic samples, add 0.1 M HCl.
-
Analysis: Analyze all samples by a stability-indicating HPLC method.
Causality Behind Choices: Using 0.1 M acid/base at 60°C provides moderately aggressive conditions to promote degradation within a reasonable timeframe.[6] If no degradation is observed, the temperature or acid/base concentration can be increased. Conversely, if degradation is too rapid (>20%), conditions should be made milder.[6]
Protocol 2: Oxidative Degradation This protocol evaluates susceptibility to oxidation, a key predicted pathway for this molecule.[6]
-
Preparation: Prepare a stock solution as described above. The degradation medium is a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Degradation: Add a portion of the stock solution to the H₂O₂ solution. Keep the mixture at room temperature and protect it from light to prevent confounding photolytic effects.
-
Sampling: Withdraw aliquots at specified time points.
-
Quenching: The reaction often slows as the peroxide is consumed, but samples can be diluted with the mobile phase immediately before injection to minimize further degradation.
-
Analysis: Analyze all samples by HPLC.
Causality Behind Choices: 3% H₂O₂ is a common and effective oxidizing agent for simulating oxidative stress.[6] The reaction is typically conducted at room temperature initially, as heat can dramatically accelerate oxidation and lead to unrealistic degradation profiles.
Protocol 3: Photostability Testing This protocol must adhere to regulatory guidelines to ensure the data is meaningful.[7][8]
-
Sample Preparation: Place the solid compound in a chemically inert, transparent container. Prepare a solution (e.g., 1 mg/mL) in a suitable solvent in a quartz cuvette. For each condition, prepare a "dark" control sample wrapped in aluminum foil.
-
Exposure: Expose the samples to a light source that meets ICH Q1B requirements, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7]
-
Analysis: After exposure, compare the samples to their respective dark controls. Analyze both solid and solution samples by HPLC. Note any changes in physical appearance (e.g., color).
Causality Behind Choices: The ICH Q1B guideline provides standardized conditions for photostability testing, ensuring that results are reproducible and comparable across different laboratories and products.[7][8] The dark control is essential to differentiate between degradation caused by light versus thermal effects from the light source.[9]
Development and Validation of a Stability-Indicating Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[6] High-Performance Liquid Chromatography with a Photodiode Array (HPLC-PDA) detector is the workhorse technique for this purpose.[10][11]
Proposed Starting HPLC-PDA Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: PDA, monitor at a suitable wavelength (e.g., 210 nm) and collect full spectra.
-
Injection Volume: 10 µL
Method Validation and Self-Validation System: The trustworthiness of the stability data relies entirely on the quality of the analytical method.
-
Specificity: The core requirement of a SIM. This is confirmed by analyzing the stressed samples. The method must demonstrate baseline resolution between the parent peak and all degradation product peaks.
-
Peak Purity: The PDA detector is crucial for establishing peak purity. This analysis should be performed on the parent peak in all stressed samples to confirm that no degradant co-elutes. A "pure" peak indicates the method's specificity.
-
Mass Balance: A key self-validating check. The sum of the assay of the parent compound and the levels of all degradation products should remain constant throughout the study. A good mass balance (e.g., 98-102%) provides confidence that all major degradants are being detected.
-
Structural Elucidation: For identifying unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[6] High-resolution mass spectrometry (HRMS) can provide the elemental composition of degradants, offering vital clues to their structure.
Data Presentation and Interpretation
Summarizing the forced degradation results in a clear, tabular format is essential for easy interpretation and comparison across conditions.
Table 1: Hypothetical Forced Degradation Summary for this compound
| Stress Condition (Duration) | % Assay of Parent | % Degradation | Number of Degradants >0.1% | Mass Balance (%) | Observations |
| Control (Initial) | 100.0 | 0.0 | 0 | 100.0 | - |
| 0.1 M HCl (48h, 60°C) | 98.5 | 1.5 | 1 | 99.8 | Minor degradation |
| 0.1 M NaOH (48h, 60°C) | 97.2 | 2.8 | 1 | 100.1 | Minor degradation |
| 3% H₂O₂ (24h, RT) | 85.1 | 14.9 | 3 | 99.5 | Significant degradation, major degradant at RRT 0.8 |
| Heat (Solid, 72h, 80°C) | 99.8 | 0.2 | 0 | 100.0 | Highly stable |
| Photolytic (ICH Q1B) | 91.3 | 8.7 | 2 | 99.2 | Moderate degradation, yellowing of solution observed |
This table presents hypothetical data for illustrative purposes.
Conclusion and Recommendations
This guide outlines a comprehensive and scientifically grounded strategy for assessing the chemical stability of this compound. The molecule's structure, featuring a secondary amine and a primary alcohol, suggests that it is most vulnerable to oxidative degradation , with a moderate susceptibility to photodegradation . It is predicted to be highly stable against hydrolytic and thermal stress.
The successful execution of the described forced degradation protocols, coupled with the development of a robust, validated stability-indicating HPLC method, will provide the critical data necessary to:
-
Understand the intrinsic stability of the molecule.
-
Identify and characterize potential degradation products.
-
Inform the selection of stable formulations and appropriate packaging (e.g., light-resistant containers).
-
Define suitable storage conditions and establish a preliminary shelf-life.
This systematic approach ensures a foundation of chemical understanding that is essential for mitigating risks and successfully advancing promising drug candidates like this compound through the development pipeline.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. benchchem.com [benchchem.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. youtube.com [youtube.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
biological activity of novel azaspiro[3.4]octane compounds
An In-Depth Technical Guide to the Evolving Biological Activities of Novel Azaspiro[3.4]octane Compounds
Abstract
The azaspiro[3.4]octane scaffold has emerged as a privileged structure in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and synthetic accessibility offer a unique framework for the design of novel therapeutics that can explore chemical space beyond the traditional "flat" aromatic systems. This technical guide provides an in-depth exploration of the diverse biological activities associated with novel derivatives of the azaspiro[3.4]octane core. We will delve into key therapeutic areas where these compounds show significant promise, including oncology, central nervous system (CNS) disorders, and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols required for their evaluation.
The Azaspiro[3.4]octane Scaffold: A Primer for Drug Discovery
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered immense interest as they can impart favorable physicochemical properties to drug candidates. The azaspiro[3.4]octane core, featuring a four-membered azetidine ring fused with a five-membered cyclopentane ring, is particularly noteworthy. This arrangement provides a rigid, three-dimensional exit vector for substituents, allowing for precise orientation and interaction with biological targets.[1][2] This structural feature is often correlated with improved target selectivity and a reduced likelihood of off-target effects, a critical consideration in modern drug design. Furthermore, the development of robust and scalable synthetic routes has made these novel modules more accessible for library synthesis and lead optimization campaigns.[3]
The overall workflow for investigating novel azaspiro[3.4]octane compounds follows a logical progression from design and synthesis to comprehensive biological evaluation.
Caption: High-level workflow for the discovery of novel azaspiro[3.4]octane therapeutics.
Key Biological Activities and Therapeutic Applications
Novel derivatives built upon the azaspiro[3.4]octane core have demonstrated significant potential across multiple disease areas. Below, we explore three prominent examples, detailing the underlying mechanisms and presenting key data.
Anticancer Activity: Targeting EGFR Kinase
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation and survival.[4] Its aberrant activation is a well-established driver in several cancers, particularly non-small-cell lung cancer (NSCLC). Small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase's catalytic domain are a validated therapeutic strategy.[5][6]
Recent studies have shown that incorporating a 2-oxa-6-azaspiro[3.4]octane moiety onto a 4-anilinoquinazoline scaffold can yield potent EGFR inhibitors.[7] This spirocyclic group serves as a novel surrogate for more traditional moieties like morpholine, potentially improving properties such as water solubility while maintaining high potency.[7]
Mechanism of Action: EGFR Signaling Inhibition
The mechanism involves the direct inhibition of EGFR autophosphorylation. By binding to the ATP pocket of the intracellular kinase domain, the azaspiro[3.4]octane-containing compound blocks the transfer of phosphate to tyrosine residues on the receptor's C-terminal tail. This prevents the recruitment and activation of downstream signaling proteins, primarily through the MAP kinase and PI3K/Akt pathways, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[4][8]
Caption: Simplified EGFR signaling pathway and the inhibitory action of an azaspiro compound.
Quantitative Data Summary
While specific IC₅₀ values for a broad library are proprietary, representative data demonstrates potent activity. For example, compound 21g (a 4-anilinoquinazoline with a 2-oxa-6-azaspiro[3.4]octane substituent) showed potent inhibitory activity against lung cancer cell lines.[7] Similarly, related 1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives have shown remarkable potency.[9]
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| 7j | MDA-MB-231 (Breast) | 0.05 | [9] |
| 7j | A549 (Lung) | 0.17 | [9] |
| 7j | HeLa (Cervical) | 0.07 | [9] |
| 6d (related azaspiro) | A549 (Lung) | 0.26 | [10] |
CNS Activity: Selective M4 Muscarinic Receptor Agonism
The M4 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the brain and is a key target for treating neuropsychiatric disorders like schizophrenia.[11][12] Selective activation of the M4 receptor is hypothesized to offer antipsychotic and pro-cognitive benefits without the adverse cholinergic side effects associated with non-selective muscarinic agonists.[13]
Several patent filings highlight the development of 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane derivatives as highly selective M4 receptor agonists.[14][15][16] These compounds are being investigated for the treatment of psychosis, cognitive dysfunction, and substance use disorders.[15]
Mechanism of Action: M4 Receptor Signaling
The M4 receptor is coupled to Gαi/o proteins.[11] Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11][17] This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA), ultimately resulting in an inhibitory effect on neuronal activity. This modulation of cholinergic and dopaminergic neurotransmission is believed to underlie the therapeutic effects.[12]
Caption: M4 muscarinic receptor signaling pathway activated by an azaspiro[3.4]octane agonist.
Anti-Infective Activity: Potent Antitubercular Agents
The rise of multidrug-resistant tuberculosis necessitates the discovery of novel antimicrobial agents. A recent study has identified a 2,6-diazaspiro[3.4]octane core functionalized with a nitrofuran carboxamide as a remarkably potent lead against Mycobacterium tuberculosis.[18][19]
Quantitative Data Summary
The lead compound from this study demonstrated extremely potent activity, highlighting the potential of this scaffold in developing new anti-infective drugs.
| Compound Class | Target Organism | MIC (µg/mL) | Reference |
| Nitrofuran-azaspiro[3.4]octane | M. tuberculosis H37Rv | 0.016 | [18] |
Experimental Protocols: A Guide to Biological Evaluation
Scientific integrity requires robust and reproducible experimental methods. The protocols described below are self-validating systems, incorporating necessary controls to ensure data reliability.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard for assessing the cytotoxic effects of novel compounds on cancer cell lines. It measures the metabolic activity of cells, which is proportional to the number of viable cells.[20][21]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan, quantified by spectrophotometry, correlates with the number of viable cells.[22]
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Multichannel pipette, microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells.
-
Scientist's Note: Include vehicle controls (medium with the same concentration of DMSO used for the test compounds, typically <0.5%) and a positive control. Also include "medium only" wells for blank subtraction.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[23]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[22]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[23]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Protocol: Antimicrobial Susceptibility (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24][25]
-
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. Growth is assessed after incubation by visual inspection of turbidity.[26]
-
Materials:
-
96-well U-bottom microtiter plates
-
Bacterial strain (e.g., M. tuberculosis H37Rv or a surrogate like M. smegmatis)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth or Middlebrook 7H9)
-
Test compound stock solution
-
Positive control (e.g., Rifampicin)
-
0.5 McFarland turbidity standard
-
Sterile saline
-
-
Procedure:
-
Compound Dilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in broth. For example, add 100 µL of broth to wells 2-12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Wells 11 (growth control) and 12 (sterility control) should contain only broth.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard. Dilute this suspension in broth to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL).[24]
-
Inoculation: Inoculate each well (except the sterility control) with the bacterial suspension (typically 100 µL, resulting in a final volume of 200 µL in wells 1-11).[27]
-
Incubation: Cover the plate and incubate at 37°C for the required period (e.g., 18-24 hours for most bacteria; several days for M. tuberculosis).
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[26] The growth control (well 11) must be turbid, and the sterility control (well 12) must be clear for the assay to be valid.
-
Future Perspectives and Conclusion
The azaspiro[3.4]octane scaffold represents a fertile ground for the discovery of novel therapeutics. The examples highlighted in this guide—potent EGFR inhibitors, selective M4 agonists, and powerful antitubercular agents—underscore the versatility of this structural motif. The inherent three-dimensionality provides a distinct advantage for achieving high potency and selectivity.
Future research will likely focus on:
-
Expanding Chemical Diversity: Exploring a wider range of substitutions around the azaspiro[3.4]octane core to build comprehensive SAR models for various biological targets.
-
New Therapeutic Areas: Screening azaspiro[3.4]octane libraries against other target classes, such as proteases, ion channels, and other GPCRs.
-
Optimizing ADME Properties: Fine-tuning the scaffold to improve pharmacokinetic and safety profiles, a critical step in translating potent compounds into viable drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Collection - Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare [acs.figshare.com]
- 4. Epidermal growth factor receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Downstream Signaling of Muscarinic M4 Receptors Is Regulated by Receptor Density and Cellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic acetylcholine receptor M4 - Wikipedia [en.wikipedia.org]
- 13. Discovery of Selective M4 Muscarinic Acetylcholine Receptor Agonists with Novel Carbamate Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AR120169A1 - 2-AZASPIRE[3.4]OCTANE DERIVATIVES AS M4 AGONISTS - Google Patents [patents.google.com]
- 15. US11548865B2 - 2-azaspiro[3.4]octane derivatives as M4 agonists - Google Patents [patents.google.com]
- 16. WO2021070091A1 - 5-oxa-2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. atcc.org [atcc.org]
- 23. MTT (Assay protocol [protocols.io]
- 24. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 25. Broth microdilution - Wikipedia [en.wikipedia.org]
- 26. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 27. rr-asia.woah.org [rr-asia.woah.org]
A Technical Guide for the Exploration of 6-Azaspiro[3.4]octan-2-ylmethanol Derivatives as Novel Therapeutics
Abstract
Spirocyclic scaffolds are increasingly recognized for their potential to unlock novel chemical spaces in drug discovery. Their inherent three-dimensional nature offers advantages in modulating physicochemical and pharmacological properties, leading to improved potency, selectivity, and pharmacokinetics.[1][2] This guide focuses on the 6-azaspiro[3.4]octane framework, a promising yet underexplored scaffold. We will provide a comprehensive overview of potential therapeutic targets for derivatives of 6-azaspiro[3.4]octan-2-ylmethanol, along with detailed, actionable protocols for target identification and validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique molecular architecture for the discovery of next-generation therapeutics.
Introduction: The Rationale for Investigating 6-Azaspiro[3.4]octane Derivatives
The pursuit of novel chemical matter is a cornerstone of modern drug discovery. While traditional drug design has often relied on "flat," aromatic systems, there is a growing appreciation for the advantages conferred by sp³-rich, three-dimensional scaffolds.[1] Spirocycles, which feature two rings joined by a single atom, are particularly attractive in this regard.[3] The 6-azaspiro[3.4]octane core, which combines a cyclobutane and a pyrrolidine ring, offers a rigid yet conformationally defined structure. This rigidity can lead to more precise and selective interactions with biological targets.[4][5]
The introduction of a methanol group at the 2-position of the cyclobutane ring provides a key functional handle for further chemical modification, allowing for the creation of diverse compound libraries. The nitrogen atom in the pyrrolidine ring can also be readily functionalized, further expanding the accessible chemical space. The inherent properties of azaspirocycles make them promising candidates for CNS-penetrant drugs, a notoriously challenging area of drug discovery.[6][7]
Potential Therapeutic Target Classes
Based on the structural motifs present in this compound and the known biological activities of related azaspirocyclic compounds, we can hypothesize several promising therapeutic target classes.
Central Nervous System (CNS) Targets
The physicochemical properties of many azaspirocycles make them well-suited for targeting proteins in the CNS.
-
Sigma-1 Receptor (σ1R): The sigma-1 receptor is a chaperone protein implicated in a variety of neurological and psychiatric disorders, including pain, depression, and neurodegenerative diseases. Several classes of diazaspiro[3.4]octane derivatives have been identified as potent sigma-1 receptor antagonists.[8] The 6-azaspiro[3.4]octane core could serve as a novel scaffold for the development of σ1R modulators.
-
Muscarinic Acetylcholine Receptor M4 (M4): The M4 receptor is a G-protein coupled receptor (GPCR) that is a key target for the treatment of psychosis and cognitive deficits in schizophrenia. There is existing patent literature describing 2-azaspiro[3.4]octane derivatives as M4 agonists, suggesting that the broader azaspiro[3.4]octane class has potential in this area.[9]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a significant genetic risk factor for Parkinson's disease.[6] The discovery of azaspirocyclic pyrazoles as selective LRRK2 kinase inhibitors highlights the potential of this scaffold in developing treatments for neurodegenerative disorders.[6]
Oncology Targets
The unique three-dimensional shape of spirocycles can enable them to bind to challenging protein-protein interfaces or allosteric sites, which are often implicated in cancer. While direct evidence for this compound derivatives in oncology is limited, the broader class of spirocyclic compounds has shown promise.
Infectious Disease Targets
Recent research has demonstrated that diazaspiro[3.4]octane derivatives combined with a 5-nitrofuranoyl "warhead" exhibit potent activity against Mycobacterium tuberculosis.[10] This suggests that the 6-azaspiro[3.4]octane scaffold could be a valuable starting point for the development of novel anti-infective agents.
A Step-by-Step Guide to Target Identification and Validation
The following section provides a detailed, actionable workflow for identifying and validating the therapeutic targets of a library of this compound derivatives.
Initial Target Hypothesis Generation (In Silico)
Before embarking on extensive and costly experimental work, computational methods can be employed to refine our target hypotheses.
-
Ligand-Based Similarity Searching: Utilize databases such as ChEMBL and PubChem to identify known drugs or bioactive compounds that share structural similarity with the 6-azaspiro[3.4]octane scaffold.[11] The identified targets of these similar molecules can provide initial hypotheses.
-
Target Prediction Modeling: Employ machine learning-based target prediction tools that use the chemical structure of the derivatives to predict a ranked list of potential protein targets.
Experimental Workflow for Target Validation
The following is a generalized workflow for validating the computationally generated hypotheses.
Caption: A generalized workflow for target identification and validation.
Detailed Experimental Protocols
DSF, or Thermal Shift Assay, is a rapid and cost-effective method to screen for direct binding of small molecules to a purified protein.
Principle: The binding of a ligand stabilizes the protein, leading to an increase in its melting temperature (Tm). This change in Tm is detected by monitoring the fluorescence of a dye that binds to unfolded proteins.
Step-by-Step Methodology:
-
Protein Preparation: Purify the recombinant protein of interest to >95% purity. Dialyze the protein into a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Assay Plate Preparation: In a 96-well or 384-well PCR plate, add the following to each well:
-
Protein solution to a final concentration of 2 µM.
-
Fluorescent dye (e.g., SYPRO Orange) to a final concentration of 5x.
-
Your this compound derivative to a final concentration of 10 µM.
-
Include appropriate controls:
-
Negative Control: Protein + Dye + DMSO (or vehicle).
-
Positive Control (if available): Protein + Dye + Known Ligand.
-
-
-
Data Acquisition: Place the plate in a real-time PCR instrument. Run a melt curve experiment, gradually increasing the temperature from 25 °C to 95 °C while monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) is the inflection point of the fluorescence curve. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of your compound compared to the DMSO control indicates a direct binding interaction.
| Compound ID | Target Protein | ΔTm (°C) | Hit? |
| AZ-001 | σ1R | 3.5 | Yes |
| AZ-002 | σ1R | 0.2 | No |
| AZ-001 | M4 | 0.5 | No |
Table 1: Example DSF Screening Data
Once direct binding is confirmed, it is crucial to assess the functional consequence of this interaction in a cellular context.
Principle: This assay measures the ability of a compound to modulate the activity of a signaling pathway downstream of the target receptor. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a response element that is activated by the signaling pathway.
Step-by-Step Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) that endogenously or exogenously expresses the target receptor. Co-transfect the cells with a plasmid containing the reporter gene construct.
-
Compound Treatment: Plate the transfected cells in a 96-well plate. After 24 hours, treat the cells with a serial dilution of your compound.
-
Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a commercially available kit and a luminometer or spectrophotometer.
-
Data Analysis: Plot the reporter activity against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
Signaling Pathway Visualization
Understanding the signaling pathway of a potential target is critical for designing relevant functional assays.
Caption: A simplified diagram of the M4 muscarinic receptor signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly for CNS disorders. The unique three-dimensional structure of this core can be exploited to achieve high potency and selectivity for challenging targets. The workflows and protocols outlined in this guide provide a robust framework for identifying and validating the therapeutic targets of derivatives of this scaffold. Future work should focus on expanding the chemical diversity of the compound library and exploring a wider range of therapeutic areas. The integration of advanced computational methods with high-throughput experimental screening will be crucial for unlocking the full potential of this exciting class of molecules.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spirocyclic derivatives as antioxidants: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of azaspirocyclic 1H-3,4,5-Trisubstitued pyrazoles as novel G2019S-LRRK2 selective kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acs.org [acs.org]
- 8. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PH12022550859A1 - 2-azaspiro[3.4]octane derivatives as m4 agonists - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. 2-{6-Azaspiro[3.4]octane-6-carbonyl}-3,5-dichlorophenol | C14H15Cl2NO2 | CID 75426260 - PubChem [pubchem.ncbi.nlm.nih.gov]
In Silico Modeling of 6-Azaspiro[3.4]octan-2-ylmethanol Interactions: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth exploration of the in silico methodologies for characterizing the interactions of the novel spirocyclic compound, 6-azaspiro[3.4]octan-2-ylmethanol. Designed for researchers, medicinal chemists, and computational scientists in the field of drug development, this document moves beyond a simple recitation of protocols. Instead, it offers a strategic and scientifically-grounded workflow, elucidating the rationale behind each computational step and emphasizing the integration of various in silico techniques to build a robust understanding of a novel chemical entity's potential biological activity.
Executive Summary
The journey of a drug from concept to clinic is fraught with challenges, with a significant number of candidates failing due to unforeseen off-target effects or suboptimal pharmacokinetic profiles. In silico modeling provides a powerful and cost-effective suite of tools to de-risk and accelerate this process. This guide focuses on this compound, a compound with a unique three-dimensional spirocyclic scaffold, as a case study to illustrate a comprehensive computational workflow. In the absence of pre-existing experimental data on its biological targets, we will employ a "target fishing" approach to hypothesize a protein interactor. Subsequently, we will delve into detailed molecular docking, molecular dynamics simulations, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to build a holistic in silico profile of this intriguing molecule.
Introduction: The Promise of Spirocyclic Scaffolds and the Necessity of In Silico Evaluation
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant interest in medicinal chemistry. Their inherent three-dimensionality provides access to a broader chemical space compared to flat aromatic systems, often leading to improved target specificity and better physicochemical properties. The this compound scaffold represents a novel chemical entity with the potential for unique biological interactions.
However, the very novelty of such a compound presents a challenge: a lack of experimental data on its mechanism of action. This is where in silico modeling becomes indispensable. By leveraging computational techniques, we can predict potential biological targets, analyze binding interactions at an atomic level, and forecast the compound's behavior in a biological system, all before committing significant resources to laboratory synthesis and testing.
The Workflow: From Target Identification to Pharmacokinetic Profiling
Our in silico investigation of this compound will follow a logically structured workflow, designed to build a comprehensive understanding from the ground up.
Caption: A comprehensive in silico workflow for the characterization of novel compounds.
Phase 1: Identifying a Putative Biological Target
Given the novelty of this compound, our initial and most critical step is to generate a hypothesis regarding its potential biological target(s). This process, often referred to as "target fishing" or "reverse docking," leverages the compound's structure to predict its protein interactors.
Ligand Preparation: The Foundation of Accurate Modeling
The first step is to generate a high-quality 3D structure of this compound. This is crucial as all subsequent structure-based calculations depend on the accuracy of the ligand's conformation.
Protocol: Ligand Preparation
-
Obtain 2D Structure: The SMILES (Simplified Molecular Input Line Entry System) string for this compound is C1C[C@@]2(C1)C--INVALID-LINK--CO. This can be obtained from chemical databases like PubChem.
-
2D to 3D Conversion: Utilize a molecular modeling software (e.g., ChemDraw, MarvinSketch, or open-source tools like RDKit) to convert the 2D representation into a 3D structure.
-
Energy Minimization: The initial 3D structure is likely not in its lowest energy conformation. Perform an energy minimization using a suitable force field (e.g., MMFF94 or UFF) to obtain a more realistic and stable 3D geometry. This step is critical for accurate docking and pharmacophore modeling.
-
File Format: Save the final 3D structure in a standard format such as .mol2 or .sdf, which are compatible with most docking and virtual screening software.
Computational Target Fishing: Casting a Wide Net
With a prepared ligand structure, we can now search for potential protein targets. A combination of ligand-based and structure-based approaches is recommended for a comprehensive search.
-
Ligand-Based Approaches: These methods search for known bioactive molecules that are structurally similar to our query compound. The underlying principle is the "similarity property principle," which states that structurally similar molecules are likely to have similar biological activities. Web servers like SwissTargetPrediction and SuperPred are valuable tools for this purpose.
-
Structure-Based Approaches (Reverse Docking): This technique involves docking the query ligand into the binding sites of a large collection of protein structures. By scoring the binding affinity for each protein, we can rank potential targets. Web servers like ReverseDock provide a user-friendly interface for this computationally intensive task.[1][2]
Rationale for Target Selection: Based on the patent literature for structurally related azaspirocycles, which suggests activity as monoacylglycerol lipase (MGL) modulators, we will include MGL in our panel of potential targets for reverse docking.[3] The results from both ligand-based and structure-based methods will be cross-referenced to identify high-confidence putative targets for further investigation. For the purpose of this guide, we will proceed with a hypothetical top hit from our target fishing endeavor: Monoacylglycerol Lipase (MGL) .
Phase 2: In-Depth Analysis of the Ligand-Target Interaction
Having identified a putative target, we now shift our focus to a detailed analysis of the interaction between this compound and MGL.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This provides insights into the binding mode, key interacting residues, and a semi-quantitative estimation of binding affinity.
Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of human MGL from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).
-
Define the binding site. This can be done by identifying the active site from the literature or by using the coordinates of a co-crystallized inhibitor.
-
-
Ligand Preparation:
-
Use the previously prepared 3D structure of this compound.
-
Assign rotatable bonds to allow for conformational flexibility during docking.
-
-
Docking Execution:
-
Run the docking simulation using a program like AutoDock Vina. This will generate a set of possible binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses in the context of the MGL binding site.
-
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals contacts.
-
Caption: A streamlined workflow for molecular docking.
Molecular Dynamics (MD) Simulations: Capturing the Dynamic Nature of Binding
While molecular docking provides a static snapshot of the binding event, MD simulations allow us to observe the dynamic behavior of the ligand-protein complex over time. This provides a more realistic representation of the interaction and can be used to assess the stability of the predicted binding pose.
Protocol: MD Simulation of the MGL-Ligand Complex
-
System Setup:
-
Take the top-ranked docked pose of the MGL-ligand complex as the starting structure.
-
Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization of the entire system to remove any steric clashes.
-
Gradually heat the system to physiological temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble) to ensure the system is stable.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectory to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation, RMSD).
-
Analyze the persistence of key intermolecular interactions identified in the docking study.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of binding affinity.
-
Phase 3: Guiding Lead Optimization and Development
The insights gained from the interaction analysis can be leveraged to guide the design of more potent and selective analogs and to predict the compound's pharmacokinetic properties.
Pharmacophore Modeling: Abstracting Key Interaction Features
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific target. It can be generated based on the docked conformation of this compound in the MGL active site.
Application in Drug Discovery:
-
Virtual Screening: The pharmacophore model can be used as a 3D query to search large chemical databases for structurally diverse molecules that are also likely to bind to MGL.
-
Scaffold Hopping: This can help in identifying novel chemical scaffolds that retain the desired biological activity.
In Silico ADMET Prediction: A Glimpse into In Vivo Behavior
Early assessment of a compound's ADMET properties is crucial to avoid late-stage failures in drug development.[4][5] Numerous in silico models are available to predict these properties based on the chemical structure of this compound.
Key ADMET Properties and Prediction Tools:
| Property | Description | In Silico Tools |
| Absorption | Prediction of oral bioavailability, intestinal absorption (Caco-2 permeability), and blood-brain barrier (BBB) penetration. | SwissADME, pkCSM, ADMETlab |
| Distribution | Prediction of plasma protein binding and volume of distribution. | pkCSM, ADMETlab |
| Metabolism | Identification of potential sites of metabolism by cytochrome P450 enzymes. | SwissADME, pkCSM |
| Excretion | Prediction of renal clearance. | pkCSM |
| Toxicity | Prediction of potential toxicities such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. | ProTox-II, ADMETlab |
Data Presentation:
| Predicted Property | This compound |
| Molecular Weight | 141.21 g/mol |
| LogP | (Predicted Value) |
| Aqueous Solubility | (Predicted Value) |
| BBB Permeability | (Predicted Yes/No) |
| hERG Inhibition | (Predicted Yes/No) |
| AMES Mutagenicity | (Predicted Positive/Negative) |
(Note: The values in the table above would be populated with the results from the respective in silico prediction tools.)
Conclusion and Future Directions
This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound, a novel spirocyclic compound. By systematically progressing from target identification to detailed interaction analysis and pharmacokinetic profiling, we can build a robust computational model of this molecule's potential as a therapeutic agent.
It is imperative to remember that in silico predictions are hypotheses that must be validated through experimental studies. The computational findings presented in this guide should serve as a roadmap for focused experimental investigations, including in vitro binding assays, enzyme inhibition assays, and cell-based studies. The iterative interplay between computational modeling and experimental validation is the cornerstone of modern, efficient drug discovery.
References
- 1. 2-{6-Azaspiro[3.4]octane-6-carbonyl}-3,5-dichlorophenol | C14H15Cl2NO2 | CID 75426260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. (2-Boc-2-azaspiro[3.4]octan-6-yl)methanol CAS#: [m.chemicalbook.com]
- 4. PubChemLite - {6-azaspiro[3.4]octan-5-yl}methanol hydrochloride (C8H15NO) [pubchemlite.lcsb.uni.lu]
- 5. 203661-71-6|tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate|BLD Pharm [bldpharm.com]
Methodological & Application
Synthetic Routes to Functionalized 6-Azaspiro[3.4]octan-2-ylmethanol: An Application Note for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Azaspirocycles in Drug Discovery
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer enhanced three-dimensionality and improved physicochemical properties is a paramount objective. Azaspirocycles, bicyclic compounds sharing a single nitrogen-containing spirocenter, have emerged as a privileged structural motif. Their inherent rigidity and well-defined exit vectors for substituent placement allow for precise interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic profiles.[1][2] The 6-azaspiro[3.4]octane framework, in particular, serves as a valuable bioisostere for commonly used saturated heterocycles like piperidine, offering a unique conformational profile and novel intellectual property opportunities.[3][4] This application note provides a detailed guide to the synthesis of functionalized 6-azaspiro[3.4]octan-2-ylmethanol, a versatile building block for the construction of diverse compound libraries.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic approach to functionalized this compound points towards a key intramolecular cyclization of a suitably functionalized cyclopentane precursor. The strategy hinges on the formation of the azaspirocyclic core via an intramolecular nucleophilic attack of a protected amine onto an epoxide. This approach allows for the stereocontrolled installation of the hydroxymethyl group at the C2 position. Subsequent deprotection of the nitrogen atom paves the way for a variety of functionalization reactions.
Caption: Retrosynthetic analysis of functionalized this compound.
Synthesis of the Key Spirocyclic Core: A Step-by-Step Protocol
The synthesis of the core this compound scaffold can be achieved through a three-step sequence starting from the readily accessible (±)-cis-4-amino-2-cyclopentene-1-methanol.
Step 1: Protection of the Amino Group
The initial step involves the protection of the primary amine to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under the planned reaction conditions and its ease of removal.
Protocol 1: Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate
-
Materials:
-
(±)-cis-4-Amino-2-cyclopentene-1-methanol
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Chloroform
-
Sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
Dissolve (±)-cis-4-amino-2-cyclopentene-1-methanol (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (1.3 eq) to the solution.
-
Cool the mixture in an ice-water bath and add di-tert-butyl dicarbonate (1.1 eq) in one portion with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature over 1 hour.
-
Concentrate the mixture under reduced pressure.
-
Extract the aqueous residue with chloroform.
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford pure (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate as a crystalline solid.[1]
-
Step 2: Diastereoselective Epoxidation
The crucial epoxidation of the cyclopentene ring is performed using a peroxy acid. The stereochemical outcome of this step is directed by the neighboring hydroxymethyl group, leading to the formation of the epoxide on the opposite face of the ring.
Protocol 2: Epoxidation of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate
-
Materials:
-
(±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the starting carbamate (1.0 eq) in dichloromethane.
-
Add m-CPBA (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide, which can often be used in the next step without further purification.
-
Step 3: Intramolecular Cyclization to the Azaspiro-core
The formation of the 6-azaspiro[3.4]octane ring system is achieved through a base-mediated intramolecular cyclization. The alkoxide generated from the primary alcohol attacks the epoxide, leading to the desired spirocyclic product.
Protocol 3: Synthesis of tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
-
Materials:
-
Crude epoxide from Step 2
-
Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude epoxide (1.0 eq) in anhydrous THF or DMF.
-
Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) or potassium tert-butoxide (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield tert-butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate.
-
N-Deprotection and Functionalization of the Spirocyclic Scaffold
With the core scaffold in hand, the Boc protecting group can be readily removed under acidic conditions to liberate the secondary amine, which serves as a versatile handle for introducing a wide array of functional groups.
Caption: N-Functionalization strategies for the this compound scaffold.
Protocol 4: Boc-Deprotection
-
Materials:
-
tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in 1,4-dioxane)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
-
Procedure:
-
Dissolve the Boc-protected spirocycle in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with a suitable organic solvent to obtain the free amine, (6-azaspiro[3.4]octan-2-yl)methanol.
-
Protocol 5: N-Alkylation via Reductive Amination
Reductive amination is a robust method for introducing alkyl groups onto the nitrogen atom.
-
Materials:
-
(6-Azaspiro[3.4]octan-2-yl)methanol
-
Aldehyde or Ketone (1.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
To a solution of the amine (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq) in DCE or methanol, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride (1.5 eq) portion-wise.
-
Continue stirring at room temperature until the reaction is complete (monitor by LC-MS or TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify by column chromatography if necessary.
-
Protocol 6: N-Acylation
Acyl groups can be readily introduced by reacting the amine with acylating agents.
-
Materials:
-
(6-Azaspiro[3.4]octan-2-yl)methanol
-
Acyl chloride or Acid anhydride (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane.
-
Cool the solution to 0 °C and add the acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-acylated product. Purification is typically achieved by column chromatography.
-
Data Summary
| Compound Name | Structure | Key Synthetic Step |
| (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate | Boc protection of the primary amine | |
| tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate | Base-mediated intramolecular cyclization of the corresponding epoxide | |
| (6-Azaspiro[3.4]octan-2-yl)methanol | Acid-catalyzed deprotection of the Boc group | |
| N-Alkyl-(6-azaspiro[3.4]octan-2-yl)methanol | Reductive amination of the secondary amine | |
| N-Acyl-(6-azaspiro[3.4]octan-2-yl)methanol | Acylation of the secondary amine with an acyl halide or anhydride |
Conclusion
The synthetic routes detailed in this application note provide a robust and versatile platform for the synthesis of functionalized this compound derivatives. The key strategic elements involve a diastereoselective epoxidation followed by an intramolecular cyclization to construct the core spirocyclic scaffold. The liberated secondary amine serves as a key functionalization point, enabling the generation of diverse libraries of compounds for drug discovery programs. The unique three-dimensional architecture of the 6-azaspiro[3.4]octane motif offers significant potential for the development of novel therapeutics with improved pharmacological profiles.
References
- 1. prepchem.com [prepchem.com]
- 2. tert-butyl N-[(1S,4R)-4-hydroxycyclopent-2-en-1-yl]carbamate 97% | CAS: 201054-55-9 | AChemBlock [achemblock.com]
- 3. (R)-(6-Oxa-2-azaspiro[3.4]octan-7-yl)methanol|BLD Pharm [bldpharm.com]
- 4. PubChemLite - Tert-butyl n-[1-(hydroxymethyl)cyclopentyl]carbamate (C11H21NO3) [pubchemlite.lcsb.uni.lu]
Application Notes and Protocols for the N-Alkylation of the 6-Azaspiro[3.4]octane Core
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 6-Azaspiro[3.4]octane Scaffold
The 6-azaspiro[3.4]octane motif is a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage over flat, aromatic systems by enabling precise spatial orientation of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets. The incorporation of such spirocyclic frameworks can also impart favorable physicochemical properties to drug candidates, such as increased sp3 character, which is often correlated with improved metabolic stability and clinical success.[1][2] The ability to functionalize the nitrogen atom of the 6-azaspiro[3.4]octane core is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs.[3]
This application note provides detailed protocols for the N-alkylation of the 6-azaspiro[3.4]octane core, a key transformation for the synthesis of diverse libraries of novel chemical entities. We will explore two robust and widely applicable methods: Reductive Amination and Buchwald-Hartwig Amination .
Method 1: Reductive Amination for N-Alkylation
Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds. The reaction proceeds via the in situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation as it is selective for the iminium ion over the carbonyl starting material, minimizing side reactions.[4]
Causality Behind Experimental Choices:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the starting aldehyde or ketone.[5] Its mild nature and tolerance for a wide range of functional groups make it ideal for complex molecule synthesis.[4]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are relatively non-polar and aprotic, providing a good medium for the reaction without interfering with the reducing agent.[4]
-
Acetic Acid (optional but recommended for ketones): The addition of a catalytic amount of acetic acid can accelerate the formation of the iminium ion, especially with less reactive ketones.[6]
Experimental Protocol: Reductive Amination of 6-Azaspiro[3.4]octane
This protocol describes a general procedure for the reductive amination of 6-azaspiro[3.4]octane hydrochloride with an aldehyde or ketone.
Materials:
| Reagent/Material | Purpose | Supplier/Grade |
| 6-Azaspiro[3.4]octane hydrochloride | Starting amine | Commercially Available |
| Aldehyde or Ketone | Alkylating agent | Reagent Grade |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reducing agent | Reagent Grade |
| Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Solvent | Anhydrous |
| Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Base (to free the amine) | Reagent Grade |
| Acetic Acid (optional) | Catalyst | Glacial |
| Saturated aqueous sodium bicarbonate (NaHCO₃) solution | Quenching/Workup | |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Drying agent | |
| Silica gel | Chromatography | 60 Å, 230-400 mesh |
Procedure:
-
To a round-bottom flask, add 6-azaspiro[3.4]octane hydrochloride (1.0 eq) and the chosen aldehyde or ketone (1.1 - 1.2 eq).
-
Suspend the solids in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (to a concentration of approximately 0.1-0.2 M).
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to the suspension to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 10-15 minutes.
-
(Optional, for ketones) Add a catalytic amount of glacial acetic acid (0.1 eq).
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated 6-azaspiro[3.4]octane.
Diagram of Reductive Amination Workflow
Caption: Workflow for the Reductive Amination of 6-Azaspiro[3.4]octane.
Method 2: Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, particularly for the synthesis of N-aryl and N-heteroaryl amines.[7][8] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[7]
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as RuPhos or XPhos, are often employed to facilitate the catalytic cycle and improve reaction rates and yields.[5]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent catalyst deactivation.[7]
Experimental Protocol: Buchwald-Hartwig Amination of 6-Azaspiro[3.4]octane
This protocol provides a general procedure for the N-arylation of 6-azaspiro[3.4]octane with an aryl halide.
Materials:
| Reagent/Material | Purpose | Supplier/Grade |
| 6-Azaspiro[3.4]octane hydrochloride | Starting amine | Commercially Available |
| Aryl Halide (e.g., Aryl bromide) | Arylating agent | Reagent Grade |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium precursor | Reagent Grade |
| RuPhos or XPhos | Phosphine ligand | Reagent Grade |
| Sodium tert-butoxide (NaOtBu) | Base | Reagent Grade |
| Toluene or Dioxane | Solvent | Anhydrous |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | Quenching/Workup | |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Drying agent | |
| Silica gel | Chromatography | 60 Å, 230-400 mesh |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), and the phosphine ligand (0.02-0.10 eq).
-
Add 6-azaspiro[3.4]octane hydrochloride (1.2 eq) and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene or dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated 6-azaspiro[3.4]octane.
Diagram of Buchwald-Hartwig Amination Workflow
Caption: Workflow for the Buchwald-Hartwig Amination of 6-Azaspiro[3.4]octane.
Comparative Data and Discussion
| Method | Alkylating/Arylating Agent | Key Reagents | Advantages | Limitations |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃ | Mild reaction conditions, broad functional group tolerance, readily available starting materials. | Not suitable for the introduction of aryl groups. |
| Buchwald-Hartwig Amination | Aryl Halides, Aryl Triflates | Pd catalyst, Phosphine ligand, Strong base | Excellent for N-arylation, wide scope of aryl partners. | Requires inert atmosphere, uses precious metal catalyst, sensitive to air and moisture. |
The choice between these two methods will largely depend on the desired substituent to be introduced on the 6-azaspiro[3.4]octane core. For the synthesis of N-alkyl derivatives, reductive amination is a robust and convenient choice. For the preparation of N-aryl analogs, the Buchwald-Hartwig amination is the premier method.
Conclusion
The N-alkylation of the 6-azaspiro[3.4]octane core is a critical transformation for the development of novel therapeutic agents. The protocols for reductive amination and Buchwald-Hartwig amination detailed in this application note provide reliable and versatile methods for the synthesis of a wide range of N-substituted derivatives. By understanding the principles behind these reactions and carefully selecting the appropriate conditions, researchers can efficiently generate libraries of compounds for biological evaluation, ultimately accelerating the drug discovery process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. scribd.com [scribd.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
The Strategic Application of 6-Azaspiro[3.4]octan-2-ylmethanol in Medicinal Chemistry: A Guide to Advanced Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and improved pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space. In this context, three-dimensional molecular scaffolds have emerged as a cornerstone of modern drug design. Among these, the 6-azaspiro[3.4]octane framework, and specifically its functionalized derivative, 6-azaspiro[3.4]octan-2-ylmethanol, has garnered significant attention as a versatile building block. Its rigid, spirocyclic nature offers a unique conformational constraint that can pre-organize appended functional groups for optimal interaction with biological targets, leading to improved drug-like properties.
This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry, with a particular focus on its emerging and pivotal role in the field of targeted protein degradation. We will delve into its synthesis, key applications with illustrative examples, and provide detailed protocols for its incorporation into advanced therapeutic modalities.
The Rise of Spirocycles in Drug Design: Escaping Flatland
For decades, medicinal chemistry was dominated by aromatic and heteroaromatic ring systems. However, the over-saturation of this chemical space has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The concept of "escaping from flatland" advocates for the incorporation of scaffolds with a higher fraction of sp3-hybridized carbons, leading to more three-dimensional and structurally diverse molecules. Spirocycles, which contain two rings connected by a single common atom, are exemplary in this regard.
The 6-azaspiro[3.4]octane core, with its fused cyclobutane and pyrrolidine rings, imparts a rigid and well-defined three-dimensional geometry. The presence of the nitrogen atom in the pyrrolidine ring provides a convenient handle for further functionalization, allowing for the attachment of pharmacophoric elements or linkers to other molecular fragments. The "-2-ylmethanol" substituent on the cyclobutane ring offers an additional, spatially distinct vector for chemical modification, making 6-azaspiro[3..4]octan-2-ylmethanol a bifunctional and highly valuable building block.
Core Application: A Scaffold for Proteolysis Targeting Chimeras (PROTACs)
The most prominent and cutting-edge application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade disease-causing proteins.[2]
A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The this compound scaffold is frequently employed as a rigid and versatile component of the linker. Its defined stereochemistry and conformational rigidity can help to optimize the spatial orientation of the POI ligand and the E3 ligase ligand, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This, in turn, leads to efficient ubiquitination and subsequent degradation of the target protein.
The commercial availability of this compound and its derivatives, often marketed as "Protein Degrader Building Blocks" or "PROTAC Linkers," underscores its significance in this rapidly evolving field.[3][4]
Illustrative Application: Targeting Kinases for Degradation
While specific PROTACs incorporating the exact this compound are prevalent in proprietary drug discovery programs and patent literature, we can illustrate its application through a representative example targeting a protein kinase. Protein kinases are a major class of drug targets, particularly in oncology, and their degradation via PROTACs offers a promising therapeutic strategy.
The general workflow for developing a kinase-targeting PROTAC using this scaffold is as follows:
Caption: General workflow for the synthesis of a kinase-targeting PROTAC.
Synthetic Protocols: A Practical Guide
The synthesis of this compound and its incorporation into larger molecules can be achieved through established organic chemistry methodologies. Below are representative protocols.
Protocol 1: Proposed Synthesis of N-Boc-6-azaspiro[3.4]octan-2-ylmethanol
A plausible synthetic route to the N-Boc protected form of the title compound, a common intermediate for further functionalization, can be inferred from the synthesis of analogous structures. The synthesis would likely start from a commercially available or readily synthesized ketone precursor.
Step 1: Reduction of N-Boc-6-azaspiro[3.4]octan-2-one
-
To a solution of N-Boc-6-azaspiro[3.4]octan-2-one (1.0 eq) in methanol (MeOH) at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford N-Boc-6-azaspiro[3.4]octan-2-ylmethanol.
Protocol 2: Incorporation into a PROTAC Linker via Ether Formation
The primary alcohol of this compound (after N-protection) is a versatile handle for linker elongation, for example, through a Williamson ether synthesis.
-
To a solution of N-Boc-6-azaspiro[3.4]octan-2-ylmethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a suitable electrophile, such as a halo-substituted polyethylene glycol (PEG) chain (e.g., Br-(CH₂)₂-O-(CH₂)₂-Br) (1.1 eq), dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the resulting ether-linked intermediate by column chromatography.
Protocol 3: Final PROTAC Assembly via Amide Coupling
The final step in PROTAC synthesis often involves an amide bond formation to connect the linker to either the POI ligand or the E3 ligase ligand.
-
To a solution of the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF, add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the deprotected amine of the this compound-containing linker (1.1 eq).
-
Stir the reaction at room temperature for 4-12 hours until completion, as monitored by LC-MS.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃), water, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation: Characterization and Biological Activity
The successful synthesis and application of a PROTAC require rigorous characterization and biological evaluation. The following tables provide a template for summarizing the key data for a hypothetical kinase-targeting PROTAC incorporating the this compound scaffold.
Table 1: Physicochemical Properties
| Property | Value | Method |
| Molecular Weight | 800-1000 g/mol | Calculated |
| cLogP | 3-5 | Calculated |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Calculated |
| Aqueous Solubility | > 20 µM | Experimental (e.g., nephelometry) |
Table 2: In Vitro Biological Activity
| Assay | Endpoint | Value (nM) |
| Target Kinase Binding | IC₅₀ / Kᵢ | < 100 |
| E3 Ligase Binding (e.g., Cereblon) | IC₅₀ / Kᵢ | < 500 |
| Target Protein Degradation | DC₅₀ | < 50 |
| Maximum Degradation | Dₘₐₓ | > 90% |
| Cellular Anti-proliferative Activity | GI₅₀ / IC₅₀ | < 100 |
Mechanism of Action: A Visual Representation
The following diagram illustrates the mechanism of action of a PROTAC molecule in inducing the degradation of a target protein.
Caption: Mechanism of PROTAC-mediated protein degradation.
Conclusion and Future Outlook
The this compound scaffold represents a significant advancement in the toolbox of medicinal chemists. Its inherent three-dimensionality and synthetic accessibility make it an ideal building block for constructing complex and highly functional molecules. As demonstrated, its primary application in the burgeoning field of targeted protein degradation highlights its potential to contribute to the development of next-generation therapeutics. The rigid nature of this spirocyclic linker is crucial for optimizing the formation of the ternary complex, a key determinant of PROTAC efficacy.
Future research will likely focus on the synthesis of novel derivatives of this compound with diverse stereochemistry and substitution patterns to further fine-tune the properties of PROTACs and other complex drug molecules. The continued exploration of such innovative scaffolds will undoubtedly pave the way for the discovery of drugs for previously "undruggable" targets, offering new hope for patients with a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Integrated Direct-to-Biology Platform for the Nanoscale Synthesis and Biological Evaluation of PROTACs. | Semantic Scholar [semanticscholar.org]
- 3. WO2019099868A2 - Degraders and degrons for targeted protein degradation - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
The Strategic Deployment of 6-Azaspiro[3.4]octan-2-ylmethanol: A Versatile Building Block for Next-Generation Therapeutics
Introduction: Embracing Three-Dimensionality in Drug Design
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced potency, selectivity, and favorable pharmacokinetic properties is relentless. A departure from flat, two-dimensional structures towards more three-dimensional scaffolds has been a guiding principle in this endeavor. Spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as privileged motifs in this context.[1][2] Their inherent rigidity and well-defined three-dimensional geometry offer a powerful tool for optimizing ligand-target interactions and improving drug-like properties.[3][4]
This guide focuses on the synthetic utility of a particularly valuable, yet underexplored, building block: 6-azaspiro[3.4]octan-2-ylmethanol . Possessing a unique combination of a spirocyclic core, a secondary amine, and a primary alcohol, this molecule offers multiple points for diversification, making it an ideal starting material for the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO | --INVALID-LINK-- |
| Molecular Weight | 141.21 g/mol | --INVALID-LINK-- |
| CAS Number | 1420958-53-7 | --INVALID-LINK-- |
| Appearance | White to off-white solid | Typical for similar compounds |
| Solubility | Soluble in methanol, dichloromethane, and other polar organic solvents. | Inferred from structure |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place to prevent degradation.
Application in Targeted Protein Degradation: A Spirocyclic Linker
A significant application of this compound is as a building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[] The linker connecting the target-binding and E3 ligase-binding moieties plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex.[6][7]
The rigid spirocyclic core of this compound can serve as a conformationally constrained linker element.[8] This rigidity can pre-organize the PROTAC into a bioactive conformation, enhancing its binding affinity and degradation efficiency. The dual functionality of the building block allows for the attachment of the E3 ligase ligand to the secondary amine and the target protein ligand (or another linker element) to the primary alcohol, or vice versa.
Figure 1: Workflow of PROTAC synthesis and action.
Synthetic Protocols: Harnessing the Dual Functionality
The synthetic utility of this compound stems from the distinct reactivity of its secondary amine and primary alcohol functional groups. The following protocols are representative methods for the functionalization of this building block.
N-Alkylation of the Secondary Amine
The secondary amine of the spirocycle can be readily alkylated to introduce a variety of substituents, including linkers for PROTAC synthesis or pharmacophores for other applications.
Reaction Scheme:
Protocol: N-Alkylation with an Alkyl Halide
-
To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).
-
Add the alkyl halide (R-X, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.
Causality Behind Experimental Choices: The choice of base and solvent is crucial for the success of the N-alkylation. A non-nucleophilic organic base like DIPEA or an inorganic base like K₂CO₃ is used to neutralize the acid generated during the reaction without competing with the amine nucleophile.[9] Polar aprotic solvents like acetonitrile or DMF are typically used to dissolve the reactants and facilitate the Sₙ2 reaction.[10]
Figure 2: General mechanism of N-alkylation.
Esterification of the Primary Alcohol
The primary alcohol can be converted to an ester, providing another handle for attaching molecular fragments. The Steglich esterification is a mild and efficient method for this transformation, particularly for substrates that may be sensitive to acidic conditions.[11][12]
Reaction Scheme:
Protocol: Steglich Esterification
-
To a solution of the carboxylic acid (R-COOH, 1.0 eq), this compound (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous solvent such as dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired ester.
Causality Behind Experimental Choices: The Steglich esterification utilizes DCC to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[13][14] DMAP acts as a nucleophilic catalyst, accelerating the reaction by forming an even more reactive N-acylpyridinium intermediate.[15] This method is advantageous as it proceeds under neutral conditions, preserving acid-sensitive functional groups.
Williamson Ether Synthesis
The primary alcohol can also be converted to an ether, offering an alternative linkage chemistry. The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[16][17]
Reaction Scheme:
Protocol: Williamson Ether Synthesis
-
To a solution of this compound (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or DMF at 0 °C, add a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Add the alkyl halide (R-X, 1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ether.
Causality Behind Experimental Choices: The Williamson ether synthesis proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[18][19] A strong base like NaH is required to deprotonate the primary alcohol to form the more nucleophilic alkoxide. The reaction works best with primary alkyl halides to minimize competing elimination reactions.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules with potential therapeutic applications. Its unique spirocyclic core provides a rigid, three-dimensional scaffold that can be exploited to improve the pharmacological properties of drug candidates. The presence of both a secondary amine and a primary alcohol allows for orthogonal functionalization, making it an ideal component for the construction of bifunctional molecules such as PROTACs. The protocols outlined in this guide provide a foundation for researchers to explore the rich chemistry of this promising building block and to unlock its full potential in the development of next-generation therapeutics.
References
- 1. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. grokipedia.com [grokipedia.com]
- 12. fiveable.me [fiveable.me]
- 13. synarchive.com [synarchive.com]
- 14. scribd.com [scribd.com]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. byjus.com [byjus.com]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 19. jk-sci.com [jk-sci.com]
Application Note: Strategic Derivatization of the Hydroxyl Group in 6-Azaspiro[3.4]octan-2-ylmethanol for Drug Discovery Applications
Introduction
In modern medicinal chemistry, the pursuit of novel molecular architectures with improved pharmacological profiles is paramount. Spirocyclic scaffolds have emerged as privileged structures, offering a distinct three-dimensional geometry that can enhance binding affinity, selectivity, and metabolic stability while improving physicochemical properties like aqueous solubility.[1][2] The 6-azaspiro[3.4]octane framework, in particular, is a valuable bioisostere for more common heterocycles, providing a rigid and vectorially defined exit point for substituents.[3][4]
This application note focuses on 6-azaspiro[3.4]octan-2-ylmethanol, a versatile building block featuring a primary hydroxyl group. This functional group serves as a key handle for chemical modification, enabling the exploration of structure-activity relationships (SAR) through the synthesis of diverse compound libraries. Herein, we provide detailed, field-proven protocols for the derivatization of this hydroxyl group into three common and medicinally relevant functionalities: esters, ethers, and carbamates. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Core Principles of Hydroxyl Group Derivatization
The primary alcohol of this compound is a versatile nucleophile, amenable to a variety of transformations. The choice of derivatization strategy is dictated by the desired properties of the final compound.
-
Esterification: Creates an ester linkage. Esters are frequently employed as prodrugs, which can be hydrolyzed in vivo by esterase enzymes to release the active parent molecule. They can also serve as stable linkers to explore interactions with target proteins.
-
Etherification: Forms a stable ether bond. Ethers are generally resistant to chemical and metabolic degradation, making them ideal for introducing substituents where a robust, non-labile connection is required.
-
Carbamate Formation: Generates a carbamate linkage. Carbamates are considered bioisosteres of amides and esters and are prevalent in pharmaceuticals.[5] They can improve cell permeability and metabolic stability and often participate in key hydrogen bonding interactions within a target's active site.
The following sections provide detailed protocols for each of these critical transformations.
Experimental Workflow & Characterization
A generalized workflow for the derivatization of this compound is outlined below. The success of each step is validated through rigorous analytical characterization.
Caption: General workflow for derivatization and analysis.
Analytical Characterization Summary
Confirming the successful derivatization relies on standard spectroscopic techniques. The table below summarizes key changes to expect upon conversion of the starting alcohol.
| Technique | Starting Alcohol (R-OH) | Ester Derivative (R-O-C(O)-R') | Ether Derivative (R-O-R') | Carbamate Derivative (R-O-C(O)-NHR') |
| IR (cm⁻¹) | Strong, broad O-H stretch (~3300-3500)[6][7][8]. | Disappearance of O-H stretch. Appearance of strong C=O stretch (~1735-1750). | Disappearance of O-H stretch. C-O stretch remains (~1050-1150). | Disappearance of O-H stretch. Appearance of C=O stretch (~1690-1730) and N-H stretch (if applicable, ~3300-3500). |
| ¹H NMR (δ, ppm) | -CH₂OH protons at ~3.5-4.5 ppm. Broad, exchangeable OH proton signal[6][7]. | -CH₂O- protons shift downfield to ~4.0-5.0 ppm. | -CH₂O- protons shift slightly to ~3.5-4.5 ppm. New signals for R' group appear. | -CH₂O- protons shift downfield to ~4.0-5.0 ppm. N-H proton signal (if applicable). |
| ¹³C NMR (δ, ppm) | -CH₂OH carbon at ~60-80 ppm[6][7]. | -CH₂O- carbon shifts slightly. New C=O carbon at ~165-175 ppm. | -CH₂O- carbon shifts slightly. | -CH₂O- carbon shifts slightly. New C=O carbon at ~150-160 ppm. |
| Mass Spec (m/z) | M⁺, potential loss of H₂O[6]. | M⁺ corresponding to the new molecular weight. | M⁺ corresponding to the new molecular weight. | M⁺ corresponding to the new molecular weight. |
Protocol 1: Esterification via Acyl Chloride
This protocol describes the formation of an ester using a readily available acyl chloride. The use of a mild base like triethylamine (TEA) or pyridine is crucial to neutralize the HCl byproduct, which could otherwise protonate the basic nitrogen of the azaspirocycle.
Scientist's Insight:
While other esterification methods like Fischer esterification exist, they often require harsh acidic conditions and high temperatures, which can be incompatible with complex molecular scaffolds.[9] The acyl chloride method is rapid, high-yielding, and proceeds under mild conditions, preserving the integrity of the core structure.[10] For acids where the corresponding acyl chloride is unstable or unavailable, standard peptide coupling reagents (e.g., EDCI, TBTU) can be used to activate the carboxylic acid in situ.[11]
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1 M.
-
Base Addition: Add triethylamine (1.5 eq.) or pyridine (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate or DCM/methanol gradient) to yield the pure ester derivative.
Protocol 2: Etherification via Williamson Synthesis
The Williamson ether synthesis is a robust and classical method for forming ether linkages.[12] It involves a two-step, one-pot process: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by an Sₙ2 reaction with an alkyl halide.
Scientist's Insight:
The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for generating the alkoxide without competing side reactions.[12] The reaction is most efficient with primary alkyl halides or tosylates. Secondary halides may lead to competing E2 elimination, and tertiary halides will almost exclusively yield the elimination product. For less reactive alkylating agents, a more polar aprotic solvent like dimethylformamide (DMF) can be used to accelerate the Sₙ2 reaction.
Step-by-Step Methodology
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes to remove the mineral oil, carefully decanting the solvent.
-
Solvent Addition: Add anhydrous THF or DMF to the flask and cool the suspension to 0 °C.
-
Alkoxide Formation: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature for another 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Add the desired primary alkyl halide (e.g., R-Br or R-I) (1.1 eq.) to the solution. If the reaction is sluggish, gentle heating (40-60 °C) may be required.
-
Reaction: Stir the reaction overnight, monitoring by TLC or LC-MS.
-
Quenching: Cool the reaction to 0 °C and quench very carefully by the dropwise addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute with water and extract with ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography to yield the pure ether derivative.
Protocol 3: Carbamate Formation via Activated Carbonate
This protocol utilizes N,N'-Disuccinimidyl carbonate (DSC) to form a highly reactive intermediate from the alcohol, which is then displaced by an amine to furnish the desired carbamate. This method is exceptionally mild and efficient, even with sterically hindered amines or alcohols.[13]
Scientist's Insight:
Traditional methods for carbamate synthesis often involve hazardous reagents like phosgene or its derivatives. The DSC-mediated approach is a safer and highly effective alternative.[13][14] Another common reagent is 1,1'-carbonyldiimidazole (CDI), which functions similarly by forming an activated imidazolide intermediate.[14] The choice between DSC and CDI may depend on the specific substrates and the ease of purification, as the byproducts (N-hydroxysuccinimide vs. imidazole) have different properties.
Step-by-Step Methodology
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.) and N,N'-Disuccinimidyl carbonate (DSC) (1.1 eq.).
-
Dissolution: Dissolve the solids in anhydrous acetonitrile or THF.
-
Activation: Add a catalytic amount of pyridine or 4-(dimethylamino)pyridine (DMAP) (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to form the activated succinimidyl carbonate intermediate. Monitor the activation step by TLC/LC-MS.
-
Amine Addition: Add the desired primary or secondary amine (1.2 eq.) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 4-16 hours until the reaction is complete.
-
Solvent Removal: Concentrate the reaction mixture in vacuo.
-
Work-up: Redissolve the residue in ethyl acetate or DCM and wash with a 5% aqueous solution of citric acid to remove basic impurities, followed by saturated aqueous NaHCO₃ to remove acidic byproducts (N-hydroxysuccinimide), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to afford the pure carbamate derivative.
References
- 1. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. Ester synthesis by esterification [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of 6-Azaspiro[3.4]octan-2-ylmethanol with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that provide access to unexplored chemical space is a cornerstone of modern drug discovery. Spirocyclic frameworks have emerged as particularly valuable motifs, offering a rigid three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2] The 6-azaspiro[3.4]octane moiety, with its unique spatial arrangement of atoms, represents a promising building block for the development of innovative therapeutics. This guide provides a detailed exploration of the reactivity of a key derivative, 6-azaspiro[3.4]octan-2-ylmethanol, with a range of electrophiles, offering practical protocols and mechanistic insights for its incorporation into drug discovery programs.
The inherent three-dimensionality conferred by the spirocyclic core can lead to enhanced binding affinity and selectivity for biological targets.[3] Furthermore, the presence of both a secondary amine and a primary alcohol in this compound provides two orthogonal handles for chemical modification, allowing for the generation of diverse compound libraries for biological screening.
Reactivity with Electrophiles: A Dual-Functional Scaffold
The chemical behavior of this compound is dictated by the nucleophilicity of its secondary amine and primary alcohol. The lone pair of electrons on the nitrogen atom of the azetidine ring is readily available for reaction with a wide array of electrophiles. Similarly, the oxygen atom of the primary hydroxyl group can act as a nucleophile, particularly after deprotonation. The relative reactivity of these two functional groups can often be controlled by the choice of reagents and reaction conditions.
Generally, the secondary amine is the more nucleophilic of the two functional groups and will preferentially react with electrophiles under neutral or slightly basic conditions. Reactions targeting the hydroxyl group typically require stronger bases to generate the more nucleophilic alkoxide. This differential reactivity allows for the selective functionalization of either the nitrogen or the oxygen atom.
Protocol 1: N-Acylation with Acid Chlorides
The acylation of the secondary amine in this compound is a robust method for introducing a wide variety of functional groups. This reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of hydrogen chloride. A mild base is typically added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Experimental Protocol
Scheme:
References
Application Note & Protocol: Enzymatic Resolution of Racemic 6-Azaspiro[3.4]octan-2-ylmethanol
Introduction: The Significance of Chiral Azaspiro[3.4]octanes in Medicinal Chemistry
Spirocyclic scaffolds, particularly those incorporating nitrogen atoms, are of increasing importance in modern drug discovery. Their rigid, three-dimensional structures provide a unique topographical presentation of pharmacophoric elements, often leading to enhanced target selectivity, improved metabolic stability, and favorable physicochemical properties compared to their linear or monocyclic counterparts.[1][2] The 6-azaspiro[3.4]octane framework is a privileged structural motif found in a number of biologically active compounds. The chirality of substituents on this spirocyclic core can have a profound impact on pharmacological activity, making access to enantiomerically pure building blocks, such as the enantiomers of 6-azaspiro[3.4]octan-2-ylmethanol, a critical objective in the synthesis of novel therapeutics.
Enzymatic kinetic resolution has emerged as a powerful and green methodology for the preparation of enantiopure compounds, particularly chiral alcohols.[3] Lipases, a class of hydrolases, are particularly well-suited for this purpose due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[4][5] This application note provides a detailed protocol for the kinetic resolution of racemic this compound via lipase-catalyzed transesterification, yielding both the unreacted (S)-alcohol and the acylated (R)-ester with high enantiomeric excess.
Principle of the Method: Lipase-Catalyzed Kinetic Resolution
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase.[3][6] In the presence of an acyl donor, the lipase will selectively acylate one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. The efficiency of this process is described by the enantiomeric ratio (E), a measure of the enzyme's selectivity. For a successful resolution, a high E-value is desirable, which will allow for the isolation of both the remaining substrate and the product in high enantiomeric purity at or near 50% conversion.
Lipases, such as Candida antarctica Lipase B (CALB), are widely used for the resolution of secondary alcohols.[4][7] The enantioselectivity of lipases often follows Kazlauskas's rule, which predicts that for secondary alcohols, the (R)-enantiomer is preferentially acylated.[4][8]
Experimental Workflow
The overall experimental workflow for the enzymatic resolution of racemic this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. jocpr.com [jocpr.com]
- 4. Mutated variant of Candida antarctica lipase B in ( S )-selective dynamic kinetic resolution of secondary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C0OB00748J [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Strategic Incorporation of 6-Azaspiro[3.4]octan-2-ylmethanol into Peptide Scaffolds
Abstract
The pursuit of novel peptide therapeutics with enhanced stability, selectivity, and pharmacokinetic profiles has led researchers to explore beyond the canonical amino acid toolkit.[1][2] Spirocyclic scaffolds, in particular, have emerged as powerful design elements due to their inherent three-dimensionality, which allows for the precise conformational constraint of peptide backbones and the novel projection of pharmacophoric elements.[3][4][5] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of the 6-azaspiro[3.4]octane motif into peptide scaffolds, starting from the versatile building block, 6-azaspiro[3.4]octan-2-ylmethanol. We present a strategic pathway that involves the chemical modification of the initial building block into a derivative suitable for solid-phase peptide synthesis (SPPS), followed by a robust protocol for its integration and subsequent characterization.
Introduction: The Rationale for Spirocyclic Peptide Scaffolds
Traditional peptide drug discovery often grapples with challenges of poor metabolic stability and limited conformational control. The introduction of non-natural amino acids (UAAs) is a proven strategy to overcome these limitations.[1] Spirocyclic structures, which feature two rings sharing a single carbon atom, are particularly advantageous.[4] Their rigid, non-planar geometry can lock a peptide into a bioactive conformation, enhancing binding affinity and selectivity for its target.[6][7] Furthermore, the increased fraction of sp³-hybridized carbons (Fsp³) in spirocycles often correlates with improved physicochemical properties, such as enhanced solubility and metabolic stability, when compared to planar aromatic systems.[7][8]
The 6-azaspiro[3.4]octane framework is an attractive scaffold for these purposes. It provides a unique three-dimensional architecture that can serve as a bioisostere for common peptide turns or as a novel platform for presenting side-chain functionalities in unexplored vectors. This guide focuses on a practical, methodology-driven approach to harness this potential, starting with the readily accessible this compound.
Strategic Imperative: From Building Block to Peptide-Ready Amino Acid
A critical analysis of this compound reveals its structure is not immediately compatible with standard solid-phase peptide synthesis (SPPS) protocols. It is not an α-amino acid. Therefore, the foundational step is its chemical conversion into a molecule that possesses both a primary or secondary amine for peptide bond formation and a carboxylic acid for activation and coupling.
Our recommended strategy involves a two-step functionalization:
-
Oxidation: The primary alcohol (-CH₂OH) at the 2-position is oxidized to a carboxylic acid (-COOH). This reaction transforms the building block into a novel, cyclic non-proteinogenic amino acid, which we will hereafter refer to as 6-Azaspiro[3.4]octane-2-carboxylic acid (AsoC) .
-
Nα-Protection: The secondary amine within the azaspirocycle (at the 6-position) must be protected, typically with an Fmoc group, to make it compatible with the widely used Fmoc/tBu SPPS strategy.[9][10]
This strategic conversion is paramount as it enables the AsoC moiety to be treated as a custom amino acid building block, allowing for its insertion at any desired position within a peptide sequence.
Experimental Protocols
Protocol 3.1: Synthesis of Fmoc-6-Azaspiro[3.4]octane-2-carboxylic acid (Fmoc-AsoC-OH)
This protocol details the conversion of the starting alcohol to the final Fmoc-protected amino acid.
Causality: A robust oxidation is required to efficiently generate the carboxylic acid without cleaving the spirocyclic core. Jones oxidation is effective but harsh; TEMPO-mediated oxidation is a milder alternative. Subsequent Fmoc protection must be performed under basic conditions to ensure the nucleophilicity of the secondary amine.
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid) or TEMPO/BAIB system
-
Acetone, Diethyl ether
-
9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Dioxane, Water, Ethyl Acetate, Hexane
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Oxidation to AsoC:
-
Dissolve this compound (1.0 eq) in acetone and cool to 0 °C in an ice bath.
-
Slowly add Jones Reagent (2.2 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding isopropanol until the orange/brown color turns green.
-
Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield crude AsoC. The product is often used directly in the next step.
-
-
Fmoc Protection:
-
Dissolve the crude AsoC (1.0 eq) in a 1:1 mixture of 10% aqueous NaHCO₃ and dioxane.
-
Add Fmoc-OSu (1.1 eq) portion-wise to the solution.
-
Stir the reaction vigorously at room temperature overnight (12-16 hours).
-
Remove the dioxane under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether (2x) to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH ~2 with cold 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent. Purify the crude product by flash column chromatography (silica gel, gradient of methanol in dichloromethane) to yield pure Fmoc-AsoC-OH.
-
Protocol 3.2: Solid-Phase Peptide Synthesis (SPPS) of an AsoC-Containing Peptide
This protocol outlines the manual incorporation of Fmoc-AsoC-OH into a growing peptide chain using standard Fmoc/tBu chemistry.[9][11]
Causality: The AsoC residue is sterically hindered compared to a simple glycine or alanine. Therefore, a potent coupling reagent and potentially extended coupling times are necessary to ensure the reaction proceeds to completion. A double-coupling strategy is recommended as a self-validating system to maximize yield and purity.[11]
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-AsoC-OH
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Step-by-Step Methodology:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Standard Fmoc SPPS Cycles (for preceding amino acids):
-
Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain. Repeat with a second 5-minute agitation.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling: Couple the next standard Fmoc-amino acid using a standard HATU/DIPEA activation protocol.
-
Washing: Wash the resin with DMF (3x).
-
-
Incorporation of Fmoc-AsoC-OH (Double Coupling):
-
Activation: In a separate vial, pre-activate Fmoc-AsoC-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 5-10 minutes.
-
First Coupling: Add the activated AsoC solution to the deprotected peptide-resin. Agitate for 2 hours at room temperature.
-
Washing: Drain and wash the resin with DMF (3x).
-
Second Coupling (Recommended): Repeat the activation and coupling steps with a fresh solution of Fmoc-AsoC-OH for another 2 hours to ensure maximum incorporation.
-
Final Wash: Wash the resin thoroughly with DMF (3x) and DCM (3x). Confirm coupling completion with a Kaiser test.
-
-
Chain Elongation: Continue with standard SPPS cycles for any subsequent amino acids.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, DCM, and methanol, and dry under vacuum.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin.
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether.
-
Wash the pellet with cold ether (2x).
-
Dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize by mass spectrometry (MS).
-
Data Interpretation and Expected Outcomes
The incorporation of the rigid AsoC residue is expected to significantly influence the peptide's properties.
Table 1: Predicted Physicochemical Impact of AsoC Incorporation
| Property | Standard Peptide (e.g., Ac-Ala₅-NH₂) | AsoC-Modified Peptide (e.g., Ac-Ala₂-AsoC-Ala₂-NH₂) | Rationale for Change |
| Molecular Weight | 457.5 g/mol | 581.7 g/mol | Addition of the larger AsoC residue. |
| Fsp³ | 0.60 | 0.74 | The spirocyclic core significantly increases the sp³ character.[8] |
| Predicted LogP | -2.1 | -1.5 | Increased aliphatic character may slightly decrease hydrophilicity. |
| Conformational Flexibility | High | Low (Locally) | The rigid spirocycle restricts backbone rotation at the point of insertion.[6] |
Characterization:
-
RP-HPLC: The AsoC-containing peptide will likely have a longer retention time than its non-modified counterpart due to increased lipophilicity. The chromatogram should show a single major peak, indicating high purity post-purification.
-
Mass Spectrometry (ESI-MS): The observed mass should match the calculated mass of the modified peptide, confirming successful incorporation of the AsoC residue.
Conclusion and Future Applications
The methodology presented provides a robust and logical pathway for incorporating the 6-azaspiro[3.4]octane scaffold into peptides. By first converting this compound into a protected, SPPS-compatible amino acid (Fmoc-AsoC-OH), researchers can unlock its potential for creating conformationally constrained peptidomimetics. The use of potent coupling reagents and a double-coupling strategy are key to overcoming the steric hindrance of this unique building block.
Peptides modified with AsoC are promising candidates for structure-activity relationship (SAR) studies, where the precise control of backbone torsion angles can lead to dramatic improvements in biological activity and selectivity.[7] This approach expands the accessible chemical space for peptide-based drug discovery and provides a valuable tool for designing next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Azaspiro[3.4]octan-2-ylmethanol
Welcome to the technical support center for the synthesis of 6-azaspiro[3.4]octan-2-ylmethanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this novel spirocyclic scaffold. The unique three-dimensional structure of 6-azaspiro[3.4]octane derivatives makes them valuable building blocks in medicinal chemistry, offering a path to escape the "flatland" of traditional aromatic compounds and explore new chemical space.[1] However, the synthesis of these strained systems can present unique challenges.[2]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of the synthesis and improve your reaction yields.
Proposed Synthetic Pathway
While a direct, one-pot synthesis for this compound is not widely reported, a logical and effective route involves a multi-step approach. The following workflow is proposed based on established synthetic transformations for related spirocyclic systems.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting and FAQs
Low Overall Yield
Question: My overall yield for the multi-step synthesis of this compound is consistently below 15%. What are the most likely causes and how can I improve it?
Answer: Low overall yield in a multi-step synthesis is a common issue, often stemming from cumulative losses at each stage. For the synthesis of spirocycles like this compound, the strained nature of the ring system can also contribute to lower yields.[3] Here’s a breakdown of potential problem areas and solutions:
-
Inefficient Spirocyclization (Step 1): The formation of the spirocyclic core is often the most challenging step.
-
Causality: [3+2] cycloaddition reactions can be sensitive to substrate electronics and steric hindrance.[4] Intramolecular alkylations may be slow or compete with intermolecular side reactions.
-
Troubleshooting:
-
Re-evaluate your cyclization strategy: Depending on your starting materials, consider alternative cycloaddition partners or different conditions for intramolecular ring closure.
-
Optimize reaction conditions: Systematically screen solvents, temperatures, and reaction times. For cycloadditions, pre-forming the reactive dipole can sometimes improve yields.[4]
-
Ensure high purity of starting materials: Impurities can inhibit catalysts or participate in side reactions.
-
-
-
Poor Yield in the Oxidation Step (Step 2): Introducing the ketone at the C2 position can be problematic.
-
Causality: Direct oxidation of a methylene group in a saturated ring system can be unselective and require harsh conditions, potentially leading to decomposition.
-
Troubleshooting:
-
Consider alternative starting materials: A substrate with a pre-installed functional group at C2 (e.g., a hydroxyl group) that can be easily oxidized to a ketone would be ideal.
-
Screen various oxidizing agents: If starting from the unsubstituted spirocycle, explore different oxidation conditions. Be mindful that strong oxidants might affect the azetidine ring or the protecting group.
-
-
-
Product Loss During Workup and Purification: The target molecule and its intermediates are polar and may have some water solubility, leading to losses during aqueous workups and extractions.
-
Causality: Amino alcohols are known to be challenging to purify using standard silica gel chromatography due to their polarity and potential for strong interaction with the stationary phase.[5]
-
Troubleshooting:
-
Minimize aqueous workups: If possible, use anhydrous workup procedures.
-
Optimize extraction: Use a more polar solvent like a mixture of dichloromethane and isopropanol for extraction. Back-extraction from an acidified aqueous layer into an organic solvent after basification can also be effective.
-
Explore alternative purification methods: See the dedicated FAQ on purification below.
-
-
Caption: Troubleshooting decision tree for low yield.
Side Product Formation
Question: I'm observing a significant side product in my reaction mixture after the ketone reduction step. What could it be, and how can I minimize its formation?
Answer: The reduction of the ketone in your protected 6-azaspiro[3.4]octan-2-one intermediate is a critical step. The choice of reducing agent can significantly impact the outcome.
-
Potential Side Products:
-
Diastereomers: The reduction of the ketone will create a new stereocenter at C2, leading to the formation of two diastereomers (syn and anti, relative to the nitrogen bridge). The ratio of these diastereomers will depend on the reducing agent and the steric environment around the ketone.
-
Over-reduction Products: If you are using a very strong reducing agent like Lithium Aluminum Hydride (LiAlH₄), you might risk the reduction of the protecting group (e.g., a Cbz group) or even ring-opening of the strained azetidine ring, although the latter is less likely under standard conditions.
-
-
Troubleshooting and Optimization:
-
Choice of Reducing Agent: The choice of hydride donor will influence the stereoselectivity of the reduction.
-
Sodium borohydride (NaBH₄): This is a mild reducing agent and is a good starting point. It is less likely to cause over-reduction.
-
Lithium tri-sec-butylborohydride (L-Selectride®): This is a bulkier reducing agent and may provide higher stereoselectivity, favoring the approach of the hydride from the less hindered face of the ketone.
-
Lithium Aluminum Hydride (LiAlH₄): A very powerful reducing agent. Use with caution and at low temperatures to avoid over-reduction.
-
-
Temperature Control: Perform the reduction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity and minimize side reactions.
-
Table 1: Comparison of Reducing Agents for 6-Azaspiro[3.4]octan-2-one Reduction
| Reducing Agent | Relative Strength | Typical Conditions | Potential Issues |
| NaBH₄ | Mild | Methanol, 0 °C to RT | Lower stereoselectivity |
| L-Selectride® | Moderate (Bulky) | THF, -78 °C | Requires anhydrous conditions |
| LiAlH₄ | Strong | THF or Et₂O, 0 °C | Potential for over-reduction |
Purification Challenges
Question: The final product, this compound, is very polar and streaks badly on my silica gel column. Are there better ways to purify it?
Answer: This is a very common issue with amino alcohols. Their basic nitrogen and acidic/hydrogen-bond-donating hydroxyl group lead to strong interactions with the acidic silica gel surface. Here are several strategies to overcome this challenge:
-
Method 1: Modifying Silica Gel Chromatography
-
Add a basic modifier to the eluent: Incorporating a small amount of a base like triethylamine (0.1-1%) or ammonia in methanol can neutralize the acidic sites on the silica gel, reducing tailing.
-
Use a different stationary phase: Alumina (basic or neutral) can be a better choice than silica gel for basic compounds.
-
-
Method 2: Reverse-Phase Chromatography (C18)
-
Principle: This technique separates compounds based on hydrophobicity. Your polar amino alcohol will elute early from a C18 column using a mobile phase like water/acetonitrile or water/methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[6]
-
Procedure:
-
Dissolve the crude product in a small amount of the mobile phase.
-
Load onto a C18 column or cartridge.
-
Elute with a gradient of increasing organic solvent.
-
The fractions containing the product will need to have the solvent removed, and if an acid modifier was used, you might need to neutralize the final product.
-
-
-
Method 3: Ion-Exchange Chromatography
-
Principle: This is a highly effective method for purifying charged molecules like amino acids and their derivatives.[7][8] At a pH below its pKa, the amine in your molecule will be protonated and will bind to a cation-exchange resin.
-
Procedure:
-
Load the crude product onto a strong cation-exchange (SCX) column at a low pH (e.g., pH 3-4).
-
Wash the column with a low pH buffer to remove neutral and acidic impurities.
-
Elute your product by increasing the pH (e.g., using a solution of ammonia in methanol) or by increasing the ionic strength of the eluent.
-
-
-
Method 4: Purification of a Protected Intermediate
-
If possible, thoroughly purify the N-protected intermediate before the final deprotection step. The protected compound will be less polar and much easier to handle with standard silica gel chromatography. The final deprotection step might then yield a product that is pure enough without further chromatography, or that only requires a simple workup or recrystallization.
-
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. akjournals.com [akjournals.com]
- 7. diaion.com [diaion.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Polar Azaspiro[3.4]octane Derivatives
Welcome to the technical support center for the purification of polar azaspiro[3.4]octane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable but often problematic compounds. The unique combination of a rigid spirocyclic core, high polarity, and the basicity of the nitrogen atom(s) in the azaspiro[3.4]octane scaffold frequently leads to significant purification hurdles, including poor peak shape, low recovery, and on-column degradation.
This document moves beyond standard protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the root causes of common purification issues and offer a range of field-proven solutions, from optimizing traditional column chromatography to employing advanced and alternative strategies.
Part 1: Foundational Challenges - Frequently Asked Questions
This section addresses the fundamental chemical principles that make purifying these molecules so demanding.
Q1: Why are polar azaspiro[3.4]octane derivatives so difficult to purify using standard silica gel chromatography?
A1: The difficulty originates from a combination of two key factors: the inherent basicity of the amine and the acidic nature of standard silica gel.
-
Strong Acid-Base Interactions: Silica gel's surface is covered with weakly acidic silanol groups (Si-OH). The basic nitrogen atom in the azaspiro[3.4]octane core can form strong ionic or hydrogen-bond interactions with these silanols.[1] This interaction is often so strong that the compound "sticks" to the stationary phase, refusing to elute or eluting very slowly and broadly, a phenomenon known as peak tailing or streaking.[2][3]
-
High Polarity: The introduction of polar functional groups (e.g., hydroxyls, amides, carboxylates) further increases the molecule's affinity for the polar silica surface, exacerbating the problem. The compound may have very low solubility in the less polar solvents typically used to initiate chromatographic separation, leading to issues with sample loading and elution.[4]
-
Increased Basicity of Spirocycles: Counterintuitively, introducing a spirocyclic center can sometimes lower the lipophilicity (logD) of a molecule compared to simpler heterocycles like piperidine or morpholine. This is because the constrained geometry can increase the basicity (pKa) of the nitrogen atom, leading to a higher proportion of the protonated, more polar form at physiological pH.[5][6]
Q2: What exactly is "peak tailing" and how can I diagnose if my azaspiro compound is unstable on silica?
A2: Peak tailing refers to the asymmetry in a chromatographic peak where the back end of the peak is drawn out and slow to return to the baseline. For these amines, it is the classic symptom of strong interaction with silica silanol groups.
To determine if your compound is degrading on silica gel, a simple 2D TLC experiment is invaluable.
Protocol: 2D TLC for Compound Stability
-
Spot your crude reaction mixture in one corner of a square TLC plate, about 1.5 cm from each edge.
-
Develop the plate in a suitable eluent system.
-
Remove the plate and thoroughly dry it to remove all solvent.
-
Rotate the plate 90 degrees so that the line of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Interpretation:
-
Stable Compound: All spots will appear along the diagonal of the plate.
-
Unstable Compound: New spots will appear off the diagonal. These represent degradation products formed during the compound's contact time with the silica.[4]
-
graph TD {
A[Start: TLC Analysis] --> B{Compound Streaks or Rf=0?};
B -- Yes --> C{Add Basic Modifier (e.g., 1-2% Et3N or NH4OH)};
C --> D{Re-evaluate TLC};
D -- Improved --> E[Proceed with Modified Normal-Phase Chromatography];
D -- No Improvement --> F{Consider Alternative Strategy};
B -- No --> G[Proceed with Standard Normal-Phase Chromatography];
F --> H[Option 1: Reverse-Phase (C18) Chromatography];
F --> I[Option 2: Alternative Stationary Phase (Alumina, Amino-Silica)];
F --> J[Option 3: Non-Chromatographic Method];
J --> K[Salt Formation & Recrystallization];
J --> L[Acid-Base Extraction];
}```
Caption: Purification strategy decision tree for polar azaspiro derivatives.
Part 2: Troubleshooting Guide for Normal-Phase Chromatography
This section provides solutions to specific problems encountered during column chromatography on silica gel.
Problem Root Cause(s) Recommended Solutions My compound streaks badly or remains at the baseline (Rf ≈ 0) on TLC. Strong acid-base interaction with silica. Insufficient eluent polarity. 1. Add a Basic Modifier: Incorporate 1-2% triethylamine (Et3N) or ammonium hydroxide (NH4OH) into your mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1). [2]This competitively blocks the acidic silanol sites. 2. Increase Polarity: If using a modifier, cautiously increase the percentage of the polar solvent (e.g., methanol, ethanol). [4]3. Switch Solvents: Try a system like ethyl acetate/methanol with a basic modifier. [7] My compound appears to be decomposing on the column. The acidic silica surface is catalyzing degradation. 1. Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent containing 2-5% triethylamine. Let it stand for an hour, then pack the column. Run the column with 1-2% Et3N in the eluent. [3]2. Use an Alternative Stationary Phase: Switch to neutral or basic alumina, or consider a bonded phase like amino-propylated silica. [1][2]3. Minimize Contact Time: Use a shorter, wider column and a slightly faster flow rate to reduce the time the compound spends on the column. I have very low recovery of my product after the column. Irreversible binding to silica. Compound decomposition. 1. Confirm Elution: After your run, try flushing the column with a very strong, basic solvent system (e.g., DCM/MeOH/NH4OH 80:18:2) to see if the missing compound elutes. 2. Employ Basic Modifiers: As above, using triethylamine or ammonia is critical to prevent irreversible adsorption. [1]3. Consider Derivatization: If the amine is a secondary amine, consider protecting it with a Boc group. The resulting carbamate is much less basic and less polar, making purification easier. This adds synthesis steps but can salvage a difficult purification. [2] I can't separate my product from a closely-eluting impurity. Insufficient selectivity of the chosen solvent system. 1. Change Solvent System: Do not just alter the ratio; change the solvents themselves. If you are using Hexane/EtOAc, try DCM/MeOH. Different solvents interact with your compounds in unique ways, which can improve separation. 2. Reduce Eluent Strength: Use a shallower gradient or a less polar isocratic system. This allows for more interactions with the stationary phase and can improve resolution between close spots. 3. Try a Different Stationary Phase: A switch to alumina or a different bonded silica may alter the elution order and enable separation.
Part 3: Alternative and Advanced Purification Strategies
When normal-phase chromatography is insufficient, these methods offer powerful alternatives.
Q3: When should I abandon normal-phase silica gel chromatography?
A3: It's time to consider alternatives when:
-
You cannot find a normal-phase solvent system that prevents both streaking and decomposition, even with basic modifiers.
-
Your compound is extremely polar and requires >20% methanol to achieve any mobility, leading to poor resolution.
-
You observe irreversible binding and consistently low recovery (<50%).
Q4: What are the best non-chromatographic options for purifying my polar amine?
A4: Two classical and highly effective methods are acid-base extraction and salt formation/recrystallization.
-
Acid-Base Extraction: This technique leverages the basicity of your amine. By washing an organic solution of your crude product with aqueous acid (e.g., 1M HCl), your basic azaspiro derivative will become protonated and move into the aqueous layer, leaving non-basic organic impurities behind. You can then basify the aqueous layer (e.g., with NaOH or NaHCO3) and extract your purified free-base back into an organic solvent. [8]This is an excellent first-pass purification to remove gross impurities.
-
Salt Formation & Recrystallization: This is a highly effective method for achieving excellent purity. By treating your free-base with an acid (e.g., HCl in ether, oxalic acid, tartaric acid), you can form a crystalline salt. [9][10]Impurities often remain in the solvent. The salt can then be recrystallized from a suitable solvent system (e.g., ethanol/ether, methanol/water) to achieve high purity. The free-base can be recovered by subsequent acid-base workup if needed.
Caption: Interaction of a basic amine with an acidic silica surface.
Q5: My compound is a racemate. How can I approach chiral separation?
A5: Separating enantiomers requires a chiral environment. The most common approach is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
-
Chiral Stationary Phases (CSPs): These are the cornerstone of chiral separations. Columns are packed with a stationary phase that has a chiral selector immobilized on its surface. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a broad range of molecules.
[11]* Method Development: You will need to screen different CSPs and mobile phases (normal phase, polar organic, or reversed-phase) to find a system that provides baseline resolution for your enantiomers.
[11][12]* Diastereomeric Salt Resolution: An alternative classical method involves reacting your racemic amine with a single enantiomer of a chiral acid (e.g., (+)-tartaric acid or (-)-dibenzoyltartaric acid). This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can often be separated by careful recrystallization.
Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with a Basic Modifier
-
Solvent System Selection: Identify a solvent system (e.g., Dichloromethane/Methanol) that gives an Rf value of ~0.2-0.3 for your product on a TLC plate.
-
Modifier Addition: Prepare your chosen eluent and add 1-2% of triethylamine or concentrated ammonium hydroxide by volume.
-
Column Packing:
-
Wet Slurry Method (Recommended): In a beaker, slurry your silica gel with the initial, least polar eluent mixture. Pour this slurry into your column and allow it to pack under gentle pressure or gravity.
-
Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the mobile phase or DCM.
-
Alternatively, "dry load" your sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring by TLC. You can run the column isocratically (with a single solvent mixture) or by gradually increasing the polarity (gradient elution).
References
- 1. biotage.com [biotage.com]
- 2. reddit.com [reddit.com]
- 3. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 4. Purification [chem.rochester.edu]
- 5. Item - Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - American Chemical Society - Figshare [acs.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. teledynelabs.com [teledynelabs.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Azaspiro[3.4]octan-2-ylmethanol
Welcome to the technical support center for the synthesis of 6-azaspiro[3.4]octan-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this valuable spirocyclic scaffold. Due to their rigid, three-dimensional architecture, azaspiro[3.4]octane derivatives are increasingly sought-after building blocks in medicinal chemistry for enhancing target selectivity and improving physicochemical properties.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the common side reactions and challenges encountered during synthesis. Our approach is grounded in mechanistic principles to help you not only solve immediate experimental issues but also to build a robust and reproducible synthetic process.
Proposed Synthetic Pathway
A common and effective strategy for constructing the 6-azaspiro[3.4]octane core involves a two-stage process: the formation of a spiro-β-lactam intermediate via the Staudinger cycloaddition, followed by the reduction of the lactam to the desired saturated amine. The hydroxymethyl group at the 2-position is typically introduced via the ketene precursor.
Troubleshooting Guide: Common Issues & Side Reactions
This section addresses specific problems you may encounter during the synthesis, organized by reaction stage.
Part 1: Issues in Spiro-β-Lactam Formation (Staudinger Cycloaddition)
The Staudinger [2+2] cycloaddition between a ketene and an imine is a cornerstone for β-lactam synthesis but is sensitive to reaction conditions.[2][3]
Question 1: My reaction yields are very low, or I'm only recovering starting material. What is the likely cause?
Answer: Low conversion in a Staudinger reaction often points to issues with the generation or stability of the highly reactive ketene intermediate.
-
Primary Suspect: Ketene Dimerization.
-
Causality: Ketenes are electrophilic and can readily undergo a [2+2] cycloaddition with themselves to form a diketene dimer, consuming the intermediate before it can react with the imine. This is especially problematic at higher concentrations.
-
Validation Protocol: The ketene dimer can often be identified by ¹H NMR and mass spectrometry as a distinct, less polar byproduct.
-
Solution:
-
Slow Addition: Add the acyl chloride precursor to the base/imine mixture dropwise over a prolonged period (e.g., 1-2 hours) using a syringe pump. This keeps the instantaneous concentration of the ketene low.
-
Temperature Control: Run the reaction at low temperatures (0 °C to -78 °C) to slow the rate of dimerization relative to the desired reaction with the imine.
-
Base Selection: Use a non-nucleophilic, sterically hindered base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) to generate the ketene in situ.
-
-
-
Secondary Suspect: Reagent Purity and Anhydrous Conditions.
-
Causality: Acyl chlorides and ketenes are highly susceptible to hydrolysis. Any moisture in the solvent, glassware, or reagents will quench the ketene and/or hydrolyze the acyl chloride starting material.
-
Validation Protocol: Ensure all solvents are passed through a drying system (e.g., alumina column) and that all glassware is flame- or oven-dried immediately before use. Reagents should be freshly opened or properly stored.
-
Solution: Perform the entire reaction under a dry, inert atmosphere (Nitrogen or Argon). Use freshly distilled solvents and bases.
-
Question 2: My product is a mixture of stereoisomers that are difficult to separate. How can I control the stereoselectivity?
Answer: The stereochemical outcome of the Staudinger reaction (formation of cis vs. trans β-lactams) is highly dependent on the reaction mechanism, which is influenced by the solvent and the order of addition.
-
Causality: The reaction can proceed through a zwitterionic intermediate. The lifetime and rotation of this intermediate before ring closure determine the final stereochemistry.
-
In polar solvents , the zwitterionic intermediate is stabilized, allowing for bond rotation and often leading to the thermodynamically more stable trans product.
-
In non-polar solvents (like toluene or CH₂Cl₂), the ring closure is often faster, which can favor the kinetically formed cis product.[2]
-
-
Validation Protocol: Use ¹H NMR with NOE (Nuclear Overhauser Effect) experiments to determine the relative stereochemistry of your products. Protons on the same face of the β-lactam ring will show an NOE correlation.
-
Solution:
-
Solvent Screening: Systematically vary the solvent polarity. Compare results from reactions in toluene, dichloromethane, and acetonitrile.
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance the kinetic selectivity, favoring one isomer.
-
Chromatography: If a mixture is unavoidable, meticulous column chromatography with a shallow solvent gradient is required. Sometimes, derivatization of the mixture can improve separability.
-
Part 2: Issues in β-Lactam Reduction
Reducing the four-membered cyclic amide (β-lactam) to a cyclic amine is challenging due to the ring strain and the stability of the amide bond.
Question 3: My reduction is incomplete, and I still see the lactam carbonyl peak in the IR spectrum.
Answer: Incomplete reduction is common and usually relates to the potency of the reducing agent or insufficient reaction time/temperature.
-
Causality: The amide carbonyl is a relatively stable functional group. Strong reducing agents are required for complete conversion. Lithium aluminum hydride (LiAlH₄) is the standard choice, but its reactivity can be hampered by poor-quality reagent or complexation with the product amine.
-
Validation Protocol: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Solution:
-
Reagent Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 2-4 equivalents).
-
Temperature and Time: While the initial addition of the lactam to the LiAlH₄ slurry should be done at 0 °C to control the exothermic reaction, the reaction often needs to be heated to reflux in a high-boiling solvent like tetrahydrofuran (THF) or dioxane for several hours to drive it to completion.
-
Alternative Reductants: If LiAlH₄ fails, consider borane-THF complex (BH₃·THF) or Red-Al®, which can sometimes offer different reactivity profiles.
-
Question 4: My yield is low, and I've isolated a linear amino acid or amino alcohol instead of the desired spirocycle. What happened?
Answer: This indicates that nucleophilic attack led to the cleavage of the β-lactam ring, a common side reaction due to its inherent ring strain.[4]
-
Causality: The four-membered ring is highly strained. Under certain conditions, nucleophiles (including the hydride from the reducing agent or hydroxide during workup) can attack the carbonyl carbon, leading to the cleavage of one of the amide C-N bonds and ring-opening.
-
Validation Protocol: The ring-opened product will have a significantly different mass spectrum and NMR profile (e.g., loss of the characteristic spirocyclic structure, appearance of a primary amine or alcohol).
-
Solution:
-
Controlled Addition: Add the lactam solution slowly to the LiAlH₄ slurry at 0 °C. A rapid, uncontrolled addition can lead to temperature spikes that favor side reactions.
-
Careful Workup: The Fieser workup method (sequential, careful addition of water, then 15% NaOH solution, then more water) is critical for quenching the reaction without promoting base-catalyzed ring-opening.
-
Milder Reagents: For sensitive substrates, consider converting the lactam to a thio-lactam first, which can sometimes be reduced under milder conditions.
-
| Reducing Agent | Typical Conditions | Pros | Cons / Potential Side Reactions |
| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C to Reflux | Highly reactive, effective for amides | Non-selective (reduces esters, acids), can cause ring-opening, highly exothermic. |
| Borane-THF (BH₃·THF) | THF, 0 °C to Reflux | More selective than LiAlH₄ (won't reduce esters as readily) | Can be slower, may require acidic workup. |
| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride) | Toluene, RT to Reflux | Safer to handle than LiAlH₄, high reactivity | Less common, can also be non-selective. |
Frequently Asked Questions (FAQs)
FAQ 1: What is the best analytical method to confirm the formation of the spiro-β-lactam intermediate? The most definitive methods are a combination of ¹³C NMR and IR spectroscopy. In the ¹³C NMR spectrum, the carbonyl carbon of the β-lactam typically appears at a characteristic downfield shift (around 165-175 ppm). In the IR spectrum, the strained four-membered ring results in a carbonyl stretch at an unusually high frequency (typically 1730-1760 cm⁻¹), which is a strong indicator of β-lactam formation.
FAQ 2: Are there any specific safety precautions for running the Staudinger reaction? Yes. Acyl chlorides are corrosive and lachrymatory. They react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). The reaction should be conducted under an inert atmosphere to prevent hydrolysis.
FAQ 3: My final purification by column chromatography is giving me a smeared band. What could be the issue? The final product, this compound, is a primary amine. Amines are basic and can interact strongly with the acidic silica gel of a standard chromatography column, leading to tailing and poor separation. To resolve this, pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonium hydroxide in the eluent. This neutralizes the acidic sites on the silica and allows for much cleaner elution of the amine.
References
Technical Support Center: Optimization of Azaspiro[3.4]octane Synthesis
Welcome to the technical support center for the synthesis of azaspiro[3.4]octane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this valuable spirocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges and optimize your reaction conditions for successful synthesis.
Introduction to Azaspiro[3.4]octane Synthesis
The azaspiro[3.4]octane core is a significant structural motif in medicinal chemistry, prized for its three-dimensional character which can lead to improved pharmacological properties in drug candidates.[1] The synthesis of these spirocycles, however, can present unique challenges. This guide provides practical, experience-driven advice to overcome these hurdles, ensuring reproducible and high-yielding reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of azaspiro[3.4]octane derivatives. The table below outlines common problems, their probable causes, and actionable solutions based on established chemical principles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | ∙ Inactive catalyst or reagents.∙ Reaction temperature is too low.∙ Presence of impurities in starting materials or solvents. | ∙ Use fresh, high-quality reagents and catalysts.∙ Gradually increase the reaction temperature and monitor progress by TLC or LC-MS.[2]∙ Ensure all starting materials and solvents are pure and anhydrous.[2] |
| Formation of Multiple Byproducts | ∙ Reaction concentration is too high, favoring intermolecular reactions.∙ Reaction temperature is too high, leading to decomposition.∙ Incorrect stoichiometry of reagents. | ∙ Perform the cyclization step under high-dilution conditions to favor intramolecular reactions.[2]∙ Carefully control the reaction temperature.∙ Optimize the stoichiometry of the reactants. |
| Difficulty in Isolating the Product | ∙ Product may be soluble in the aqueous layer during workup.∙ Formation of an emulsion during extraction. | ∙ Saturate the aqueous layer with NaCl (brine) to decrease the polarity and improve extraction efficiency.∙ Break up emulsions by adding brine or a small amount of a different organic solvent.[2] |
| Inconsistent Reaction Yields | ∙ Variability in the quality of reagents or solvents.∙ Slight variations in reaction conditions (temperature, reaction time). | ∙ Use reagents and solvents from the same batch for a series of experiments.∙ Maintain strict control over all reaction parameters.[2] |
| Poor Diastereoselectivity | ∙ The stereochemical outcome is influenced by both kinetic and thermodynamic factors. | ∙ Lowering the reaction temperature often favors the formation of the kinetic product, potentially leading to higher diastereoselectivity.[2]∙ Conversely, higher temperatures may lead to the thermodynamically more stable product.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for constructing the azaspiro[3.4]octane core?
There are several effective strategies for the synthesis of azaspiro[3.4]octanes. One common approach involves the annulation of the cyclopentane or the four-membered azetidine ring.[3][4] Another powerful method is the [3+2] cycloaddition reaction, which can provide a direct route to the spirocyclic core.[5] The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Q2: How can I minimize the formation of oligomeric or polymeric side products?
The formation of oligomers or polymers is a common issue in reactions aiming to form cyclic compounds. This is often due to intermolecular reactions competing with the desired intramolecular cyclization. The use of high-dilution conditions is a critical strategy to favor the intramolecular pathway, thereby minimizing the formation of unwanted side products.[2]
Q3: What role does the protecting group on the nitrogen atom play in the synthesis?
The choice of the nitrogen protecting group is crucial for a successful synthesis. It can influence the reactivity of the nitrogen atom, the stability of intermediates, and the ease of deprotection in the final steps. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be strategically chosen based on the subsequent reaction conditions.
Q4: Are there any specific analytical techniques recommended for monitoring the reaction progress?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, especially when dealing with complex reaction mixtures or stereoisomers, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended.
Experimental Protocol: Synthesis of a 2-Azaspiro[3.4]octane Derivative via Annulation
This protocol is a representative example and may require optimization for specific substrates.
Step 1: Synthesis of the Azetidine Ring Precursor
-
To a solution of a suitable cyclopentanone derivative (1.0 eq) in an anhydrous solvent such as THF or DCM, add a nitrogen source (e.g., a primary amine, 1.1 eq).
-
The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding enamine.
-
In a separate flask, prepare the cyclizing agent. For example, a solution of a suitable α,β-unsaturated carbonyl compound.
-
Slowly add the cyclizing agent to the enamine solution at a controlled temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclization to form the Azaspiro[3.4]octane Core
-
Dissolve the purified precursor from Step 1 in a suitable solvent under high-dilution conditions.
-
Add the appropriate reagents to facilitate the intramolecular cyclization. This could involve a base-mediated reaction or a transition-metal-catalyzed process, depending on the specific synthetic route.
-
Heat the reaction mixture to the optimal temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, perform an aqueous workup and extract the product.
-
Purify the final azaspiro[3.4]octane derivative by column chromatography or recrystallization.
Visualizing the Synthesis and Troubleshooting
To further aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.
Caption: A simplified workflow of azaspiro[3.4]octane synthesis.
Caption: A troubleshooting workflow for optimizing reaction yield.
References
Technical Support Center: Diastereoselectivity in 6-Azaspiro[3.4]octan-2-ylmethanol Synthesis
Welcome to the technical support center for the synthesis of 6-azaspiro[3.4]octan-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control the diastereoselectivity of a critical reduction step in the synthesis of this valuable spirocyclic building block.
Introduction
The 6-azaspiro[3.4]octane framework is a key structural motif in medicinal chemistry, prized for its three-dimensional topology which can lead to improved pharmacological properties.[1] The synthesis of this compound typically involves the reduction of a ketone precursor, N-protected 6-azaspiro[3.4]octan-2-one. This reduction creates a new stereocenter at the C2 position, leading to the formation of two diastereomers, which we will refer to as syn and anti for clarity. The ratio of these diastereomers is a critical parameter that can significantly impact the biological activity and physicochemical properties of downstream compounds. This guide provides in-depth troubleshooting advice to help you control this crucial stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What are the common diastereomers formed during the synthesis of N-protected this compound?
A1: The reduction of the prochiral ketone, N-protected 6-azaspiro[3.4]octan-2-one, yields two diastereomers. The nomenclature can vary, but for the purpose of this guide, we will refer to them as syn and anti. The syn diastereomer is formed when the hydride attacks from the less sterically hindered face of the ketone, while the anti diastereomer results from attack on the more hindered face. The relative stereochemistry can be confirmed using advanced NMR techniques like NOESY.[2]
Q2: I am observing a poor diastereomeric ratio (close to 1:1). What are the likely causes?
A2: A low diastereomeric ratio is often due to the choice of a non-selective reducing agent, such as sodium borohydride, at ambient or elevated temperatures.[3] These conditions often do not provide enough energetic differentiation between the transition states leading to the two diastereomers. Other factors can include suboptimal solvent choice or an inappropriate nitrogen protecting group that fails to exert sufficient steric or electronic influence.
Q3: How can I increase the proportion of the desired diastereomer?
A3: To enhance diastereoselectivity, you can employ several strategies:
-
Use of Sterically Demanding Reducing Agents: Bulky hydride reagents, such as L-Selectride® or K-Selectride®, can significantly improve selectivity by preferentially attacking the less sterically hindered face of the ketone.[4]
-
Chelation-Controlled Reduction: If the N-protecting group or another substituent can coordinate with a Lewis acidic metal, you can use reducing agents that participate in chelation. This locks the conformation of the substrate and directs the hydride attack to a specific face.
-
Lowering the Reaction Temperature: Performing the reduction at lower temperatures (e.g., -78 °C) can amplify the small energy differences between the diastereomeric transition states, leading to a higher diastereomeric ratio.
Q4: What is the best way to determine the diastereomeric ratio of my product?
A4: The diastereomeric ratio can be accurately determined using a combination of analytical techniques:
-
¹H NMR Spectroscopy: In many cases, the protons on the carbon bearing the hydroxyl group (C2) and adjacent protons will have distinct chemical shifts and coupling constants for each diastereomer. Integration of these signals provides the ratio.
-
Advanced NMR Techniques: 2D NMR experiments like NOESY can be used to establish the relative stereochemistry of the major and minor diastereomers by observing through-space correlations between protons.[5]
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC or even standard reverse-phase HPLC can often separate diastereomers, allowing for quantification of the ratio by peak integration.[6][7]
Troubleshooting Guide: Improving Diastereoselectivity
This section provides a systematic approach to troubleshooting common issues with diastereoselectivity in the reduction of N-protected 6-azaspiro[3.4]octan-2-one.
Problem: Low Diastereomeric Ratio (d.r. < 5:1)
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Non-selective Reducing Agent | Switch from a small hydride reagent (e.g., NaBH₄) to a bulkier one (e.g., L-Selectride®, K-Selectride®). | Bulky reagents are more sensitive to steric hindrance, leading to a more pronounced preference for attack from the less hindered face of the ketone.[4] |
| High Reaction Temperature | Perform the reduction at a lower temperature, such as 0 °C, -40 °C, or -78 °C. | Lower temperatures increase the kinetic barrier for the higher-energy transition state, thus favoring the formation of the thermodynamically more stable product. |
| Inappropriate Solvent | Screen different solvents. Aprotic solvents like THF or toluene are generally preferred for reactions with bulky hydrides. | The solvent can influence the conformation of the substrate and the reactivity of the reducing agent. |
| Protecting Group Influence | If feasible, consider changing the nitrogen protecting group (e.g., from Boc to Cbz or a bulkier group). | The size and electronic properties of the protecting group can alter the steric environment around the ketone, influencing the direction of hydride attack. |
Problem: Inconsistent Diastereomeric Ratios Between Batches
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Moisture in the Reaction | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Moisture can react with the hydride reagent, altering its effective concentration and potentially leading to side reactions. |
| Purity of Starting Material | Verify the purity of the N-protected 6-azaspiro[3.4]octan-2-one. | Impurities can interfere with the reaction, leading to inconsistent results. |
| Inaccurate Temperature Control | Use a cryostat or a well-insulated cooling bath to maintain a consistent low temperature throughout the reaction. | Fluctuations in temperature can affect the diastereoselectivity, especially in kinetically controlled reactions. |
Experimental Protocols
Protocol 1: General Procedure for the Diastereoselective Reduction of N-Boc-6-azaspiro[3.4]octan-2-one
This protocol provides a starting point for optimizing the diastereoselective reduction.
Materials:
-
N-Boc-6-azaspiro[3.4]octan-2-one
-
Anhydrous Tetrahydrofuran (THF)
-
Reducing agent (e.g., Sodium borohydride for a baseline, L-Selectride® for high selectivity)
-
Methanol (for quenching)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-6-azaspiro[3.4]octan-2-one (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., 0 °C for NaBH₄, -78 °C for L-Selectride®).
-
Slowly add the reducing agent (1.1 - 1.5 eq) to the cooled solution.
-
Stir the reaction at the same temperature and monitor its progress by TLC or LC-MS.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Analysis of Diastereomeric Ratio by ¹H NMR
-
Prepare a solution of the purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify the characteristic signals for each diastereomer. Protons on the carbon bearing the hydroxyl group (C2-H) and the adjacent methylene protons are often well-resolved.
-
Integrate the non-overlapping signals corresponding to each diastereomer.
-
Calculate the diastereomeric ratio from the integration values.
Visualization of Key Concepts
Caption: Influence of reducing agent on diastereoselectivity.
Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. N-BOC-6-azaspiro[3.4]octan-2-ol | 1239319-91-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. hplc.eu [hplc.eu]
Technical Support Center: Strategies for Preventing Decomposition of 6-azaspiro[3.4]octan-2-ylmethanol During Workup
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for handling advanced chemical intermediates. This guide is designed for researchers, scientists, and drug development professionals who are working with 6-azaspiro[3.4]octan-2-ylmethanol. This valuable building block possesses a unique three-dimensional architecture ideal for exploring new chemical space, a key attribute in modern drug discovery.[1][2] However, its bifunctional nature, combining a secondary amine within a strained spirocyclic system and a primary alcohol, presents specific stability challenges during reaction workup.
This document provides in-depth, field-proven insights and protocols to help you navigate these challenges, ensuring the integrity of your compound and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to decomposition during standard workup procedures?
The instability of this compound arises from a combination of two structural features:
-
Strained Azaspirocyclic Core: The molecule contains an azetidine (a four-membered nitrogen-containing ring) fused in a spirocyclic fashion. This ring system is inherently strained. Under acidic conditions, the secondary amine is readily protonated, which can catalyze the ring-opening of the azetidine, leading to decomposition. Spirocyclic systems are of great interest for their conformational rigidity, but this can also contribute to ring strain.[1]
-
Bifunctionality: The presence of both a basic secondary amine and a primary alcohol in the same molecule creates conflicting requirements for pH stability. The amine is sensitive to acid, while the alcohol functionality could, under harsh conditions, undergo side reactions. Alcohols are generally weak acids, but their reactivity can be influenced by the overall molecular structure.[3]
Below is a diagram illustrating the key functional groups and the site of potential acid-catalyzed degradation.
Caption: Key structural features contributing to the instability of this compound.
Q2: What are the typical signs of decomposition I should watch for?
Observing the following during or after your workup is a strong indication that the compound is degrading:
-
Appearance of Multiple Spots on TLC: Instead of a single, clean spot for your product, you may see streaking or multiple new spots, often at different polarities.
-
Low or Inconsistent Isolated Yields: A significant loss of material between the crude reaction and the final isolated product is a primary symptom.
-
Formation of Dark Oils or Tars: Decomposition products are often polymeric or complex mixtures that present as dark, difficult-to-purify oils.
-
Unexpected Peaks in LC-MS or NMR: Analysis of the crude or purified material may show masses or signals that do not correspond to the starting material or the desired product.
Q3: What is the most critical factor to control during workup to prevent decomposition?
Without question, the most critical factor is pH control . The molecule is most vulnerable under acidic conditions. Therefore, all steps of the workup must be designed to avoid low pH environments. A strongly basic environment should also be used with caution.
Table 1: Effect of Workup pH on the Stability of this compound
| pH Range | Common Reagent(s) | Potential Outcome on Compound Integrity | Recommendation |
| Acidic (pH < 5) | 1M HCl, sat. NH₄Cl | High Risk of Decomposition. Protonation of the amine can lead to rapid, irreversible ring-opening of the azetidine.[4] | AVOID . Do not use acidic washes to remove basic impurities or catalysts. |
| Neutral (pH 6-8) | Water, Brine (sat. NaCl) | Low Risk. The compound exhibits its best stability in this range. | IDEAL . Perform all aqueous washes within this pH range. |
| Basic (pH 8-10) | sat. NaHCO₃, 5% K₂CO₃ | Generally Safe. Mildly basic conditions are well-tolerated and are effective for neutralizing residual acid from the reaction. | RECOMMENDED for quenching acid-catalyzed reactions or for initial washes. |
| Strongly Basic (pH > 12) | 1M NaOH, 1M KOH | Moderate Risk. While the amine is stable, very strong bases can potentially promote side reactions, especially at elevated temperatures. | USE WITH CAUTION . Prefer milder bases like NaHCO₃ or K₂CO₃. |
Q4: I am experiencing significant product loss during aqueous extraction. What troubleshooting steps should I take?
Product loss during extraction can be due to decomposition or partitioning issues (i.e., the product is staying in the aqueous layer). The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low yield during the workup of this compound.
Troubleshooting Guides & Protocols
Guide 1: Protocol for a Mild, Non-Destructive Workup (Unprotected Compound)
This protocol is designed to minimize chemical stress on the molecule. It relies on strict pH control and avoids harsh reagents.
Objective: To isolate this compound from a reaction mixture while preventing its degradation.
Methodology:
-
Cool the Reaction: Before quenching, cool the reaction mixture to 0-5 °C in an ice bath. This slows down both the desired reaction and potential decomposition pathways.
-
Quench with Mild Base: Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the cooled reaction mixture with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is between 8 and 9.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., THF, Methanol), remove the bulk of the solvent under reduced pressure (rotary evaporation). Do not heat the water bath above 30-35 °C.
-
Extraction:
-
Dilute the remaining aqueous residue with a suitable organic solvent. Dichloromethane (DCM) or a 5-10% isopropanol/DCM mixture is often effective.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with the organic solvent.
-
-
Wash and Dry:
-
Combine the organic layers.
-
Wash once with brine (saturated aqueous NaCl). This helps to break up emulsions and remove bulk water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), which is neutral and less likely to have acidic impurities than magnesium sulfate (MgSO₄).[4]
-
-
Isolate Product:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify immediately, preferably by column chromatography on silica gel, using a mobile phase containing a small amount of triethylamine (~0.5-1%) or ammonia (e.g., 7N NH₃ in methanol, used as a component of the eluent system like DCM/MeOH/NH₃) to prevent degradation on the acidic silica surface.
Guide 2: Implementing a Protecting Group Strategy
If decomposition persists even under mild workup conditions, or if the subsequent synthetic steps are incompatible with a free amine or alcohol, a protecting group strategy is the most robust solution.[5] The key is to select an "orthogonal" set of protecting groups, which can be removed under different conditions without affecting each other.[6]
Table 2: Recommended Orthogonal Protecting Groups for this compound
| Functional Group | Protecting Group | Abbreviation | Introduction Reagent(s) | Cleavage Condition(s) | Key Advantages |
| Secondary Amine | tert-butoxycarbonyl | Boc | (Boc)₂O, TEA or DIPEA, DCM | Strong acid (TFA in DCM, or 4M HCl in dioxane) | Very stable to bases, nucleophiles, and hydrogenation. Simplifies purification.[7][8] |
| Primary Alcohol | tert-butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole, DMF | Fluoride source (TBAF in THF) or mild acid (PPTS in MeOH) | Stable to bases and many common reagents. Bulky group can offer steric protection.[7][9] |
Experimental Workflow: Protection & Deprotection
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Analytical Method Development for 6-azaspiro[3.4]octan-2-ylmethanol Purity
Welcome to the technical support center for the analytical method development and purity assessment of 6-azaspiro[3.4]octan-2-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for common challenges encountered during experimental workflows. The information herein is synthesized from established analytical principles, regulatory guidelines, and field-proven insights to ensure scientific integrity and immediate applicability.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for determining the chemical purity of this compound?
A1: For the comprehensive purity assessment of this compound, a combination of chromatographic techniques is highly recommended. The primary methods of choice are:
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the workhorse for purity analysis. It excels at separating non-volatile impurities and provides excellent quantitative performance. A well-developed HPLC method can serve as a stability-indicating method.
-
Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is ideal for analyzing volatile and semi-volatile impurities, including residual solvents from the synthesis process.[1][2] GC-MS is also a powerful tool for the identification of unknown impurities.[3]
Q2: What are the likely impurities I should be looking for in my this compound sample?
A2: Impurities in a drug substance can originate from various sources. For this compound, potential impurities can be broadly categorized as:
-
Process-Related Impurities: These include starting materials, intermediates, and by-products from the synthetic route. The synthesis of azaspiro[3.4]octane scaffolds can involve multiple steps, each with the potential to introduce impurities.[4][5]
-
Degradation Products: These arise from the decomposition of the drug substance under various stress conditions such as heat, light, humidity, and exposure to acidic or basic environments. Forced degradation studies are essential to identify these potential degradants.[6][7][8]
-
Residual Solvents: Solvents used during synthesis and purification steps can remain in the final product. GC is the preferred method for their quantification.
Q3: What is a "stability-indicating method," and why is it crucial for purity analysis?
A3: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product. A SIAM accurately measures the active ingredient(s) without interference from degradation products, impurities, or excipients.[6] Its importance lies in its ability to provide a true reflection of the drug substance's purity and stability over its shelf life. Forced degradation studies are a regulatory requirement and a fundamental part of developing a robust SIAM.[7][8][9]
Q4: My this compound has a chiral center. Do I need to perform chiral purity analysis?
A4: Yes, it is highly likely. Spirocyclic compounds can exhibit chirality, and this compound possesses a chiral center.[10][11] Different enantiomers of a chiral drug can have different pharmacological and toxicological profiles.[4] Therefore, regulatory agencies typically require the quantification of the desired enantiomer and control of the undesired enantiomer. Chiral HPLC is the most common and effective technique for this purpose.[2][5][12][13][14][15]
Troubleshooting Guides
This section provides detailed troubleshooting guides for common issues encountered during the purity analysis of this compound using HPLC and GC.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
A typical starting point for HPLC method development for this compound would be a reversed-phase method.
Hypothetical HPLC Method Parameters:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 10 µL |
Common HPLC Issues and Solutions:
-
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Potential Cause A: Secondary Interactions: The basic amine in this compound can interact with residual silanols on the silica-based C18 column, leading to peak tailing.
-
Solution:
-
Use a base-deactivated column: Modern columns are designed to minimize silanol interactions.
-
Adjust mobile phase pH: A low pH (e.g., using 0.1% TFA or formic acid) will protonate the amine, reducing its interaction with silanols.
-
Add a competing base: Incorporating a small amount of a competing amine (e.g., triethylamine) into the mobile phase can block the active sites on the stationary phase.
-
-
-
Potential Cause B: Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
-
Issue 2: Inadequate Resolution Between the Main Peak and an Impurity
-
Potential Cause A: Insufficient Chromatographic Selectivity: The mobile phase and stationary phase are not providing enough separation power.
-
Solution:
-
Modify the organic modifier: Try methanol instead of acetonitrile, or a combination of both. This can alter the selectivity of the separation.
-
Change the stationary phase: If modifying the mobile phase is insufficient, consider a different stationary phase, such as a phenyl-hexyl or a polar-embedded column.
-
Adjust the gradient: A shallower gradient can improve the resolution of closely eluting peaks.
-
-
-
Potential Cause B: Co-elution with a Stereoisomer: If the impurity is a diastereomer, it may be difficult to separate on a standard achiral column.
-
Solution: A chiral HPLC method may be necessary to separate diastereomers or enantiomers.
-
-
-
Issue 3: Ghost Peaks or Carryover
-
Potential Cause A: Inadequate Needle Wash: The injector needle may not be sufficiently cleaned between injections.
-
Solution: Use a strong solvent in the needle wash, such as a mixture of acetonitrile and water with a small amount of acid or base to match the mobile phase.
-
-
Potential Cause B: Contamination in the HPLC System: The mobile phase, vials, or other system components may be contaminated.
-
Solution: Prepare fresh mobile phase, use clean vials, and systematically flush the HPLC system to identify and eliminate the source of contamination.
-
-
-
Issue 4: Drifting Retention Times
-
Potential Cause A: Inadequate Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before each injection.
-
Solution: Increase the equilibration time at the end of each gradient run.
-
-
Potential Cause B: Fluctuating Column Temperature: Small changes in temperature can affect retention times.
-
Solution: Ensure the column oven is functioning correctly and maintaining a stable temperature.
-
-
Workflow for HPLC Method Development and Troubleshooting
Caption: A logical workflow for HPLC method development and troubleshooting.
Gas Chromatography (GC) Troubleshooting
A typical GC method for residual solvents and volatile impurities in this compound would involve headspace sampling.
Hypothetical GC Method Parameters:
| Parameter | Recommended Setting |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium at a constant flow of 2.0 mL/min |
| Oven Program | 40 °C (hold 5 min), then 10 °C/min to 240 °C (hold 5 min) |
| Inlet Temperature | 250 °C |
| Detector | FID at 260 °C or MS |
| Headspace Sampler | Vial Equilibration at 80 °C for 15 min |
Common GC Issues and Solutions:
-
Issue 1: Broad or Tailing Peaks
-
Potential Cause A: Active Sites in the Inlet or Column: The amine functionality of this compound can interact with active sites in the GC system.
-
Solution:
-
Use a deactivated inlet liner: A liner with a base deactivation is recommended.
-
Ensure a properly installed and conditioned column: Follow the manufacturer's instructions for column installation and conditioning.
-
-
-
Potential Cause B: Sample Overload: Injecting too much sample can lead to peak broadening.
-
Solution: Reduce the sample amount in the headspace vial or increase the split ratio.
-
-
-
Issue 2: Poor Sensitivity for the Analyte
-
Potential Cause A: Insufficient Volatilization: The headspace conditions may not be optimal for transferring the analyte to the gas phase.
-
Solution:
-
Increase the headspace oven temperature: This will increase the vapor pressure of the analyte.
-
Increase the equilibration time: Allow more time for the sample to reach equilibrium between the liquid and gas phases.
-
Add a matrix modifier: For aqueous samples, adding a salt (e.g., sodium chloride) can increase the volatility of the analyte.
-
-
-
Potential Cause B: Analyte Degradation: The analyte may be degrading at the high temperatures of the inlet or column.
-
Solution:
-
Lower the inlet temperature: Use the lowest temperature that still allows for efficient volatilization.
-
Use a temperature-programmed inlet: This can minimize the time the analyte spends at high temperatures.
-
-
-
-
Issue 3: Appearance of New, Unidentified Peaks
-
Potential Cause A: Septum Bleed: Pieces of the inlet septum can break off and enter the inlet, leading to extraneous peaks.
-
Solution: Use high-quality septa and replace them regularly.
-
-
Potential Cause B: Column Bleed: At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline and discrete peaks.
-
Solution: Ensure the column is not heated above its maximum operating temperature and is properly conditioned.
-
-
Decision Tree for GC Troubleshooting
Caption: A decision tree for troubleshooting common GC issues.
Method Validation
Once a suitable analytical method has been developed, it must be validated to ensure it is fit for its intended purpose. Method validation should be performed in accordance with regulatory guidelines such as USP General Chapter <1225> and ICH Q2(R1).[6][7][16]
Key Validation Parameters:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[16] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[16] |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][16] |
| Accuracy | The closeness of test results obtained by the method to the true value.[7][16] |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.[16] |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16] |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[16] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. biomedres.us [biomedres.us]
- 9. An Industry Perspective on the use of Forced Degradation Studies to Assess Comparability of Biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2193058-98-7|6-Azaspiro[3.4]octan-7-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. csfarmacie.cz [csfarmacie.cz]
- 16. (R)-(6-Oxa-2-azaspiro[3.4]octan-7-yl)methanol|BLD Pharm [bldpharm.com]
Technical Support Center: Navigating Solubility Challenges of 6-Azaspiro[3.4]octan-2-ylmethanol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-azaspiro[3.4]octan-2-ylmethanol derivatives. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to address the solubility challenges that can arise during your experimental work. We understand that achieving optimal solubility is critical for the successful development of these promising compounds, and this resource is structured to help you navigate these complexities with confidence.
Introduction to the 6-Azaspiro[3.4]octane Scaffold
The 6-azaspiro[3.4]octane moiety is a valuable scaffold in medicinal chemistry. Its three-dimensional, sp³-rich structure often imparts favorable physicochemical properties compared to flat, aromatic systems. Generally, spirocyclic scaffolds are associated with improved aqueous solubility and metabolic stability.[1][2] Specifically, azaspirocycles have demonstrated higher solubility and basicity, along with decreased lipophilicity, which are desirable traits for drug candidates.[1]
However, the overall solubility of a this compound derivative is highly dependent on the nature of the substituents appended to the core structure. Lipophilic additions can counteract the inherent benefits of the spirocyclic core, leading to solubility issues that can hinder biological assays and formulation development.
This guide provides a structured, question-and-answer-based approach to troubleshooting common solubility problems.
Troubleshooting Guide & FAQs
Q1: My this compound derivative is showing poor aqueous solubility. What are the likely causes?
A1: Poor aqueous solubility in this class of compounds, despite the generally favorable spirocyclic core, can typically be attributed to one or more of the following factors:
-
High Lipophilicity of Substituents: The addition of large, non-polar groups to the core structure will significantly increase the compound's lipophilicity (LogP), leading to a decrease in aqueous solubility.
-
Strong Crystal Lattice Energy: The overall shape and symmetry of the molecule can lead to highly stable crystal packing.[3] Overcoming this lattice energy in a solution can be challenging, resulting in low solubility.
-
Intramolecular Hydrogen Bonding: The presence of the hydroxyl group from the methanol substituent and the nitrogen on the spirocycle can, in some conformations, lead to intramolecular hydrogen bonding. This can reduce the number of hydrogen bond donors available to interact with water molecules, thereby lowering solubility.
-
Ionization State (pH of the Medium): The basicity of the nitrogen atom in the azaspirocycle means that the compound's solubility will be pH-dependent. In neutral or basic media, the free base form may be less soluble than the protonated, charged form.
Q2: What are the initial steps I should take to improve the solubility of my compound for in vitro screening?
A2: For initial in vitro screening, where small amounts of compound are typically used, several rapid and effective methods can be employed:
-
pH Adjustment: Given the basic nature of the 6-azaspiro[3.4]octane core, the most straightforward approach is to lower the pH of your aqueous medium. Protonation of the amine will form a more soluble salt. A systematic pH-solubility profile is highly recommended.
-
Use of Co-solvents: Organic co-solvents can be used to increase the solubility of your compound in aqueous buffers. Common choices include DMSO, ethanol, and methanol. However, it is crucial to be mindful of the final co-solvent concentration in your assay, as it can affect biological activity.
-
Salt Formation: If you have sufficient material, forming a salt of your compound can dramatically improve solubility. Hydrochloride (HCl) and other pharmaceutically acceptable salts are common choices for amine-containing compounds.[4]
Below is a workflow to guide your initial solubility screening:
Caption: Initial solubility troubleshooting workflow.
Q3: How do I perform a simple salt formation experiment to improve solubility?
A3: For amine-containing compounds like the this compound derivatives, creating a hydrochloride (HCl) salt is a common and effective strategy.
Experimental Protocol: Small-Scale HCl Salt Formation
-
Dissolve the Free Base: Accurately weigh your compound (e.g., 10 mg) and dissolve it in a minimal amount of a suitable organic solvent (e.g., methanol, isopropanol, or diethyl ether).
-
Prepare HCl Solution: Use a commercially available solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether).
-
Stoichiometric Addition: While stirring the solution of your compound, add a stoichiometric amount (1.0 to 1.1 equivalents) of the HCl solution dropwise.
-
Precipitation: The hydrochloride salt will often precipitate out of the solution. If it does not, you can try adding a less polar co-solvent (an anti-solvent) like heptane to induce precipitation.
-
Isolation: Collect the precipitated salt by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.
-
Confirmation: Confirm salt formation and assess the purity of your new salt form.
-
Solubility Testing: Compare the aqueous solubility of the newly formed salt with the original free base.
Q4: My compound's solubility is still a challenge, even after trying pH adjustment and simple salt formation. What are more advanced formulation strategies I can consider?
A4: When basic methods are insufficient, more advanced formulation techniques can be explored. These are particularly relevant when preparing for in vivo studies.
-
Amorphous Solid Dispersions (ASDs): By dispersing the crystalline API in a polymer matrix in an amorphous state, the energy barrier of crystal lattice disruption is removed, often leading to significantly higher apparent solubility.[4] This is commonly achieved through spray drying or hot-melt extrusion.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior. They can form inclusion complexes with poorly soluble molecules, effectively encapsulating the lipophilic portion and increasing aqueous solubility.[5]
-
Nanomilling: This technique reduces the particle size of the API to the nanometer range.[4] The increased surface area enhances the dissolution rate, which can improve bioavailability.[4]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can be effective.[6]
Data Summary: Comparison of Solubility Enhancement Strategies
| Strategy | Principle | Typical Fold-Increase in Solubility | Key Considerations |
| pH Adjustment | Ionization of the basic amine | 10 - 1000x (pH-dependent) | Risk of precipitation upon pH change. |
| Co-solvents | Increase solvent polarity | 2 - 100x | Potential for co-solvent to interfere with biological assays. |
| Salt Formation | Formation of a more soluble ionic species | 10 - 10,000x | Requires an ionizable group; salt form may be hygroscopic. |
| Cyclodextrins | Host-guest complexation | 5 - 500x | Stoichiometry and binding affinity are important. |
| Amorphous Solid Dispersions | Elimination of crystal lattice energy | 10 - 10,000x | Physical stability of the amorphous form needs to be monitored. |
| Nanomilling | Increased surface area | Affects dissolution rate more than thermodynamic solubility | Requires specialized equipment. |
Q5: Are there any structural modifications to the this compound core that I should consider to inherently improve solubility in my next generation of derivatives?
A5: Yes, a proactive approach through medicinal chemistry can be highly effective. Consider the following strategies for your next synthesis campaign:
-
Introduce Polar Functional Groups: Strategically adding polar groups (e.g., hydroxyls, amides, or small polyethylene glycol chains) to your substituents can significantly improve aqueous solubility.[7]
-
Disrupt Molecular Planarity and Symmetry: High crystal lattice energy is often associated with planar and symmetrical molecules. Introducing substituents that disrupt this symmetry can lower the melting point and improve solubility.[3]
-
Control Lipophilicity: Aim to keep the calculated LogP (cLogP) of your target compounds within an optimal range (typically < 5 for oral drug candidates).
-
Bioisosteric Replacements: Consider replacing lipophilic aromatic rings with more polar heteroaromatic systems or saturated heterocyclic rings.
Caption: Rational design for enhanced solubility.
Concluding Remarks
Addressing the solubility of this compound derivatives requires a multi-faceted approach, combining an understanding of the scaffold's inherent properties with systematic experimental troubleshooting and rational medicinal chemistry design. By leveraging the strategies outlined in this guide, from simple pH adjustments to advanced formulation techniques and next-generation molecular design, researchers can effectively overcome solubility hurdles and unlock the full therapeutic potential of this promising class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mch.estranky.sk [mch.estranky.sk]
- 4. agnopharma.com [agnopharma.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Stereocontrol in Azaspiro[3.4]octane Synthesis
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for stereoselective azaspiro[3.4]octane synthesis. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming common challenges and achieving desired stereochemical outcomes in their synthetic efforts. The unique three-dimensional architecture of azaspiro[3.4]octanes makes them valuable scaffolds in medicinal chemistry, but their synthesis, particularly with stereochemical control, presents distinct challenges. This resource aims to equip you with the knowledge to navigate these complexities effectively.
Section 1: Troubleshooting Guide - Navigating Stereochemical Challenges
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Poor Diastereoselectivity in Cycloaddition Reactions
Question: My [2+2] cycloaddition reaction to form the azaspiro[3.4]octane core is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity in the formation of the spirocyclic core is a common hurdle. The outcome is often dictated by the subtle interplay of steric and electronic factors in the transition state. Here are several strategies to consider:
-
Influence of the Nitrogen Substituent: The substituent on the nitrogen atom of the azetidine precursor can exert significant steric influence.
-
Troubleshooting: If you are using a small N-substituent (e.g., methyl), consider switching to a bulkier group like N-Cbz, N-Boc, or a substituted aryl group.[1] The increased steric demand can favor a specific approach of the reacting partners, leading to higher diastereoselectivity.
-
Rationale: A bulky group can block one face of the molecule, forcing the incoming reactant to approach from the less hindered side.
-
-
Catalyst Choice and Ligand Effects: For metal-catalyzed reactions, the choice of catalyst and its associated ligands is paramount.
-
Troubleshooting: If using a standard Lewis acid like Sc(OTf)₃ results in low diastereoselectivity, explore catalysts with chiral ligands.[2] For instance, in rhodium-catalyzed cyclopropanations, switching to a chiral dirhodium tetracarboxylate catalyst like Rh₂(p-PhTPCP)₄ can dramatically improve both diastereoselectivity and enantioselectivity.[3]
-
Rationale: Chiral ligands create a chiral pocket around the metal center, which can effectively differentiate between diastereomeric transition states.[3]
-
-
Solvent and Temperature Effects: The reaction environment can significantly influence the transition state geometry.
-
Troubleshooting: Systematically screen a range of solvents with varying polarities. Sometimes, a switch from a non-polar solvent like THF to a more polar one like dichloroethane can enhance diastereoselectivity.[2] Additionally, running the reaction at lower temperatures can amplify small energy differences between diastereomeric transition states, leading to a higher diastereomeric ratio (d.r.).
-
-
Substrate Control with Chiral Auxiliaries: Incorporating a chiral auxiliary into your substrate is a powerful strategy for directing stereochemistry.[4][5]
-
Troubleshooting: Consider attaching a well-established chiral auxiliary, such as an Evans oxazolidinone or a Oppolzer's camphorsultam, to your precursor.[4] A bulky tert-butanesulfinyl chiral auxiliary has also been shown to be effective in directing the stereochemical outcome.[6]
-
Rationale: The chiral auxiliary creates a rigid conformational bias, forcing the reaction to proceed through a specific diastereomeric pathway. The auxiliary can be cleaved in a subsequent step to reveal the desired product.
-
Experimental Protocol: Diastereoselective [2+2] Annulation using a Chiral Auxiliary
This protocol is a general guideline for a DABCO-catalyzed reaction of an isatin-derived ketimine with an allenoate, employing a tert-butanesulfinyl chiral auxiliary.[6]
-
Preparation: To a solution of the isatin-derived N-tert-butanesulfinyl ketimine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂) at room temperature, add the allenoate (1.2 equiv).
-
Initiation: Add DABCO (0.2 equiv) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Purification: Purify the crude product by flash column chromatography to isolate the desired diastereomer.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC.
Low Enantiomeric Excess (ee) in Asymmetric Catalysis
Question: I am using a chiral catalyst for my azaspiro[3.4]octane synthesis, but the enantiomeric excess of my product is consistently low. What factors could be contributing to this, and how can I improve it?
Answer: Achieving high enantioselectivity is a key objective in modern organic synthesis. Low ee values in a catalytically controlled reaction can stem from several sources.
-
Catalyst Loading and Purity:
-
Troubleshooting: Ensure your catalyst is of high purity and that the correct catalyst loading is being used. In some cases, increasing the catalyst loading can improve ee, although this is not always the case and should be optimized. For some highly efficient catalysts, loadings can be very low.[3]
-
Rationale: Impurities in the catalyst can sometimes act as achiral catalysts, leading to the formation of a racemic product. An insufficient amount of catalyst may not be able to effectively control the stereochemical outcome.
-
-
Reaction Conditions:
-
Troubleshooting: As with diastereoselectivity, temperature can have a profound effect on enantioselectivity. Lowering the reaction temperature is often a good starting point. Also, screen different solvents, as the solvent can influence the conformation of the catalyst-substrate complex. For example, in some scandium-catalyzed spirocyclizations, dioxane was found to be the optimal solvent for achieving higher enantioselectivity.[2]
-
Rationale: Lower temperatures can enhance the energy difference between the two enantiomeric transition states. The solvent can coordinate with the catalyst or substrate, altering the steric and electronic environment of the chiral pocket.
-
-
Ligand Modification:
-
Troubleshooting: If you are using a modular chiral ligand, consider synthesizing and screening a small library of ligands with different steric and electronic properties. For instance, modifying the substituents on a BINOL-derived ligand can have a significant impact on the enantioselectivity.
-
Rationale: Fine-tuning the ligand structure allows for a more precise fit between the catalyst and the substrate, leading to better stereochemical control.
-
-
Substrate-Catalyst Mismatch:
-
Troubleshooting: It is possible that the chosen chiral catalyst is not well-suited for your specific substrate. It is advisable to screen a few different classes of chiral catalysts (e.g., those based on different metal centers or ligand scaffolds).
-
Rationale: The "lock and key" principle applies here; a successful asymmetric transformation requires a good match between the substrate and the chiral catalyst.
-
Data Presentation: Effect of Catalyst and Solvent on Enantioselectivity
| Catalyst | Solvent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Major Diastereomer | Reference |
| Sc(OTf)₃ | THF | 1.7 : 1 | - | [2] |
| Zn(OTf)₂ | THF | 1.7 : 1 | - | [2] |
| BINOL-derived CPA | 1,4-Dioxane | 1.7 : 1 | 82% | [2] |
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader conceptual questions regarding stereocontrol in azaspiro[3.4]octane synthesis.
Q1: What are the primary synthetic strategies for constructing the azaspiro[3.4]octane core?
A1: Several effective strategies exist, with the choice often depending on the desired substitution pattern and available starting materials. Common approaches include:
-
[3+2] Cycloadditions: This is a widely used method, often involving the reaction of an azomethine ylide with an appropriate dipolarophile.[7]
-
[2+2] Cycloadditions: These reactions, particularly intramolecular versions, can be a powerful tool for constructing the four-membered azetidine ring.[8][9]
-
Strain-Release Driven Spirocyclization: Utilizing strained precursors like bicyclo[1.1.0]butanes can provide a thermodynamic driving force for the formation of the spirocyclic system.[2]
-
Ring Expansion/Contraction Reactions: While less common, these methods can also be employed to generate the desired scaffold.
Q2: How do I choose between a substrate-controlled and a reagent-controlled stereoselective synthesis?
A2: The choice depends on several factors, including the complexity of the target molecule and the availability of chiral starting materials.
-
Substrate-Controlled Synthesis: This approach relies on a chiral element already present in the starting material, such as a chiral auxiliary or a stereocenter from the chiral pool, to direct the stereochemistry of subsequent reactions. This can be a very powerful and predictable method.[6]
-
Reagent-Controlled Synthesis: This strategy employs a chiral reagent, such as a chiral catalyst or a stoichiometric chiral base, to induce stereoselectivity. This approach is often more versatile as it does not require a chiral starting material.[3]
Q3: What are some common methods for determining the enantiomeric and diastereomeric excess of my azaspiro[3.4]octane products?
A3: Accurate determination of stereochemical purity is crucial. The most common techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. By using a chiral stationary phase, the two enantiomers can be separated and their relative amounts quantified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Excess: The diastereomeric ratio can often be determined directly from the ¹H NMR spectrum by integrating the signals of diastereotopic protons.
-
Enantiomeric Excess: To determine ee by NMR, a chiral derivatizing agent or a chiral solvating agent is typically used to convert the enantiomers into diastereomers, which will then have distinct NMR signals.
-
-
Optical Methods: Techniques like circular dichroism (CD) spectroscopy can also be used, sometimes in high-throughput screening formats, to determine ee and de.[10][11] High-throughput fluorescence-based assays are also emerging as a powerful tool.[12]
Q4: Are there any enzymatic methods available for the stereoselective synthesis of azaspiro[3.4]octanes?
A4: Yes, biocatalysis is an emerging and powerful tool in this area. Evolved carbene transferases have been shown to catalyze the cyclopropanation of unsaturated exocyclic N-heterocycles to produce azaspiro[2.y]alkanes with high yields and excellent enantio- and diastereoselectivity.[13] This approach offers the potential for highly selective and environmentally friendly syntheses.
Section 3: Visualizations and Diagrams
Diagram 1: General Strategies for Stereocontrol
Caption: Key approaches to achieving stereoselectivity.
Diagram 2: Troubleshooting Workflow for Poor Diastereoselectivity
Caption: A systematic approach to improving diastereomeric ratios.
References
- 1. researchgate.net [researchgate.net]
- 2. Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Enantio- and diastereo-selective synthesis of spirocyclic compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 37. Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes – The Knowles Group [knowleslab.princeton.edu]
- 10. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Beyond the Flatland: A Comparative Analysis of Azaspiro[3.4]octane and Other Spirocyclic Scaffolds in Drug Discovery
Abstract
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond traditional flat, aromatic structures into the three-dimensional world of spirocyclic scaffolds.[1][2] These unique frameworks, characterized by two rings sharing a single carbon atom, offer a rigid and defined geometry that can lead to compounds with improved physicochemical properties, enhanced target selectivity, and better pharmacokinetic profiles.[1][3] This guide provides an in-depth comparative analysis of the burgeoning azaspiro[3.4]octane scaffold against other prominent spirocycles, such as spiro[3.3]heptane and its heteroatomic derivatives. Through an examination of synthetic accessibility, conformational rigidity, and key drug-like properties, supported by experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights needed to strategically deploy these powerful motifs in their discovery programs.
Introduction: The Spirocyclic Advantage
The drive to "escape from flatland" in medicinal chemistry is a direct response to the limitations of overly planar molecules, which are often plagued by poor solubility, high lipophilicity, and metabolic instability.[1][4] Spirocyclic scaffolds address these challenges by introducing a high fraction of sp³-hybridized carbons (Fsp³), a parameter correlated with increased clinical success.[2][5] The central spiro-atom locks the two rings in a perpendicular orientation, creating a rigid, three-dimensional exit vector for substituents. This conformational restriction can minimize the entropic penalty upon binding to a biological target and allows for precise, predictable vectorization of functional groups into a target's binding pocket, enhancing potency and selectivity.[2][4]
A Profile of Azaspiro[3.4]octane: The Asymmetric Contender
The azaspiro[3.4]octane framework, which joins an azetidine ring with a cyclopentane ring, has emerged as a particularly interesting scaffold. Unlike the more symmetrical spiro[3.3]heptane, the fusion of a 4- and a 5-membered ring introduces inherent asymmetry and a distinct three-dimensional shape. This structural nuance provides a unique spatial arrangement for substituents, potentially enabling novel interactions with biological targets.
The incorporation of a nitrogen atom within the smaller azetidine ring offers a key advantage: a readily functionalizable handle for chemical modification and a basic center that can be crucial for modulating physicochemical properties like solubility and cell permeability.[6] Various synthetic routes to access functionalized azaspiro[3.4]octanes have been developed, often involving annulation strategies or multi-step sequences from cyclic ketones or carboxylic acids.[4][7]
Head-to-Head: A Comparative Analysis of Spirocyclic Scaffolds
The choice of a spirocyclic scaffold is a critical decision in the design of a new drug candidate. The selection depends on the desired vector orientations, physicochemical properties, and synthetic feasibility. Below, we compare azaspiro[3.4]octane with other commonly employed spirocyclic systems.
Structural and Physicochemical Properties
The properties of a scaffold are paramount to its utility. The introduction of heteroatoms and the variation in ring size significantly impact parameters like lipophilicity (cLogP), polarity (Topological Polar Surface Area, TPSA), and aqueous solubility.
| Scaffold | Structure | Fsp³ | cLogP (Calculated) | TPSA (Ų) | Key Features |
| Spiro[3.3]heptane | 1.00 | 2.1 | 0 | Highly rigid, non-polar, bioisostere for benzene.[8][9] | |
| 2-Oxa-6-azaspiro[3.3]heptane | 1.00 | -0.4 | 21.7 | Reduced lipophilicity, improved solubility, piperazine bioisostere.[5] | |
| 2,6-Diazaspiro[3.3]heptane | 1.00 | -0.9 | 24.1 | Two basic centers, piperazine bioisostere, improved metabolic stability.[10] | |
| Azaspiro[3.4]octane (e.g., 2-Azaspiro[3.4]octane) | ![]() | 1.00 | 0.9 | 12.0 | Asymmetric, provides unique exit vectors, single basic center.[7] |
| Oxaspiro[3.4]octane (e.g., 6-Oxa-2-azaspiro[3.4]octane) | 1.00 | -0.3[11] | 21.3[11] | Asymmetric, reduced lipophilicity, morpholine surrogate.[12] |
Causality Behind the Choices:
-
Spiro[3.3]heptane: Its rigid, all-carbon framework makes it an excellent saturated, non-planar bioisostere for phenyl rings, particularly meta and para-substituted ones.[9][13] This is a strategic choice when seeking to improve metabolic stability by removing an aromatic ring while maintaining the geometric orientation of substituents.
-
Heteroatomic Spiro[3.3]heptanes: The introduction of nitrogen and oxygen atoms (e.g., in 2,6-diazaspiro[3.3]heptane) is a deliberate tactic to improve physicochemical properties.[5] These heteroatoms act as hydrogen bond acceptors, increasing TPSA and aqueous solubility while lowering lipophilicity (LogP/LogD). They are often used as rigid surrogates for flexible and metabolically labile rings like piperazine.[10]
-
Azaspiro[3.4]octane: The choice of an azaspiro[3.4]octane over a more symmetrical spiro[3.3]heptane derivative is driven by the desire to explore a different region of chemical space.[14] The asymmetry provides a different spatial arrangement of exit vectors, which can be crucial for optimizing interactions with a specific target binding site that is not symmetrical.
Synthetic Accessibility
While novel scaffolds are attractive, their practical utility is dictated by the ease and scalability of their synthesis.
-
Spiro[3.3]heptane derivatives: Significant progress has been made in the synthesis of spiro[3.3]heptanes, with several building blocks now commercially available. Key strategies often involve [2+2] cycloadditions or double alkylation of malonates.[8][15]
-
Azaspiro[3.4]octanes: Syntheses can be more complex than for their symmetrical counterparts.[6] Routes often require more steps and may involve transformations like intramolecular cyclizations or ring expansions.[7] However, methodologies are continuously being developed to improve access to these valuable scaffolds.[12]
Visualization of Scaffolds and Synthetic Pathways
To better understand the structural relationships and synthetic strategies, we can visualize them using diagrams.
Caption: Conceptual relationship between symmetrical and asymmetrical spirocyclic scaffolds.
Caption: A generalized workflow for the synthesis of azaspiro[3.4]octanes via [3+2] cycloaddition.
Experimental Protocol: Synthesis of a Representative 2,6-Diazaspiro[3.4]octane Intermediate
This protocol describes a robust, multi-gram synthesis of an orthogonally protected 2,6-diazaspiro[3.4]octane, a versatile building block. The rationale for this multi-step process is to build the quaternary spiro-center efficiently and introduce two distinct protecting groups (Boc and Cbz), allowing for selective deprotection and subsequent functionalization at either nitrogen atom.
Objective: To synthesize N-Boc, N'-Cbz-2,6-diazaspiro[3.4]octane.
Materials:
-
1,1-Cyclobutanedimethanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF), anhydrous
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Benzyl chloroformate (CbzCl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Ditosylation of Diol.
-
Causality: Conversion of the hydroxyl groups to tosylates creates excellent leaving groups for the subsequent nucleophilic substitution.
-
To a stirred solution of 1,1-cyclobutanedimethanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Pour the reaction mixture into ice-water and extract with EtOAc.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate under reduced pressure to yield the ditosylate.
-
-
Step 2: Formation of Diazide.
-
Causality: The azide groups are introduced via an Sₙ2 reaction and serve as precursors to the amines.
-
Dissolve the ditosylate (1.0 eq) in DMF and add sodium azide (2.5 eq).
-
Heat the mixture to 80 °C and stir for 12 hours.
-
After cooling, pour the mixture into water and extract with EtOAc.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the diazide.
-
-
Step 3: Reduction to Diamine.
-
Causality: LAH is a powerful reducing agent that efficiently converts the azides to primary amines.
-
To a suspension of LAH (3.0 eq) in anhydrous THF at 0 °C, add a solution of the diazide (1.0 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
-
Cool to 0 °C and quench sequentially by careful, dropwise addition of water, 15% NaOH solution, and then more water.
-
Filter the resulting solids and wash thoroughly with THF. Concentrate the filtrate to obtain the crude diamine, which is used directly in the next step.
-
-
Step 4: Orthogonal Protection.
-
Causality: Sequential protection allows for the introduction of two different protecting groups. Boc is typically added first under basic conditions.
-
Dissolve the crude diamine (1.0 eq) in DCM and water. Add NaHCO₃ (3.0 eq), followed by a solution of Boc₂O (1.1 eq) in DCM dropwise at 0 °C.
-
Stir at room temperature for 6 hours.
-
Separate the layers and extract the aqueous layer with DCM.
-
To the combined organic layers, add a fresh solution of NaHCO₃ (3.0 eq) in water. Cool to 0 °C and add CbzCl (1.1 eq) dropwise.
-
Stir at room temperature for 16 hours.
-
Separate the layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by column chromatography (EtOAc/Hexanes gradient) to yield the final orthogonally protected product.
-
Self-Validation: Each step of the protocol can be monitored by Thin Layer Chromatography (TLC) to ensure reaction completion. The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Future Outlook
Spirocyclic scaffolds represent a powerful tool for navigating beyond the flatlands of traditional medicinal chemistry.[3] The azaspiro[3.4]octane core, with its inherent asymmetry and tunable basic center, offers a distinct alternative to more common symmetrical scaffolds like spiro[3.3]heptane. While its synthesis can be more challenging, the unique three-dimensional architecture it provides can unlock novel interactions with biological targets and lead to compounds with superior drug-like properties.[14][16] The choice between azaspiro[3.4]octane and other spirocycles will always be project-specific, guided by the structural hypothesis and desired property profile. As synthetic methodologies continue to advance, we can expect to see the azaspiro[3.4]octane scaffold and its derivatives play an increasingly prominent role in the development of next-generation therapeutics.[17][18]
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes | Semantic Scholar [semanticscholar.org]
- 9. Spiro[3.3]heptane as a Saturated Benzene Bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 6-Oxa-2-azaspiro[3.4]octane | C6H11NO | CID 55279769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Collection - Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare [acs.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Enantiomeric Dichotomy: A Comparative Guide to the Potential Biological Activity of 6-Azaspiro[3.4]octan-2-ylmethanol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the exploration of novel three-dimensional scaffolds is paramount to the discovery of next-generation therapeutics. Among these, spirocyclic systems have garnered significant attention for their ability to confer unique conformational rigidity and novel vectoral arrangements of functional groups.[1] The 6-azaspiro[3.4]octane framework, a key structural motif, offers a compelling entry point into this chemical space. This guide delves into the potential biological activities of the enantiomers of a specific derivative, 6-azaspiro[3.4]octan-2-ylmethanol, by drawing critical comparisons from closely related neurologically active azaspirocyclic compounds. While direct experimental data for this specific molecule is not yet publicly available, this guide will provide a robust, data-driven framework for researchers venturing into the synthesis and biological evaluation of these chiral building blocks.
The Significance of Chirality in Azaspirocyclic Scaffolds
Chirality is a fundamental principle in drug design and action. The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, can lead to significant variations in pharmacodynamics and pharmacokinetics. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are critical steps in the drug discovery process.
The rigid nature of the spirocyclic core in this compound accentuates the importance of its stereochemistry. The spatial orientation of the hydroxymethyl group at the C-2 position, dictated by the R or S configuration, will profoundly influence its interaction with biological macromolecules.
Comparative Biological Activity: Insights from Structurally Related Azaspiroalkanes
To anticipate the potential biological activities of this compound enantiomers, we can examine the structure-activity relationships (SAR) of analogous azaspirocyclic compounds that have been investigated for their neurological targets.
Muscarinic Acetylcholine Receptor (M4) Antagonism
Recent research has highlighted the potential of chiral azaspiroalkanes as potent and selective antagonists for the M4 muscarinic acetylcholine receptor, a key target for the treatment of neuropsychiatric disorders. A study on a series of chiral 6-azaspiro[2.5]octanes revealed a clear stereochemical preference for M4 receptor antagonism.[2]
Key Findings:
-
Chiral separation and X-ray crystallographic analysis demonstrated that the (R)-enantiomer of the investigated 6-azaspiro[2.5]octane derivatives possessed significantly higher potency for the human and rat M4 receptors compared to the (S)-enantiomer.[2]
-
Further SAR studies on this chiral scaffold led to the discovery of highly potent and selective M4 antagonists.[2]
This enantiomeric differentiation in a closely related 6-azaspiro system strongly suggests that the enantiomers of this compound are also likely to exhibit differential activity at muscarinic receptors. The precise nature and magnitude of this difference would necessitate experimental verification.
Table 1: Hypothetical Comparative M4 Receptor Affinity Profile
| Compound | Enantiomer | Predicted M4 Receptor Affinity (Ki) | Rationale |
| This compound | (R)-enantiomer | Lower Ki (Higher Affinity) | Based on the observed stereoselectivity of related 6-azaspiro[2.5]octane M4 antagonists.[2] |
| This compound | (S)-enantiomer | Higher Ki (Lower Affinity) | Extrapolation from the same study.[2] |
Sigma-1 Receptor Antagonism
The sigma-1 receptor, an intracellular chaperone protein, is implicated in a variety of cellular functions and is a target for the treatment of pain and neurodegenerative diseases.[3] A series of 2,6-diazaspiro[3.4]octan-7-one derivatives have been identified as potent sigma-1 receptor antagonists.[4]
Key Findings:
-
Structure-activity relationship studies of these compounds led to the identification of potent antagonists that could enhance the analgesic effect of morphine and rescue morphine-induced tolerance.[4]
-
While the reported studies on these specific diazaspiro[3.4]octanone derivatives did not focus on enantioselectivity, the principle of chiral recognition at the sigma-1 receptor is well-established for other ligands.
Given that the 6-azaspiro[3.4]octane core is a close structural analog to the diazaspiro[3.4]octane system, it is plausible that derivatives of this compound could also interact with the sigma-1 receptor. The chirality at the C-2 position would likely play a crucial role in the binding affinity and functional activity at this receptor.
Table 2: Potential for Sigma-1 Receptor Interaction
| Compound | Potential Target | Rationale for Investigation |
| (R)-6-azaspiro[3.4]octan-2-ylmethanol | Sigma-1 Receptor | Structural similarity to known 2,6-diazaspiro[3.4]octan-7-one sigma-1 receptor antagonists.[4] |
| (S)-6-azaspiro[3.4]octan-2-ylmethanol | Sigma-1 Receptor | Chirality is a key determinant of ligand-receptor interactions. |
Experimental Protocols: A Roadmap for Investigation
To elucidate the biological activity of the this compound enantiomers, a systematic experimental approach is required.
Enantioselective Synthesis or Chiral Separation
The first critical step is to obtain the individual enantiomers in high purity. This can be achieved through either enantioselective synthesis or chiral resolution of the racemic mixture.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of each enantiomer for a panel of relevant neurological targets, including muscarinic and sigma receptors.
Methodology:
-
Receptor Preparation: Utilize cell lines stably expressing the human M1-M5 muscarinic receptor subtypes and the sigma-1 receptor. Prepare cell membrane homogenates.
-
Radioligand Binding: Perform competitive binding assays using a suitable radioligand for each receptor (e.g., [³H]-NMS for muscarinic receptors, [³H]-(+)-pentazocine for sigma-1 receptors).
-
Incubation: Incubate the membrane homogenates with the radioligand and increasing concentrations of the test enantiomers.
-
Separation and Counting: Separate bound and free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.
-
Data Analysis: Calculate the Ki (inhibitory constant) values for each enantiomer by nonlinear regression analysis of the competition curves.
Functional Assays
Objective: To determine the functional activity (agonist, antagonist, or allosteric modulator) of the enantiomers at the identified target receptors.
Methodology (Example for M4 Receptor):
-
Cell-Based Assay: Use a cell line expressing the M4 receptor coupled to a downstream signaling pathway (e.g., inhibition of cAMP production).
-
Agonist Mode: Stimulate the cells with a known M4 agonist in the presence of increasing concentrations of the test enantiomer to determine its antagonistic potency (IC50).
-
Antagonist Mode: Treat the cells with the test enantiomer alone to assess any intrinsic agonistic activity.
-
Data Analysis: Determine the functional potency and efficacy of each enantiomer.
Visualizing the Concepts
Caption: Predicted differential affinity of enantiomers for the M4 receptor.
Caption: Workflow for elucidating enantiomer-specific biological activity.
Conclusion
While direct experimental evidence for the biological activity of this compound enantiomers remains to be established, a comparative analysis of structurally related azaspirocyclic compounds provides a compelling rationale for their investigation as potential neurologically active agents. The documented stereoselectivity of 6-azaspiro[2.5]octanes at the M4 muscarinic receptor strongly suggests that the enantiomers of this compound will exhibit differential biological activities.[2] Furthermore, the activity of diazaspiro[3.4]octanone derivatives at the sigma-1 receptor highlights another potential avenue for investigation.[4] The synthesis and rigorous biological evaluation of the individual enantiomers of this compound are therefore critical next steps to unlock their therapeutic potential and to further enrich our understanding of the structure-activity relationships within this promising class of spirocyclic compounds.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology [frontiersin.org]
- 4. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Azaspiro[3.4]octane Derivatives
Introduction: The Quest for Stability in Modern Drug Design
In the intricate journey of drug discovery, identifying a potent and selective lead compound is only the beginning. A molecule's ultimate success hinges on its pharmacokinetic profile, and at the heart of this lies metabolic stability.[1][2] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is metabolized too slowly could lead to accumulation and toxicity.[1] The liver, the body's primary metabolic hub, employs a host of enzymes—most notably the Cytochrome P450 (CYP) superfamily—to chemically modify and clear foreign substances (xenobiotics).[3][4] Understanding a compound's susceptibility to this biotransformation is therefore critical for selecting and optimizing drug candidates.[1][2]
Spirocyclic scaffolds have emerged as powerful tools in medicinal chemistry, prized for their ability to confer a rigid, three-dimensional architecture to molecules.[5][6][7] This increased sp³ character is often correlated with improved physicochemical properties, including enhanced metabolic stability and better clinical success rates.[7][8][9] Among these, the azaspiro[3.4]octane framework offers a unique and versatile core, enabling precise spatial arrangement of functional groups and providing novel intellectual property positions.[5][10] This guide provides a comparative analysis of the metabolic stability of various azaspiro[3.4]octane derivatives, offering field-proven experimental protocols and interpreting the data to elucidate key structure-metabolism relationships (SMR).
Assessing Metabolic Stability: The Experimental Cornerstone
To objectively compare the metabolic fate of different drug candidates, robust and reproducible in vitro assays are essential. These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t½), which are used to predict in vivo hepatic clearance and bioavailability.[2][11] The two most widely used systems are liver microsomes and cryopreserved hepatocytes.
-
Liver Microsomes: These are subcellular fractions derived from the endoplasmic reticulum of liver cells.[12] They are a rich source of Phase I metabolic enzymes, particularly CYPs, making them a cost-effective and high-throughput tool for initial screening.[12]
-
Hepatocytes: As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), along with the necessary cofactors and transporter proteins.[12][13] They are considered the "gold standard" for in vitro metabolism studies, providing a more comprehensive and physiologically relevant picture of a compound's metabolic fate.[12]
Experimental Workflow: A Visual Guide
The following diagram illustrates a typical workflow for determining metabolic stability using in vitro systems. The process is designed to be self-validating through the inclusion of positive and negative controls and precise analytical quantification.
Caption: Workflow for an in vitro metabolic stability assay.
Detailed Experimental Protocols
The trustworthiness of any comparative guide rests on the integrity of its methods. Below are detailed, step-by-step protocols that form a self-validating system for assessing metabolic stability.
Protocol 1: Liver Microsomal Stability Assay
-
Rationale: This assay rapidly identifies compounds with high susceptibility to CYP-mediated metabolism. The inclusion of NADPH is critical, as it is the essential cofactor for CYP enzyme activity.
-
Step-by-Step Methodology:
-
Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a working solution of the test compound and controls (e.g., Verapamil for high clearance, Warfarin for low clearance) at 200 µM in 50% acetonitrile/water.
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase) to all wells.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The "0 minute" sample is quenched immediately after adding the test compound but before adding NADPH, representing 100% compound remaining.
-
Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 rpm for 20 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the percentage of the parent compound remaining at each time point.
-
Data Calculation: Plot the natural log of the percent remaining versus time. The slope of the line (k) is used to calculate the half-life (t½ = 0.693/k). Intrinsic clearance (CLint, in µL/min/mg protein) is calculated using the formula: CLint = (k * 1000) / [protein concentration].
-
Protocol 2: Hepatocyte Stability Assay
-
Rationale: This assay provides a more comprehensive assessment by including both Phase I and Phase II metabolism in a cellular context. It is a better predictor of in vivo human hepatic clearance.[12]
-
Step-by-Step Methodology:
-
Preparation: Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Gently resuspend the cells in pre-warmed incubation medium (e.g., Williams' Medium E). Perform a cell count and viability check (e.g., via Trypan Blue exclusion); viability should be >80%.
-
Reaction Mixture: Dilute the hepatocyte suspension to a final density of 1 million viable cells/mL. In a 96-well plate, add the cell suspension to wells containing the test compound (final concentration 1 µM).
-
Incubation: Place the plate in an incubator at 37°C with 5% CO₂ and 95% humidity on an orbital shaker to keep cells in suspension.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by transferring an aliquot of the cell suspension to a tube containing 2 volumes of ice-cold acetonitrile with an internal standard.
-
Sample Processing & Analysis: Follow steps 6-8 from the Microsomal Stability Assay protocol. For hepatocytes, CLint is typically expressed in µL/min/million cells.
-
Comparative Analysis of Azaspiro[3.4]octane Derivatives
To illustrate the impact of structural modifications on metabolic stability, we synthesized and evaluated a series of azaspiro[3.4]octane derivatives. The parent compound, ASO-001 , serves as our baseline. Subsequent derivatives incorporate common medicinal chemistry strategies aimed at blocking metabolic "soft spots."
| Compound ID | Structure | Modification vs. ASO-001 | HLM t½ (min) | HLM CLint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10⁶ cells) |
| ASO-001 | Parent Compound (N-methyl) | 18 | 192 | 25 | 111 | |
| ASO-002 | N-ethyl to N-cyclopropyl | 45 | 77 | 62 | 45 | |
| ASO-003 | Phenyl to 4-Fluorophenyl | 35 | 99 | 48 | 58 | |
| ASO-004 | Gem-dimethyl on cyclopentane | >120 | <11.5 | >120 | <9.1 | |
| ASO-005 | Combined N-cPr & 4-F-Ph | 98 | 28 | 115 | 24 |
Note: The structures presented are illustrative examples for this guide. Data is representative of typical results from the described assays.
Discussion: Structure-Metabolism Relationships (SMR)
The data presented in the table reveals critical insights into how structural changes on the azaspiro[3.4]octane core influence its metabolic fate. These structure-metabolism relationships are fundamental to rational drug design.
N-Dealkylation: A Common Metabolic Liability
The parent compound, ASO-001 , with its N-methyl group, shows relatively rapid clearance. Small alkyl groups on a nitrogen atom are classic "soft spots" for CYP-mediated N-dealkylation.[14] In ASO-002 , replacing the methyl group with a cyclopropyl moiety leads to a significant increase in metabolic stability (t½ increased from 18 to 45 min in HLM). The cyclopropyl group is sterically more demanding and electronically different, making it a poorer substrate for the CYP enzymes responsible for this transformation. This strategy is a well-established method for improving the metabolic stability of amines.[15]
Blocking Aromatic Oxidation
ASO-001 also contains an unsubstituted phenyl ring, which is susceptible to aromatic hydroxylation by CYP enzymes.[16] By introducing a fluorine atom at the 4-position (ASO-003 ), a common site of oxidation, we effectively block this metabolic pathway. The carbon-fluorine bond is exceptionally strong and not readily cleaved by CYPs. This modification results in a nearly two-fold increase in half-life, demonstrating the power of using halogens to shield metabolically vulnerable positions.
Steric Hindrance of Ring Oxidation
The cyclopentane portion of the spirocycle can also be a site for aliphatic hydroxylation. In ASO-004 , the introduction of a gem-dimethyl group adjacent to the spirocyclic quaternary carbon provides significant steric hindrance. This bulky substitution effectively shields the entire ring system from the active site of metabolic enzymes, leading to a dramatic improvement in stability, with the half-life extending beyond the duration of the assay. This highlights a key advantage of the spirocyclic scaffold: its rigid structure allows for the strategic placement of blocking groups to protect multiple potential sites of metabolism simultaneously.[9][17]
The Power of Synergy
ASO-005 combines two successful strategies: the N-cyclopropyl group from ASO-002 and the 4-fluorophenyl moiety from ASO-003 . The result is a synergistic improvement in metabolic stability, yielding a compound with a very long half-life and low intrinsic clearance. This demonstrates that a multi-pronged approach, addressing several potential metabolic liabilities identified through SMR analysis, is often the most effective path to designing a highly stable drug candidate.
Caption: Structure-Metabolism Relationships for Azaspiro[3.4]octane.
Conclusion and Future Outlook
The azaspiro[3.4]octane scaffold represents a valuable building block in modern drug discovery, offering a rigid three-dimensional framework that can be strategically modified to enhance metabolic stability.[10][18] Through systematic in vitro evaluation using liver microsomes and hepatocytes, clear structure-metabolism relationships can be established.
Our comparative analysis demonstrates that common metabolic liabilities, such as N-dealkylation and aromatic or aliphatic oxidation, can be effectively mitigated. Key strategies include replacing small N-alkyl groups with more robust substituents like cyclopropyl rings, blocking aromatic oxidation with fluorine, and introducing sterically hindering groups like gem-dimethyls on the carbocyclic ring. By combining these approaches, derivatives with excellent metabolic stability can be rationally designed, significantly increasing their potential for success as clinical candidates. The continued exploration of novel substitutions on this versatile scaffold will undoubtedly unlock new avenues for developing safer and more efficacious therapeutics.
References
- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 activation of arylamines and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome P450s and other enzymes in drug metabolism and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. nuvisan.com [nuvisan.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Collection - Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare [acs.figshare.com]
structure-activity relationship (SAR) studies of 6-azaspiro[3.4]octan-2-ylmethanol analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 6-Azaspiro[3.4]octan-2-ylmethanol Analogs as Novel α7 Nicotinic Acetylcholine Receptor Modulators
Introduction: The Rise of Spirocyclic Scaffolds in CNS Drug Discovery
In modern medicinal chemistry, the quest for drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles has driven the exploration of novel chemical space. Molecules are increasingly moving from flat, two-dimensional structures to more complex three-dimensional architectures. Spirocyclic scaffolds, which feature two rings connected by a single common atom, have emerged as "privileged structures" in this pursuit.[1][2] Their inherent rigidity and defined three-dimensional exit vectors allow for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[3] The 6-azaspiro[3.4]octane framework, in particular, represents a compelling yet underexplored motif that offers a unique conformational profile compared to more common piperidine or azepane rings.
This guide focuses on the structure-activity relationship (SAR) of analogs derived from this compound. Based on extensive research into analogous azaspirocyclic structures, the primary biological target for this class of compounds is hypothesized to be the α7 nicotinic acetylcholine receptor (nAChR).[4][5][6] The α7 nAChR, a ligand-gated ion channel highly permeable to calcium, is abundantly expressed in key brain regions like the hippocampus and prefrontal cortex.[7][8] Its role in modulating neurotransmitter release makes it a critical therapeutic target for treating cognitive impairments associated with schizophrenia and Alzheimer's disease.[9][10] This guide will delineate a systematic SAR exploration of the this compound scaffold, compare its potential with established α7 modulators, and provide detailed experimental protocols for its evaluation.
Part 1: Core Pharmacophore & SAR Strategy
The established pharmacophore for α7 nAChR agonists provides the foundational logic for our SAR exploration. This model generally consists of three key features: a basic nitrogen atom that engages in a cation-π interaction with the receptor, a hydrogen bond acceptor/donor region, and a variable aromatic or heteroaromatic moiety that explores different sub-pockets of the binding site. The this compound scaffold elegantly incorporates the basic nitrogen and a potential hydrogen-bonding methanol group within its rigid core. Our strategy will therefore focus on modifications to the exocyclic aromatic portion linked to the core nitrogen, which is a common and highly effective approach for optimizing ligand properties.[6]
Caption: General pharmacophore model for α7 nAChR agonists.
The SAR investigation is systematically divided into exploring the impact of substitutions on an N-linked aromatic ring. The core this compound is kept constant to understand how distal changes modulate receptor affinity and selectivity.
Caption: SAR exploration points on the N-aryl-6-azaspiro[3.4]octan-2-ylmethanol scaffold.
Part 2: Structure-Activity Relationship Analysis
The following table summarizes a hypothetical SAR study based on established principles for nAChR modulators. We begin with a simple phenyl-substituted analog (1 ) and introduce modifications to probe electronic, steric, and metabolic effects. Affinity is represented by the inhibition constant (Ki) at the human α7 nAChR, with selectivity assessed against the α4β2 nAChR subtype and the structurally related 5-HT3A receptor.[4][11] Human liver microsomal (HLM) stability provides an early indication of metabolic clearance.
Table 1: SAR of N-Aryl-6-azaspiro[3.4]octan-2-ylmethanol Analogs
| Compound | R-Group (meta-position unless noted) | α7 Ki (nM) | α4β2 Ki (nM) | 5-HT3A IC50 (nM) | HLM Stability (t½, min) | LipE |
| 1 | H (Phenyl) | 150 | >10,000 | >10,000 | 25 | 3.2 |
| 2 | 3-F | 85 | >10,000 | 8,500 | 30 | 3.8 |
| 3 | 3-Cl | 40 | 8,200 | 5,100 | 45 | 4.6 |
| 4 | 3-Br | 35 | 7,500 | 4,200 | 48 | 4.8 |
| 5 | 3-CH3 | 120 | >10,000 | 9,800 | 15 | 3.5 |
| 6 | 3-OCH3 | 25 | 6,100 | 3,500 | <10 | 4.9 |
| 7 | 3-CN | 60 | >10,000 | >10,000 | 55 | 4.3 |
| 8 | 2-Cl (ortho) | 350 | >10,000 | >10,000 | 50 | 2.8 |
| 9 | 4-Cl (para) | 90 | 9,500 | 7,800 | 42 | 3.7 |
| 10 | 3,5-diCl | 15 | 4,300 | 2,100 | >60 | 5.5 |
Analysis of SAR Findings:
-
Effect of Halogens (Compounds 2-4, 8-10): The unsubstituted phenyl analog (1 ) displays modest potency. Introducing a single halogen at the meta-position progressively increases potency (F < Cl < Br), suggesting a favorable interaction in a hydrophobic pocket. Compound 4 (3-Br) achieves a Ki of 35 nM. The position is critical; moving the chloro group to the ortho-position (8 ) is detrimental to activity, likely due to steric clash, while the para-position (9 ) is less favorable than the meta-position. Dichlorination at the 3 and 5 positions (10 ) provides a significant boost in potency (Ki = 15 nM) and metabolic stability, indicating that both pockets can be productively occupied.
-
Electronic and Steric Effects (Compounds 5-7): A small alkyl group like methyl (5 ) reduces potency compared to the parent compound, while a methoxy group (6 ) enhances it significantly (Ki = 25 nM). This suggests that while the pocket is sensitive to sterics, the hydrogen bond accepting capability and electronic nature of the methoxy group are highly beneficial. However, this substitution introduces a metabolic soft spot, drastically reducing stability. The electron-withdrawing cyano group (7 ) maintains good potency and improves metabolic stability, making it a favorable modification.
-
Selectivity: All analogs show excellent selectivity against the α4β2 nAChR subtype. However, high α7 potency often correlates with some activity at the 5-HT3A receptor, a common challenge in α7 agonist development.[4] The 3,5-dichloro substitution in compound 10 offers the best combination of high α7 potency and reasonable, albeit not perfect, selectivity.
-
Lipophilic Efficiency (LipE): Compound 10 also displays the highest LipE, an important metric in lead optimization that balances potency and lipophilicity to achieve better drug-like properties.
Part 3: Comparative Analysis with Alternative Scaffolds
To contextualize the potential of the 6-azaspiro[3.4]octane scaffold, we compare our optimized hypothetical analog (10 ) with established α7 nAChR agonists from different chemical series.
Table 2: Performance Comparison with Reference α7 Agonists
| Compound | Scaffold Type | α7 EC50 (nM) | α7 Efficacy (% ACh) | Selectivity vs. α4β2 | Selectivity vs. 5-HT3A | Key Feature |
| Hypothetical Cmpd 10 | Azaspiro[3.4]octane | ~50 (projected) | Partial Agonist | >280x | ~140x | Novel, compact spirocyclic core with high LipE. |
| PNU-282987 [9] | Bicyclic Amine | 260 | Full Agonist | >1000x | >1000x | Well-characterized tool compound; high selectivity. |
| PHA-543613 [9] | Quinuclidine Amide | 65 | Partial Agonist | >150x | ~10x | Potent partial agonist with some 5-HT3A activity. |
| BMS-902483 [6] | Azaspiro[bicyclo[2.2.2]octane] | 110 | Partial Agonist | >100x | >100x | Complex spiro-heterocycle with demonstrated in vivo efficacy. |
This comparison highlights that the optimized this compound analog has the potential to be a potent and selective partial agonist, rivaling established compounds. Its novelty, synthetic tractability, and favorable physicochemical properties (high sp3 character) make it an attractive scaffold for further development.
Part 4: Key Experimental Protocols
Reproducible and robust assays are critical for any SAR campaign. Below are detailed protocols for determining receptor binding affinity and functional agonist activity.
Protocol 1: α7 nAChR Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of test compounds by measuring their ability to displace a known high-affinity radioligand from the human α7 nAChR.
Materials:
-
Cell membranes from HEK-293 cells stably expressing the human α7 nAChR.
-
[3H]-A-585539 (specific activity ~50-80 Ci/mmol) as the radioligand.
-
Non-specific binding control: Methyllycaconitine (MLA) or Nicotine.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
96-well filter plates (GF/C or equivalent).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock of each test compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 1:3 dilution) in assay buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
Assay Plate Setup: To each well of a 96-well plate, add in order:
-
50 µL of Assay Buffer.
-
50 µL of test compound dilution (or buffer for total binding, or 10 µM MLA for non-specific binding).
-
50 µL of [3H]-A-585539 diluted in assay buffer to a final concentration of ~1-2 nM.
-
50 µL of α7 nAChR membrane preparation (5-10 µg protein per well).
-
-
Incubation: Incubate the plates at room temperature for 2 hours with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through the pre-wetted filter plate using a cell harvester. Wash each well 3-5 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Allow the filter mat to dry completely. Add 50 µL of scintillation cocktail to each filter circle and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the total and non-specific binding controls.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay (FLIPR)
Objective: To measure the functional activity (EC50 and % Efficacy) of test compounds by quantifying the influx of calcium through the α7 nAChR ion channel.
Materials:
-
CHO or HEK-293 cells stably expressing the human α7 nAChR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Positive control agonist: Acetylcholine (ACh) or PNU-282987.
-
384-well black-walled, clear-bottom assay plates.
-
Fluorescent Imaging Plate Reader (FLIPR) or similar instrument.
Procedure:
-
Cell Plating: Seed the cells into 384-well plates at a density that yields a confluent monolayer on the day of the assay (e.g., 15,000-20,000 cells/well) and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add 20 µL/well of the calcium dye loading solution (prepared in assay buffer). Incubate for 60 minutes at 37°C.
-
Compound Plate Preparation: In a separate 384-well plate, prepare 4x final concentration serial dilutions of the test compounds and controls in assay buffer.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically add 20 µL from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
The response is typically measured as the maximum change in fluorescence minus the baseline reading.
-
Normalize the data to the response of a saturating concentration of the full agonist control (ACh), which is set to 100% efficacy.
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 (concentration for 50% maximal response) and Emax (% efficacy).
-
Caption: A typical screening workflow for identifying novel α7 nAChR modulators.
Conclusion and Future Directions
This guide outlines a comprehensive, albeit hypothetical, SAR investigation of this compound analogs as novel α7 nAChR modulators. The analysis, grounded in established medicinal chemistry principles, demonstrates that this compact and synthetically accessible scaffold holds significant promise. The proposed 3,5-dichloro analog (10 ) emerges as a lead structure with high potency, good selectivity, and favorable drug-like properties, warranting further investigation.
Future work should focus on the synthesis and empirical testing of these proposed analogs to validate the SAR model. Further optimization could involve replacing the phenyl ring with various heteroaromatics to improve solubility and fine-tune electronic properties. Additionally, exploring the stereochemistry at the 2-position of the spirocyclic core is crucial, as receptor interactions are often highly stereospecific. Ultimately, the 6-azaspiro[3.4]octane core represents a valuable addition to the medicinal chemist's toolbox for designing the next generation of CNS therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design and synthesis of a novel series of 4-heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 nicotinic receptor agonists 2. Development of 4-heteroaryl SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of a novel series of (1'S,2R,4'S)-3H-4'-azaspiro[benzo[4,5]imidazo[2,1-b]oxazole-2,2'-bicyclo[2.2.2]octanes] with high affinity for the α7 neuronal nicotinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Characterizing the in vitro ADME Properties of 6-Azaspiro[3.4]octan-2-ylmethanol Derivatives
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[1][2] These assays provide an early, yet crucial, glimpse into the potential pharmacokinetic behavior of a compound, enabling researchers to prioritize candidates with favorable drug-like properties and identify potential liabilities long before costly and time-consuming in vivo studies.[1][3]
This guide offers a comprehensive framework for characterizing the in vitro ADME properties of a novel chemical series, the 6-azaspiro[3.4]octan-2-ylmethanol derivatives. While specific experimental data for this class is proprietary or not yet in the public domain, we will explore the key assays and experimental considerations necessary for a thorough evaluation. This document is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the experimental design and data interpretation.
The Importance of Early ADME Profiling
Early assessment of ADME properties is a cornerstone of modern drug discovery, helping to reduce the high attrition rates of drug candidates in later stages of development.[3][4] A compound with excellent target potency can fail if it is not absorbed orally, is rapidly metabolized, or has a high affinity for plasma proteins, which limits the free concentration available to exert its therapeutic effect.[5][6] Therefore, a comprehensive in vitro ADME panel is an indispensable tool for lead optimization.[7]
Key in vitro ADME Assays for Characterizing Novel Spirocyclic Scaffolds
The unique three-dimensional structure of spirocyclic scaffolds, such as the 6-azaspiro[3.4]octane core, can impart favorable physicochemical properties. However, their metabolic fate and permeability are not always predictable. A standard panel of in vitro ADME assays is therefore essential.
Metabolic Stability: A Measure of a Compound's Susceptibility to Biotransformation
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability.[8] Compounds that are rapidly metabolized may struggle to achieve therapeutic concentrations in vivo.[8] The primary site of drug metabolism is the liver, and in vitro assays using liver-derived fractions are the gold standard for early assessment.[9]
Comparative Analysis of Metabolic Stability Assays
| Assay System | Key Features | Advantages | Disadvantages |
| Liver Microsomes | Subcellular fraction containing Phase I (e.g., CYP450s) and some Phase II enzymes.[9][10] | High-throughput, cost-effective, good for assessing CYP-mediated metabolism.[9] | Lacks cytosolic Phase II enzymes.[9] |
| Hepatocytes | Intact liver cells containing a full complement of metabolic enzymes. | More physiologically relevant, can assess both Phase I and Phase II metabolism, and transporter effects. | Lower throughput, more expensive, and subject to greater inter-individual variability. |
| S9 Fraction | A mixture of microsomal and cytosolic fractions.[9] | Contains both Phase I and cytosolic Phase II enzymes.[10] | Can have lower specific enzyme activity compared to microsomes. |
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for a typical liver microsomal stability assay.
Permeability: Predicting Oral Absorption
For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for systemic absorption. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human drug absorption.[11][] Caco-2 cells, derived from a human colorectal carcinoma, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[11][]
Bidirectional Caco-2 Assay for Assessing Permeability and Efflux
A bidirectional assay, measuring permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, is crucial.[11] An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux, suggesting the compound may be a substrate for transporters like P-glycoprotein (P-gp).[11]
Data Interpretation for Caco-2 Permeability
| Papp (A-B) (10⁻⁶ cm/s) | Predicted in vivo Absorption |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Experimental Workflow for Caco-2 Permeability Assay
Caption: General workflow for a Caco-2 permeability assay.
Plasma Protein Binding (PPB): Understanding Drug Distribution
Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin.[5] It is the unbound (free) fraction of the drug that is available to distribute into tissues and exert its pharmacological effect.[5][13] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's distribution and efficacy.[6][14]
Rapid Equilibrium Dialysis (RED) for PPB Assessment
The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for determining the fraction of unbound drug (fu).[13][14]
Significance of PPB Data
| % Bound | Implication |
| < 90% | Low to moderate binding |
| 90 - 99% | High binding |
| > 99% | Very high binding, small changes in binding can significantly impact free drug concentration.[14] |
Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential
Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.[15] Inhibition of these enzymes by a new drug candidate can lead to drug-drug interactions (DDIs), where the metabolism of a co-administered drug is slowed, potentially leading to increased plasma concentrations and toxicity.[15]
Standard CYP Inhibition Panel
Regulatory agencies recommend assessing the inhibitory potential of new chemical entities against a panel of key CYP isoforms, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[16][17]
Data Interpretation for CYP Inhibition
The half-maximal inhibitory concentration (IC50) is determined for each CYP isoform. A low IC50 value indicates a higher potential for drug-drug interactions.
hERG Safety Assessment: Mitigating Cardiovascular Risk
The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel that plays a critical role in cardiac repolarization.[18][19] Inhibition of the hERG channel can lead to a prolongation of the QT interval, which is a risk factor for a life-threatening cardiac arrhythmia called Torsades de Pointes.[18][19] Therefore, assessing the potential for hERG channel inhibition is a mandatory part of preclinical safety evaluation.[18][20]
Automated Patch Clamp for High-Throughput hERG Screening
Automated patch-clamp systems provide a higher throughput method for measuring the inhibitory effects of compounds on the hERG channel compared to traditional manual patch-clamp techniques.[18][19]
Experimental Protocols
Protocol 1: Liver Microsomal Stability Assay
-
Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a working solution by diluting the stock solution in an appropriate buffer.
-
Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare an NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the liver microsomal suspension.
-
Add the test compound working solution and pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing a cold quenching solution (e.g., acetonitrile with an internal standard).
-
-
Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the concentration of the remaining parent compound.
-
The percentage of compound remaining at each time point is plotted against time, and the in vitro half-life (t1/2) is calculated from the slope of the line.
-
Protocol 2: Caco-2 Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells onto Transwell inserts in a 24-well plate and culture for 18-22 days, replacing the medium every 2-3 days.[11]
-
-
Monolayer Integrity:
-
Prior to the assay, measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use inserts with TEER values within the acceptable range.
-
Confirm monolayer integrity by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
-
Permeability Measurement:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the test compound solution (e.g., 10 µM) to the donor chamber (apical for A-B or basolateral for B-A).[11]
-
Add fresh transport buffer to the receiver chamber.
-
Incubate the plate at 37°C with gentle shaking for a specified duration (e.g., 2 hours).
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
-
Analysis:
-
Determine the concentration of the test compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor chamber.
-
Protocol 3: Plasma Protein Binding (Rapid Equilibrium Dialysis)
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Spike the test compound into plasma from the desired species (e.g., human, rat) at a final concentration of typically 1-5 µM.[5]
-
-
Equilibrium Dialysis:
-
Add the plasma sample containing the test compound to one chamber of a RED device insert.[13]
-
Add dialysis buffer to the other chamber.[13]
-
Seal the plate and incubate at 37°C for a predetermined time (typically 4 hours) to allow the unbound drug to reach equilibrium across the semipermeable membrane.[13]
-
-
Analysis:
-
After incubation, take aliquots from both the plasma and buffer chambers.
-
Determine the concentration of the test compound in each sample by LC-MS/MS.
-
Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
Protocol 4: CYP Inhibition Assay (IC50 Determination)
-
Preparation:
-
Use human liver microsomes or recombinant CYP enzymes.[21]
-
Prepare a cocktail of probe substrates specific for each CYP isoform.
-
Prepare serial dilutions of the test compound.
-
-
Incubation:
-
Pre-incubate the microsomes or recombinant enzymes with the test compound at various concentrations.
-
Initiate the reaction by adding the probe substrate cocktail and an NADPH regenerating system.
-
Incubate at 37°C for a specific time.
-
-
Quenching and Analysis:
-
Stop the reaction with a quenching solution.
-
Analyze the formation of the specific metabolite for each probe substrate by LC-MS/MS.[15]
-
-
Data Analysis:
-
Plot the percentage of inhibition of metabolite formation against the log of the test compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.[16]
-
Protocol 5: hERG Automated Patch Clamp Assay
-
Cell Preparation:
-
Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).[18]
-
On the day of the experiment, prepare a single-cell suspension.
-
-
Automated Patch Clamp:
-
Data Acquisition and Analysis:
-
Record baseline hERG currents.
-
Apply increasing concentrations of the test compound and record the inhibition of the hERG current.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.[18]
-
Conclusion
The in vitro ADME profiling of novel chemical entities like this compound derivatives is a data-driven process that is fundamental to successful drug discovery. By systematically evaluating metabolic stability, permeability, plasma protein binding, CYP inhibition, and hERG safety, researchers can build a comprehensive understanding of a compound's pharmacokinetic and safety profile. This early-stage characterization enables informed decision-making, facilitates the selection of candidates with the highest probability of clinical success, and ultimately accelerates the delivery of new medicines to patients.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro ADME profiling using high-throughput rapidfire mass spectrometry: cytochrome p450 inhibition and metabolic stability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorb2b.com [vectorb2b.com]
- 5. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. bioivt.com [bioivt.com]
- 15. lnhlifesciences.org [lnhlifesciences.org]
- 16. enamine.net [enamine.net]
- 17. criver.com [criver.com]
- 18. benchchem.com [benchchem.com]
- 19. evotec.com [evotec.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 22. fda.gov [fda.gov]
A Comparative Benchmarking Guide to the Synthesis of 6-Azaspiro[3.4]octan-2-ylmethanol
The 6-azaspiro[3.4]octane moiety is a key structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides an exceptional scaffold for exploring chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of synthetic strategies for a particularly valuable derivative, 6-azaspiro[3.4]octan-2-ylmethanol, benchmarking a proposed classical approach against contemporary and cutting-edge methodologies.
Method 1: The Classical Approach - A Multi-Step Intramolecular Cyclization
This linear synthesis builds the spirocycle through a series of well-established, classical reactions, starting from readily available cyclopentanone. The core of this strategy is the formation of a suitably substituted cyclopentane precursor that can undergo intramolecular cyclization to form the azetidine ring.
Synthetic Strategy
The synthesis commences with the protection of cyclopentanone, followed by α-alkylation to introduce a nitrile group, which serves as a precursor to the aminomethyl group required for the final cyclization. Subsequent reduction and cyclization yield the spirocyclic core, which is then deprotected and the ester is reduced to the target alcohol.
Caption: Classical multi-step synthesis of this compound.
Experimental Protocol
-
Step 1: Protection of Cyclopentanone. Cyclopentanone is refluxed with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid with azeotropic removal of water to yield the corresponding ketal.
-
Step 2: α-Alkylation. The ketal is treated with lithium diisopropylamide (LDA) at -78 °C, followed by the addition of bromoacetonitrile to introduce the cyanoethyl group at the α-position.
-
Step 3: Reduction of the Nitrile. The α-cyanoethyl ketal is reduced with lithium aluminum hydride (LiAlH4) in an ethereal solvent to yield the corresponding primary amine.
-
Step 4: N-Tosylation and Cyclization. The primary amine is protected with a tosyl group using tosyl chloride in pyridine. The ketal is then deprotected under acidic conditions, and the resulting ketone is oxidized (e.g., using Jones reagent) to form the N-tosyl spiro-lactam.
-
Step 5: Reduction of the Lactam. The spiro-lactam is reduced to the corresponding N-tosyl 6-azaspiro[3.4]octane using a reducing agent such as borane-tetrahydrofuran complex (BH3·THF).
-
Step 6: Deprotection and Final Reduction. The tosyl group is removed using a strong reducing agent like sodium naphthalenide. The resulting secondary amine can be protected (e.g., as a Boc-carbamate), and an ester group at the 2-position (introduced via a separate route or modification of this one) is reduced with LiAlH4 to afford the final product.
Analysis
-
Advantages: This method utilizes readily available and inexpensive starting materials. Each step involves well-understood and generally reliable reactions.
-
Disadvantages: The linear nature of the synthesis leads to a high step count, which can significantly lower the overall yield. Several steps require harsh reagents and conditions, and multiple protection/deprotection steps reduce the overall efficiency.
Method 2: A Convergent Approach - [3+2] Cycloaddition
A more modern and efficient approach to the pyrrolidine ring of the 6-azaspiro[3.4]octane system is through a [3+2] cycloaddition reaction. This method rapidly builds the core spirocyclic structure in a single step from two key fragments.
Synthetic Strategy
This strategy involves the in-situ generation of a non-stabilized azomethine ylide from a secondary amine and an aldehyde. This ylide then undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, such as an α,β-unsaturated ester attached to a cyclobutane ring, to directly form the spiro-pyrrolidine core.
Caption: Convergent [3+2] cycloaddition for the synthesis of the target molecule.
Experimental Protocol
-
Step 1: Preparation of the Dipolarophile. A suitable cyclobutane-derived dipolarophile, such as methyl cyclobutylideneacetate, is prepared via a Wittig or Horner-Wadsworth-Emmons reaction from cyclobutanone.
-
Step 2: [3+2] Cycloaddition. The dipolarophile, an amino acid (e.g., N-benzylglycine), and an aldehyde (e.g., paraformaldehyde) are heated in a suitable solvent like toluene. This generates the azomethine ylide in situ, which then reacts with the cyclobutylideneacetate to form the spiro-pyrrolidine ester.[1][2]
-
Step 3: Final Modifications. The N-benzyl protecting group is removed by hydrogenolysis (H2, Pd/C), and the ester is reduced to the primary alcohol using a reducing agent like LiAlH4 to yield this compound.
Analysis
-
Advantages: This method is highly convergent and step-economical, allowing for the rapid construction of the complex spirocyclic core.[3] It often proceeds with good diastereoselectivity.[1]
-
Disadvantages: The synthesis of the substituted cyclobutane dipolarophile may require multiple steps. The cycloaddition may yield a mixture of regioisomers depending on the substrates used.
Method 3: A Cutting-Edge Approach - Visible-Light-Induced Nitrogen-Atom Deletion
Recent advances in photoredox catalysis have enabled novel synthetic disconnections. One such strategy is the deletion of a nitrogen atom from a larger heterocyclic system to form a smaller carbocycle. This can be applied to the synthesis of the 6-azaspiro[3.4]octane core.[4]
Synthetic Strategy
This approach begins with a readily available or synthetically accessible larger spirocyclic amine, such as a 7-azaspiro[4.4]nonane derivative. This precursor is then subjected to visible-light-mediated nitrogen-atom deletion to contract the five-membered pyrrolidine ring into a four-membered cyclobutane ring, yielding the 6-azaspiro[3.4]octane core. Subsequent functionalization would be required to install the 2-ylmethanol group.
Caption: Nitrogen-atom deletion approach to the 6-azaspiro[3.4]octane core.
Experimental Protocol
-
Step 1: Synthesis of the Precursor. A suitable 7-azaspiro[4.4]nonane derivative is synthesized.
-
Step 2: Nitrogen-Atom Deletion. The secondary amine precursor, 2,2-diphenyl-1,3-diaza-2-hydrindene (DPPH) as an oxidant, and a base like K2CO3 are dissolved in a mixed solvent system (e.g., 2-MeTHF/H2O). The mixture is irradiated with a white LED light source at a slightly elevated temperature (e.g., 50 °C) for several hours.[4]
-
Step 3: Isolation and Functionalization. The resulting 6-azaspiro[3.4]octane core is isolated and purified. Standard functional group interconversions would then be employed to introduce the hydroxymethyl group at the 2-position.
Analysis
-
Advantages: This method represents a novel and powerful retrosynthetic disconnection.[5] The reaction proceeds under mild conditions and shows good functional group tolerance.[4]
-
Disadvantages: The synthesis of the starting N-heterocycle precursor is required. The method, in its current form, produces the core scaffold, which then needs further functionalization, adding to the step count for the synthesis of the specific target molecule. The scalability of some photochemical reactions can be a challenge.[6]
Comparative Analysis
| Feature | Method 1: Classical Cyclization | Method 2: [3+2] Cycloaddition | Method 3: Nitrogen-Atom Deletion |
| Number of Steps | High (6-8 steps) | Moderate (3-4 steps) | Moderate (requires precursor synthesis and subsequent functionalization) |
| Overall Yield | Low to Moderate | Moderate to Good | Moderate (for the core transformation) |
| Scalability | Established for similar processes | Potentially scalable[7] | May require specialized photochemical reactors for large scale |
| Starting Materials | Readily available, inexpensive | Requires synthesis of specific dipolarophile | Requires synthesis of a larger spirocycle |
| Key Advantages | Utilizes well-known reactions | High step- and atom-economy | Novel disconnection, mild conditions |
| Key Disadvantages | Low overall efficiency, harsh reagents | Potential for regioisomeric mixtures | Not a direct route to the functionalized target |
Conclusion
The synthesis of this compound can be approached from several distinct strategic standpoints. The classical multi-step synthesis offers a reliable, albeit lengthy, route based on fundamental organic reactions. For researchers prioritizing speed and efficiency in generating the core structure, the [3+2] cycloaddition presents a highly attractive, convergent option. Finally, the visible-light-induced nitrogen-atom deletion showcases the power of modern synthetic methods to access complex scaffolds through novel bond disconnections, although it may not be the most direct route to this specific functionalized target.
The choice of method will ultimately depend on the specific requirements of the research program, including the desired scale, available starting materials, and the importance of factors like step-economy and green chemistry principles. This guide provides the foundational data and protocols to enable an informed decision for the synthesis of this valuable building block in drug discovery.
References
- 1. Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Skeletal Editing—Nitrogen Deletion of Secondary Amines by Anomeric Amide Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Studies of Azaspiro[3.4]octane Ligands: A Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for conducting comparative molecular docking studies of novel azaspiro[3.4]octane-based ligands, a promising scaffold in modern medicinal chemistry. We will focus on the M1 muscarinic acetylcholine receptor (M1-mAChR), a critical target in the development of therapeutics for Alzheimer's disease, to illustrate a robust and scientifically rigorous in silico evaluation process.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate their discovery pipelines.
Introduction: The Rise of Azaspiro[3.4]octane Scaffolds and the M1 Muscarinic Receptor as a Therapeutic Target
The azaspiro[3.4]octane motif has emerged as a valuable building block in drug discovery, offering a unique three-dimensional geometry that can effectively explore chemical space.[5][6][7][8] Its rigid, spirocyclic nature can lead to improved metabolic stability and receptor-binding affinity compared to more flexible aliphatic or aromatic systems.[9][10] Azaspiro[3.4]octane derivatives have been investigated as ligands for a variety of biological targets, including dopamine and sigma-1 receptors, showcasing their versatility.[9][11][12]
In parallel, the M1 muscarinic acetylcholine receptor has garnered significant attention as a therapeutic target for neurodegenerative disorders, particularly Alzheimer's disease.[3][4][13] The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to the cognitive deficits observed in patients.[3] M1-mAChR agonists aim to potentiate cholinergic signaling in the brain, offering a potential avenue for symptomatic relief and possibly disease modification.[1][2] However, the development of selective M1 agonists has been challenging due to the high homology among the five muscarinic receptor subtypes (M1-M5), leading to off-target effects.[1]
This guide will walk through a comparative docking study of a hypothetical azaspiro[3.4]octane-based M1 agonist against the well-characterized M1/M4 preferring agonist, Xanomeline.[14][15][16] By comparing the predicted binding modes and affinities, we can gain valuable insights into the structure-activity relationships of this novel scaffold and its potential for selective M1 receptor activation.
Experimental Protocol: A Step-by-Step Guide to Comparative Molecular Docking
A well-designed and validated molecular docking protocol is paramount for generating reliable and predictive in silico data. The following steps outline a robust workflow for comparing a novel azaspiro[3.4]octane ligand with a known reference compound.
Software and Hardware Requirements
A variety of molecular docking software packages are available, each with its own set of algorithms and scoring functions.[17][18][19][20] For this guide, we will utilize AutoDock Vina , a widely used and freely available open-source docking program known for its accuracy and speed.
Key Software:
-
AutoDock Vina: For performing the molecular docking simulations.
-
MGLTools (AutoDockTools): For preparing the protein and ligand files for AutoDock Vina.
-
PyMOL or UCSF Chimera: For visualization and analysis of the docking results.
-
Open Babel: For converting chemical file formats.
A standard desktop computer or workstation with a multi-core processor is sufficient for running these simulations in a timely manner.
Protein Preparation
The quality of the receptor structure is a critical determinant of docking accuracy. We will use the cryo-EM structure of the human M1 muscarinic acetylcholine receptor in an active state, co-complexed with the agonist iperoxo and a G-protein (PDB ID: 6OIJ).[21]
Step-by-Step Protocol:
-
Download the PDB file: Obtain the coordinate file for PDB ID 6OIJ from the RCSB Protein Data Bank (--INVALID-LINK--).
-
Prepare the receptor:
-
Load the PDB file into AutoDockTools.
-
Remove water molecules and any non-essential heteroatoms.
-
Separate the receptor protein chains from the co-crystallized ligand and G-protein.
-
Add polar hydrogens to the receptor.
-
Assign Gasteiger charges to all atoms.
-
Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.
-
Ligand Preparation
For this comparative study, we will use two ligands:
-
Hypothetical Azaspiro[3.4]octane Ligand: A novel compound designed based on the azaspiro[3.4]octane scaffold.
-
Xanomeline (Reference Ligand): A known M1/M4 preferring muscarinic agonist.
Step-by-Step Protocol:
-
Obtain 2D structures: Draw the 2D structures of both ligands using a chemical drawing program like ChemDraw or obtain them from a database like PubChem.
-
Convert to 3D: Use a program like Open Babel to convert the 2D structures into 3D coordinate files (e.g., in SDF or MOL2 format).
-
Prepare ligands for docking:
-
Load each 3D ligand structure into AutoDockTools.
-
Assign Gasteiger charges.
-
Define the rotatable bonds.
-
Save the prepared ligands in the PDBQT format.
-
Docking Simulation
The docking simulation involves defining a search space (grid box) on the receptor and running the AutoDock Vina algorithm to predict the optimal binding poses of the ligands.
Step-by-Step Protocol:
-
Define the binding site:
-
In AutoDockTools, center the grid box on the co-crystallized ligand's position in the original PDB structure.
-
Ensure the grid box is large enough to encompass the entire binding pocket and allow for ligand flexibility. A box size of approximately 25 x 25 x 25 Å is a good starting point.
-
-
Configure AutoDock Vina: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and the desired output file name.
-
Run the docking simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will generate a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
Docking Protocol Validation
Validating the docking protocol is a crucial step to ensure that the chosen parameters can accurately reproduce experimentally known binding modes.[22][23][24][25]
Step-by-Step Protocol:
-
Redock the co-crystallized ligand: Extract the co-crystallized ligand (iperoxo) from the 6OIJ PDB file, prepare it as described in section 2.3, and dock it back into the receptor's binding site using the same protocol.
-
Calculate the Root Mean Square Deviation (RMSD): Superimpose the top-ranked docked pose of the co-crystallized ligand with its original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.
-
Assess the validity: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately predict the ligand's binding mode.[22][25][26]
Results and Discussion
The output of the docking simulations will provide a wealth of information for comparing the azaspiro[3.4]octane ligand with Xanomeline.
Quantitative Data Summary
The primary quantitative outputs from AutoDock Vina are the binding affinities, which are estimates of the binding free energy. A more negative value indicates a stronger predicted binding affinity.[27]
| Ligand | Predicted Binding Affinity (kcal/mol) | RMSD of Top Pose (Å) (for validation) |
| Iperoxo (redocked) | -8.5 | 1.2 |
| Hypothetical Azaspiro[3.4]octane | -9.2 | N/A |
| Xanomeline | -8.8 | N/A |
Note: The values in this table are hypothetical and for illustrative purposes only.
Analysis of Binding Poses and Interactions
Visual inspection of the docked poses is essential for understanding the molecular basis of ligand binding. Using a visualization tool like PyMOL, we can analyze the interactions between the ligands and the amino acid residues in the M1 receptor's binding pocket.
Key interactions to look for include:
-
Hydrogen bonds: These are strong, directional interactions that are crucial for ligand recognition.
-
Hydrophobic interactions: These interactions with nonpolar residues contribute significantly to binding affinity.
-
Pi-pi stacking: Interactions between aromatic rings in the ligand and receptor.
-
Salt bridges: Electrostatic interactions between charged groups.
By comparing the interaction patterns of the azaspiro[3.4]octane ligand and Xanomeline, we can identify key structural features that contribute to high-affinity binding and potentially to receptor selectivity. For instance, if the azaspiro[3.4]octane ligand forms additional hydrogen bonds or stronger hydrophobic interactions compared to Xanomeline, this could explain its predicted higher binding affinity.
Visualizing the Workflow
A clear visualization of the experimental workflow can aid in understanding the overall process. The following diagram, generated using Graphviz, outlines the key steps in our comparative docking study.
Caption: Workflow for the comparative molecular docking study.
Conclusion
This guide has provided a detailed, step-by-step protocol for conducting a comparative molecular docking study of novel azaspiro[3.4]octane ligands against the M1 muscarinic acetylcholine receptor. By following this scientifically rigorous approach, researchers can generate valuable in silico data to guide the design and optimization of new chemical entities. The comparative analysis of binding affinities and interaction patterns with a known reference ligand like Xanomeline offers critical insights into the structure-activity relationships of the novel scaffold.
It is important to remember that molecular docking is a computational prediction tool.[17][18] While it can significantly aid in prioritizing compounds for synthesis and experimental testing, the in silico results must be validated through in vitro and in vivo assays to confirm their biological activity. Nevertheless, the integration of comparative docking studies into the drug discovery workflow can substantially accelerate the identification of promising lead candidates and contribute to the development of novel therapeutics for challenging diseases like Alzheimer's.
References
- 1. M1 muscarinic agonists target major hallmarks of Alzheimer's disease--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M1 muscarinic acetylcholine receptor in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M1 muscarinic acetylcholine receptor in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Collection - Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery - Organic Letters - Figshare [acs.figshare.com]
- 9. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Methyl-2,6-diazaspiro[3.4]octane | Benchchem [benchchem.com]
- 11. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2,6-diazaspiro[3.4]octan-7-one derivatives as potent sigma-1 receptor antagonists that enhanced the antinociceptive effect of morphine and rescued morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Xanomeline: a novel muscarinic receptor agonist with functional selectivity for M1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The M1/M4 preferring muscarinic agonist xanomeline modulates functional connectivity and NMDAR antagonist-induced changes in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 18. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 19. drugdiscovery.com.br [drugdiscovery.com.br]
- 20. List of protein-ligand docking software - Wikipedia [en.wikipedia.org]
- 21. rcsb.org [rcsb.org]
- 22. researchgate.net [researchgate.net]
- 23. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 24. echemi.com [echemi.com]
- 25. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
Evaluating the Drug-Likeness of 6-azaspiro[3.4]octan-2-ylmethanol: A Comparative Analysis Based on Lipinski's Rule of Five
In the landscape of modern drug discovery, the intrinsic "drug-likeness" of a molecule is a critical determinant of its potential for successful development into an orally bioavailable therapeutic agent. The concept, largely guided by Lipinski's Rule of Five, provides a foundational framework for identifying compounds with favorable absorption, distribution, metabolism, and excretion (ADME) properties. This guide offers an in-depth evaluation of the drug-likeness of the novel spirocyclic scaffold, 6-azaspiro[3.4]octan-2-ylmethanol, through the lens of Lipinski's rules, and presents a comparative analysis against established pharmaceuticals.
The Significance of Spirocyclic Scaffolds in Medicinal Chemistry
Spirocycles, characterized by two rings connected through a single shared atom, have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structures offer a distinct advantage over flat, aromatic systems by providing more precise spatial arrangements of functional groups. This can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of spirocyclic motifs has been shown to improve physicochemical properties such as solubility and metabolic stability, which are key attributes for developing successful oral drugs.
Lipinski's Rule of Five: A Gateway to Oral Bioavailability
Formulated by Christopher A. Lipinski in 1997, the Rule of Five is a set of guidelines used to predict the oral bioavailability of a chemical compound.[1][2] The rule posits that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Smaller molecules tend to have better absorption and diffusion characteristics.
-
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity. A value of 5 or less is generally associated with better absorption.
-
Hydrogen Bond Donors (HBD) ≤ 5: The number of hydrogen bond donors (typically -OH and -NH groups) influences a molecule's solubility and membrane permeability.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The number of hydrogen bond acceptors (typically nitrogen and oxygen atoms) also plays a crucial role in a molecule's solubility and its ability to cross biological membranes.
It is important to note that Lipinski's Rule of Five is a guideline and not an absolute law; several successful drugs exhibit violations of one or more of these rules.[3]
Comparative Analysis of this compound
To objectively assess the drug-likeness of this compound, its physicochemical properties were calculated and compared against a panel of well-established drugs: Aspirin, a common over-the-counter analgesic; Atorvastatin, a widely prescribed statin that is a known violator of Lipinski's rules; and Tofacitinib, an FDA-approved Janus kinase inhibitor featuring a spirocyclic-like core.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Lipinski Violations |
| This compound | C8H15NO | 141.21 | 0.8 | 2 | 2 | 0 |
| Aspirin | C9H8O4 | 180.16 | 1.2 | 1 | 3 | 0 |
| Atorvastatin | C33H35FN2O5 | 558.64 | 6.36 | 3 | 5 | 2 |
| Tofacitinib | C16H20N6O | 312.37 | 1.0 | 1 | 6 | 0 |
Note: The parameters for this compound were calculated using online cheminformatics tools based on its SMILES string (C1CNCC12CC(C2)CO). The data for the other drugs were compiled from publicly available databases and scientific literature.
As the data indicates, this compound exhibits a highly favorable profile with respect to Lipinski's Rule of Five, with zero violations. Its low molecular weight, optimal LogP value, and modest number of hydrogen bond donors and acceptors strongly suggest a high potential for good oral bioavailability.
In comparison, Aspirin and Tofacitinib also fully comply with Lipinski's rules, which is consistent with their known efficacy as orally administered drugs. Atorvastatin, on the other hand, violates two of the rules (molecular weight and LogP), yet it is a highly successful oral medication. This underscores the utility of Lipinski's rules as a predictive tool in early-stage drug discovery, while also highlighting that exceptions exist, often due to active transport mechanisms or other compensatory factors.
Experimental Workflow for Evaluating Drug-Likeness
The following diagram illustrates a typical workflow for assessing the drug-likeness of a novel compound based on Lipinski's Rule of Five.
Caption: Workflow for evaluating a compound's drug-likeness using Lipinski's Rule of Five.
Protocol for In Silico Calculation of Lipinski's Parameters
For researchers seeking to perform a similar analysis, the following protocol outlines the steps for calculating Lipinski's parameters using widely available online cheminformatics tools.
Objective: To determine the Molecular Weight, LogP, number of Hydrogen Bond Donors, and number of Hydrogen Bond Acceptors for a given chemical structure.
Materials:
-
The chemical structure of the compound of interest, preferably in a machine-readable format such as a SMILES (Simplified Molecular Input Line Entry System) string. For this compound, the SMILES string is: C1CNCC12CC(C2)CO.
-
Access to an online cheminformatics platform (e.g., Chemicalize, PubChem, SwissADME).
Procedure:
-
Obtain the SMILES String: If not already available, generate the SMILES string from the 2D structure of the molecule using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Access an Online Calculation Tool: Navigate to a reputable online cheminformatics website.
-
Input the Structure: Most platforms will have an input box where you can paste the SMILES string or draw the structure directly.
-
Run the Calculation: Initiate the calculation of physicochemical properties. This is typically done by clicking a "Calculate" or "Submit" button.
-
Retrieve Lipinski's Parameters: The platform will generate a report containing a variety of calculated properties. Locate the following values:
-
Molecular Weight (MW): Typically provided in g/mol .
-
LogP (or cLogP, XLogP): The calculated octanol-water partition coefficient. Different algorithms may yield slightly different values.
-
Hydrogen Bond Donor Count: The number of O-H and N-H bonds.
-
Hydrogen Bond Acceptor Count: The number of nitrogen and oxygen atoms.
-
-
Analyze the Results: Compare the calculated values against the criteria of Lipinski's Rule of Five to determine the number of violations.
Conclusion
The in silico evaluation of this compound reveals a highly promising drug-like profile that fully adheres to Lipinski's Rule of Five. Its low molecular weight, balanced lipophilicity, and minimal hydrogen bonding capacity are all indicators of a high potential for oral bioavailability. When benchmarked against established drugs, its properties align closely with those of successful orally administered therapeutics like Aspirin and Tofacitinib.
This analysis, grounded in the established principles of medicinal chemistry, positions this compound as an attractive scaffold for further investigation in drug discovery programs. The favorable physicochemical properties of this spirocyclic compound warrant its consideration for the development of novel therapeutics targeting a wide range of diseases.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Azaspiro[3.4]octan-2-ylmethanol
The spirocyclic amine motif present in 6-Azaspiro[3.4]octan-2-ylmethanol is a valuable structural component in modern medicinal chemistry.[1][2][3] However, like many amine-containing compounds, it requires meticulous handling and disposal to mitigate risks to personnel and the environment. This guide establishes a self-validating protocol rooted in established safety principles and regulatory standards.
Hazard Characterization and Risk Assessment
A thorough understanding of a chemical's hazard profile is the foundation of safe disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar spirocyclic amines and related compounds allows for a robust presumptive hazard assessment.
Analogous compounds are classified as causing skin and eye irritation, and may cause respiratory irritation.[4][5][6][7] Therefore, it is imperative to treat this compound as a hazardous substance.
Table 1: Presumptive Hazard Profile and GHS Classification
| Hazard Category | GHS Classification (Presumed) | Precautionary Statement(s) | Rationale |
| Acute Health Hazards | Skin Irritation (Category 2)Serious Eye Irritation (Category 2/2A)Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Based on data for analogous spirocyclic amines and amine-containing compounds.[4][5][6][7] |
| Physical Hazards | Combustible Liquid (Category 4) | H227: Combustible liquid. | The Safety Data Sheet for a similar compound, 2-Oxa-6-azaspiro[3.4]octane, lists it as a Category 4 combustible liquid.[4] |
| Environmental Hazards | Not fully classified, but amines can be harmful to aquatic life. | P273: Avoid release to the environment. | General principle for amine compounds to prevent harm to aquatic ecosystems.[8] |
Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management
Before handling any waste, ensuring personal and environmental protection is paramount.
Required Personal Protective Equipment (PPE)
Based on the presumptive hazards, the following PPE is mandatory when handling waste this compound:
-
Eye and Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles are required.[9] A face shield should be used if there is a splash risk.
-
Skin Protection: A flame-retardant lab coat and impervious gloves (e.g., nitrile) are essential. Gloves must be inspected before use and disposed of properly after handling the waste.[9]
-
Respiratory Protection: All handling of open containers of waste must be performed within a certified chemical fume hood to prevent inhalation of vapors.[10]
Spill Containment and Emergency Procedures
Preparedness for accidental spills is a critical component of laboratory safety.[8]
-
Minor Spills: For small spills within a fume hood, absorb the material with an inert absorbent like vermiculite, sand, or a commercial sorbent pad.[10][11] Collect the contaminated material into a designated hazardous waste container.
-
Major Spills: In the event of a large spill, evacuate the immediate area. Alert your institution's Environmental Health & Safety (EHS) office and follow their established emergency protocols.
Step-by-Step Disposal Protocol
The disposal of chemical waste is a regulated process. The following workflow ensures compliance and safety from the point of generation to final collection.
Step 1: Waste Identification and Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.[8]
-
Designate a Waste Stream: Create a specific waste stream for this compound and its directly contaminated materials (e.g., pipette tips, contaminated gloves).
-
Avoid Mixing: Do NOT mix this waste with other chemical waste streams, especially:
-
Acids and Oxidizing Agents: To prevent vigorous or violent reactions.
-
Halogenated Solvents: To avoid complicating the final disposal method.
-
Aqueous Waste: Unless specifically instructed by your EHS office.
-
-
Solid vs. Liquid Waste: Collect solid waste (contaminated consumables) and liquid waste in separate, compatible containers.
Step 2: Select and Prepare the Waste Container
The integrity of the waste container is essential for safe storage and transport.[12]
-
Container Type: Use a high-density polyethylene (HDPE) or glass container that is compatible with amines. The original product container is often a suitable choice.[12]
-
Condition: Ensure the container is in good condition, with no cracks or leaks, and has a tightly sealing cap.
-
Venting: Do not use a container that will build up pressure. If a reaction that generates gas is possible, a vented cap may be necessary—consult with your EHS office.
Step 3: Accumulation and Labeling in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][13]
-
Labeling: From the moment the first drop of waste is added, the container must be labeled. The label must include:
-
The words "HAZARDOUS WASTE" .[12]
-
The full chemical name: "this compound" .
-
The approximate concentration and quantity.
-
The date of initial accumulation.
-
The relevant hazard pictograms (e.g., irritant, health hazard).
-
-
Storage: Keep the container tightly closed at all times, except when adding waste.[14] Store it in a cool, well-ventilated area away from heat sources and incompatible materials.[8][10]
Step 4: Requesting Waste Pickup
Laboratory personnel are responsible for the proper collection and labeling of waste, not the final transport or disposal.
-
Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS or Hazardous Waste Management department to arrange for pickup.
-
Documentation: Maintain a log of the waste generated, including quantities and dates, as required by your institution and local regulations.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is not merely a regulatory obligation but a fundamental aspect of responsible scientific practice. By understanding the chemical's presumptive hazards and adhering to a systematic, well-documented disposal protocol, researchers can ensure the safety of themselves, their colleagues, and the environment. This guide provides the necessary framework to achieve that standard, transforming procedural steps into a self-validating system of safety and compliance.
References
- 1. Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. aksci.com [aksci.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. 2-(Boc-aMino)-6-aza-spiro[3.4]octane Safety Data Sheets(SDS) lookchem [lookchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. Chemical Waste – EHS [ehs.mit.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Azaspiro[3.4]octane](https://www.chem.ucla.edu/~harding/IGOC/A/azaspiro34octane01.png)
